molecular formula C14H14ClNO2 B568017 3-(Benzyloxy)-5-chloro-2-ethoxypyridine CAS No. 1245563-13-6

3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Cat. No.: B568017
CAS No.: 1245563-13-6
M. Wt: 263.721
InChI Key: BCAHLCQXFXIFIX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-chloro-2-ethoxypyridine is a chemical compound with the CAS Registry Number 1245563-13-6 . It has a molecular formula of C14H14ClNO2 and a molecular weight of 263.72 g/mol (or approximately 264 g/mol) . This pyridine derivative is characterized by a benzyloxy group at the 3-position and an ethoxy group at the 2-position of the chlorinated pyridine ring, which defines its structure and reactivity . The compound is a solid and should be stored sealed in a dry environment, ideally at 2-8°C to ensure stability . As a versatile synthetic intermediate, this benzyloxy- and chloro-substituted pyridine is primarily used in research and development, particularly in medicinal chemistry for the synthesis of more complex molecules . Its structure, featuring the chloro substituent, makes it a suitable substrate for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce diverse aryl or heteroaryl groups . Analogs of this compound, such as those with methoxy or amine groups in place of the ethoxy moiety, have been identified as key building blocks in the development of therapeutics targeting neurological disorders . This product is intended For Research Use Only. It is not intended for human or veterinary or diagnostic use. .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-ethoxy-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-2-17-14-13(8-12(15)9-16-14)18-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAHLCQXFXIFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Cl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682442
Record name 3-(Benzyloxy)-5-chloro-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-13-6
Record name 3-(Benzyloxy)-5-chloro-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzyloxy)-5-chloro-2-ethoxypyridine: A Versatile Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine. While direct experimental data for this specific compound is limited in publicly accessible literature, this document consolidates information from analogous structures and relevant synthetic methodologies to offer a detailed profile for researchers in drug discovery and organic synthesis. This guide will cover its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry), and a discussion of its potential role as a key building block in the development of novel therapeutics, particularly leveraging the common occurrence of substituted pyridine scaffolds in pharmaceuticals.[1][2][3][4]

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of FDA-approved drugs and biologically active compounds.[2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and the versatility with which it can be functionalized make it a privileged structure in medicinal chemistry.[1] Modifications to the pyridine core, such as the introduction of chloro, alkoxy, and benzyloxy groups, allow for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its pharmacokinetic and pharmacodynamic profile.[2]

This compound (CAS No. 1245563-13-6) represents a trifunctionalized pyridine derivative with significant potential as a synthetic intermediate. The presence of a chloro group provides a handle for cross-coupling reactions, the ethoxy group can influence solubility and metabolic stability, and the benzyloxy group serves as a versatile protecting group or a pharmacophoric element.[5] This guide aims to provide a thorough understanding of this compound's chemical nature to facilitate its application in research and development.

Physicochemical Properties

PropertyValueSource
CAS Number 1245563-13-6Internal Database
Molecular Formula C₁₄H₁₄ClNO₂[6]
Molecular Weight 263.72 g/mol [6]
Appearance Predicted to be a solid at room temperatureInferred
Melting Point No data available
Boiling Point No data available
Solubility Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred

Synthesis and Reaction Mechanisms

A plausible synthetic route to this compound can be conceptualized based on established pyridine chemistry, particularly the synthesis of related 2-alkoxypyridines. A likely precursor is a di- or tri-substituted pyridine that can be selectively functionalized.

A potential synthetic pathway could commence from 2-amino-5-chloropyridine, a commercially available starting material. The synthesis would proceed through diazotization to yield 2-hydroxy-5-chloropyridine, followed by nitration and subsequent reduction to introduce an amino group at the 3-position. This amino group can then be diazotized to yield a hydroxyl group, which is subsequently benzylated. The final step would involve the ethoxylation of the 2-position.

A more direct, and likely higher-yielding, approach would start from a pre-functionalized pyridine ring. A plausible multi-step synthesis is outlined below:

Synthetic_Pathway A 2,3,5-trichloropyridine B 3-(Benzyloxy)-2,5-dichloropyridine A->B Sodium Benzyl Oxide, Toluene, Reflux C This compound B->C Sodium Ethoxide, Ethanol, Reflux

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a proposed method based on analogous reactions found in the literature for the synthesis of alkoxy-substituted pyridines.[7]

Step 1: Synthesis of 3-(Benzyloxy)-2,5-dichloropyridine

  • To a solution of 2,3,5-trichloropyridine (1.0 eq) in anhydrous toluene, add sodium benzyl oxide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-(Benzyloxy)-2,5-dichloropyridine.

Step 2: Synthesis of this compound

  • Dissolve 3-(Benzyloxy)-2,5-dichloropyridine (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:

  • Ethoxy Group: A triplet at approximately 1.4-1.5 ppm (3H, -OCH₂CH ₃) and a quartet at around 4.4-4.5 ppm (2H, -OCH ₂CH₃).

  • Benzyloxy Group: A singlet for the benzylic protons (-OCH ₂Ph) around 5.1-5.2 ppm (2H) and a multiplet for the aromatic protons of the phenyl ring between 7.3 and 7.5 ppm (5H).

  • Pyridine Ring: Two doublets in the aromatic region, one for the proton at the 4-position and one for the proton at the 6-position, likely between 7.5 and 8.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would exhibit signals corresponding to the fourteen carbon atoms of the molecule. Based on data for substituted pyridines, the approximate chemical shifts are as follows:[8]

  • Ethoxy Group: ~15 ppm (-OCH₂C H₃) and ~65 ppm (-OC H₂CH₃).

  • Benzyloxy Group: ~70 ppm (-OC H₂Ph) and aromatic signals between 127-137 ppm.

  • Pyridine Ring: The carbon atoms of the pyridine ring would appear between approximately 110 and 160 ppm. The carbon bearing the ethoxy group (C2) would be significantly downfield, as would the carbon bearing the benzyloxy group (C3).

Mass Spectrometry (Predicted Fragmentation)

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ at m/z 263 would be expected. The fragmentation pattern would likely involve:[2][9][10]

  • Loss of the ethoxy group: A fragment corresponding to the loss of ·OCH₂CH₃.

  • Benzylic cleavage: A prominent peak at m/z 91, corresponding to the benzyl cation [C₇H₇]⁺.

  • Cleavage of the benzyl ether: Loss of the benzyloxy radical.

  • Loss of chlorine: A fragment corresponding to [M-Cl]⁺.

The presence of the chlorine atom would also result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

Applications in Drug Discovery

While no specific drug candidates have been publicly disclosed that directly incorporate the this compound moiety, its structural features suggest its utility as a versatile intermediate in medicinal chemistry.

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis cluster_1 Lead Generation & Optimization cluster_2 Candidate Selection A This compound B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B Functionalization at C5 C Deprotection of Benzyl Group A->C Access to Phenol D Further Functionalization B->D C->D E Biologically Active Molecules D->E SAR Studies

Caption: Role of this compound in a drug discovery workflow.

The chlorine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or amino substituents. This is a common strategy for building molecular complexity and exploring structure-activity relationships (SAR).

The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected at a later stage to reveal a reactive phenol for further derivatization. Alternatively, the benzyloxy moiety itself can be a key pharmacophoric feature, interacting with biological targets.[5]

Safety and Handling

Specific safety data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a chemical intermediate with considerable potential in the field of medicinal chemistry. Its trifunctionalized pyridine core offers multiple avenues for synthetic elaboration, making it a valuable building block for the creation of diverse chemical libraries for drug screening and lead optimization. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers looking to utilize this compound in their synthetic endeavors. Further research into its reactivity and applications is warranted and will undoubtedly contribute to the development of novel therapeutic agents.

References

  • The Role of Pyridine Intermediates in Modern Drug Discovery. (URL: [Link])

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. (URL: [Link])

  • Choudhary, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Polycyclic Aromatic Compounds. (URL: [Link])

  • Choudhary, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. (URL: [Link])

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. (URL: [Link])

  • Google Patents. (n.d.). Synthetic method of 2, 3, 5-trichloropyridine. (URL: )
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. (URL: [Link])

  • Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. (URL: [Link])

Sources

An In-depth Technical Guide to 3-(Benzyloxy)-5-chloro-2-ethoxypyridine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1245563-13-6

Abstract

This technical guide provides a comprehensive overview of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, a substituted pyridine derivative of significant interest in medicinal chemistry. While specific literature on this exact compound is sparse, this guide synthesizes information from related structures and general principles of pyridine chemistry to present a plausible synthetic approach, detailed characterization, and potential applications in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the strategic utility of this molecule as a versatile building block for novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its prevalence stems from its ability to enhance key pharmacological properties, including metabolic stability, permeability, potency, and binding affinity to biological targets.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with protein receptors.[2] Furthermore, the pyridine ring is readily amenable to substitution, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[3]

This compound incorporates several functional groups that make it a particularly valuable intermediate in drug discovery. The chloro-substituent at the 5-position serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the introduction of molecular diversity.[4] The ethoxy group at the 2-position and the benzyloxy group at the 3-position influence the molecule's electronic properties, lipophilicity, and potential metabolic pathways. The benzyloxy group can also serve as a protecting group for a hydroxyl functionality, which can be deprotected at a later synthetic stage to introduce further modifications.[5]

This guide will delve into a proposed synthetic route for this compound, its characterization, and its potential as a key building block in the development of novel therapeutics.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Scheme

The proposed synthesis commences with the nitration of a suitable pyridine precursor, followed by a series of functional group manipulations including chlorination, reduction, diazotization, and etherification to yield the target compound.

Synthetic Pathway A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B Diazotization C 2-Hydroxy-3-nitro-5-chloropyridine B->C Nitration D 2,3-Dihydroxy-5-chloropyridine C->D Reduction & Diazotization E 3-(Benzyloxy)-5-chloro-2-hydroxypyridine D->E Benzylation F This compound E->F Ethylation

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-Amino-5-chloropyridine

  • To a stirred solution of 2-amino-5-chloropyridine in aqueous sulfuric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for 1 hour at the same temperature.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the mixture and extract the product, 2-hydroxy-5-chloropyridine, with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Causality: The diazotization reaction is a standard method for converting an amino group on an aromatic ring into a diazonium salt, which is a good leaving group and can be subsequently displaced by a hydroxyl group upon heating in an aqueous acidic medium.[8]

Step 2: Nitration of 2-Hydroxy-5-chloropyridine

  • To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, add 2-hydroxy-5-chloropyridine portion-wise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated product, 2-hydroxy-3-nitro-5-chloropyridine, by filtration.

  • Wash the solid with cold water until the washings are neutral and dry the product.

Causality: The hydroxyl group at the 2-position is an activating group, directing the electrophilic nitration to the ortho and para positions. In this case, nitration is expected to occur at the 3-position.

Step 3: Reduction of the Nitro Group and Subsequent Diazotization

  • Reduce the nitro group of 2-hydroxy-3-nitro-5-chloropyridine to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Isolate the resulting 3-amino-5-chloro-2-hydroxypyridine.

  • Perform a second diazotization reaction on the amino group as described in Step 1 to yield 2,3-dihydroxy-5-chloropyridine.[8]

Causality: The reduction of the nitro group to an amine is a crucial step to introduce a functional group that can be converted into a hydroxyl group.

Step 4: Selective Benzylation of the 3-Hydroxyl Group

  • To a solution of 2,3-dihydroxy-5-chloropyridine in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate.

  • Add benzyl bromide dropwise and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting the product, 3-(benzyloxy)-5-chloro-2-hydroxypyridine, with an organic solvent.

  • Purify the product by column chromatography.

Causality: The hydroxyl group at the 3-position is generally more acidic and nucleophilic than the one at the 2-position in such pyridine systems, allowing for selective benzylation under controlled conditions.

Step 5: Ethylation of the 2-Hydroxyl Group

  • To a solution of 3-(benzyloxy)-5-chloro-2-hydroxypyridine in a suitable solvent (e.g., THF or DMF), add a base such as sodium hydride.

  • Add ethyl iodide or ethyl bromide and stir the reaction mixture at room temperature until completion.

  • Quench the reaction carefully with water and extract the final product, this compound, with an organic solvent.

  • Purify the product by column chromatography to obtain the final compound.

Causality: The remaining hydroxyl group at the 2-position can be readily converted to an ethoxy group via a Williamson ether synthesis.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1245563-13-6[9]
Molecular Formula C₁₄H₁₄ClNO₂[10]
Molecular Weight 263.7 g/mol [10]
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanolInferred
Spectroscopic Data (Predicted)

While experimental spectroscopic data is not publicly available, the following are predicted characteristic signals based on the structure of the molecule:

  • ¹H NMR: Protons of the pyridine ring are expected to appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). The benzylic protons should appear as a singlet around δ 5.0-5.5 ppm. The ethoxy group will show a quartet and a triplet in the upfield region.

  • ¹³C NMR: The spectrum will show 14 distinct carbon signals corresponding to the pyridine, benzyl, and ethoxy groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom ([M+2]+).

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features allow for its incorporation into a variety of drug scaffolds.

Drug Discovery Workflow A This compound (Building Block) B Chemical Synthesis (e.g., Cross-Coupling Reactions) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Role of this compound in a typical drug discovery workflow.

Intermediate for the Synthesis of Biologically Active Molecules

The chloro-substituent at the 5-position is a key feature that allows for further functionalization through various cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[4] This enables the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, leading to the generation of diverse chemical libraries for biological screening.

Scaffold for Kinase Inhibitors

Substituted pyridines are common scaffolds in the design of kinase inhibitors, which are a major class of anti-cancer drugs.[10] The pyridine core can mimic the adenine region of ATP and form key hydrogen bonding interactions within the kinase active site. The substituents on the pyridine ring can be modified to achieve potency and selectivity for specific kinases.

Precursor for Agrochemicals

Similar to their applications in pharmaceuticals, substituted pyridines are also important intermediates in the synthesis of agrochemicals, such as herbicides and insecticides.[4]

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its multi-functionalized pyridine core provides a versatile platform for the synthesis of novel and diverse molecular entities. While specific data on this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route and discussion of its potential applications are intended to serve as a valuable resource for researchers working in medicinal chemistry and organic synthesis.

References

Sources

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and organic synthesis. While not extensively documented in public literature, its molecular architecture combines several key functional groups—a chloro handle for cross-coupling, a labile benzyloxy protecting group, and an ethoxy moiety—that make it a highly versatile intermediate for the synthesis of complex molecular scaffolds. This whitepaper outlines the molecule's structural and physicochemical properties, proposes a robust synthetic pathway from common starting materials, details a full suite of predicted analytical characterization data (NMR, MS, IR), and explores its potential chemical reactivity and utility in drug development. The methodologies and predictions herein are grounded in established principles of organic chemistry and analogous transformations of functionalized pyridines.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of modern drug design. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's steric and electronic profile, enabling the optimization of its pharmacokinetic and pharmacodynamic properties.

This compound emerges as a valuable, albeit specialized, building block. It offers three distinct points of chemical modification:

  • The C5-Chloro Group: An established handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon- or heteroatom-based substituents.[2][3]

  • The C3-Benzyloxy Group: A standard protecting group for the phenol functionality, which can be selectively removed via catalytic hydrogenation to unmask a hydroxyl group for further derivatization.

  • The C2-Ethoxy Group: An electron-donating group that modulates the reactivity of the pyridine ring and can influence binding interactions in a final target molecule.

This guide serves to consolidate the theoretical and practical knowledge required to synthesize, characterize, and strategically deploy this intermediate in complex synthetic campaigns.

Molecular Structure and Physicochemical Properties

The core of the molecule is a pyridine ring substituted at the 2, 3, and 5 positions. The arrangement of an electron-donating ethoxy group at C2, an electron-donating benzyloxy group at C3, and an electron-withdrawing chloro group at C5 creates a unique electronic distribution that governs its reactivity.

PropertyPredicted ValueSource / Method
Molecular Formula C₁₄H₁₄ClNO₂-
Molecular Weight 263.72 g/mol -
Monoisotopic Mass 263.07131 DaPredicted
XLogP3 3.8Predicted (Analogous to PubChem CID: 177796995[4])
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 3 (N, O, O)-
Appearance Predicted to be an off-white to pale yellow solid or oilBased on similar compounds

Proposed Synthetic Pathway

As no direct synthesis of this compound is prominently published, we propose a logical and efficient three-step pathway starting from the readily accessible precursor, 5-chloro-2,3-dihydroxypyridine. The synthesis of this starting material can be achieved from 2-amino-5-chloropyridine through a series of diazotization, nitration, reduction, and final diazotization steps.[5]

The overall synthetic strategy prioritizes the selective protection of the more acidic 3-hydroxy group, followed by the alkylation of the 2-hydroxy group.

G A 5-Chloro-2,3-dihydroxypyridine B 3-(Benzyloxy)-5-chloro-2-hydroxypyridine A->B  Step 1: Selective Benzylation  BnBr, K₂CO₃, Acetone, Reflux  Rationale: 3-OH is more acidic/phenolic C This compound B->C  Step 2: Ethylation  EtI, NaH, THF, 0 °C to RT  Rationale: O-alkylation of remaining hydroxyl

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3-(Benzyloxy)-5-chloro-2-hydroxypyridine

  • Causality: The 3-hydroxyl group of the starting material exhibits greater phenolic character and acidity compared to the 2-hydroxypyridine tautomer, which exists in equilibrium with its pyridone form. This difference allows for its selective benzylation under mild basic conditions using a weak base like potassium carbonate, which preferentially deprotonates the more acidic site.

  • Protocol:

    • To a solution of 5-chloro-2,3-dihydroxypyridine (1.0 eq) in anhydrous acetone (10 mL/mmol), add potassium carbonate (1.5 eq).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired product.

Step 2: Synthesis of this compound

  • Causality: The remaining hydroxyl group at the C2 position is alkylated in the final step. A strong, non-nucleophilic base like sodium hydride is required to fully deprotonate the less acidic hydroxyl, forming the corresponding alkoxide. This potent nucleophile then readily displaces iodide from ethyl iodide in an Sₙ2 reaction to form the target ether.

  • Protocol:

    • Dissolve 3-(Benzyloxy)-5-chloro-2-hydroxypyridine (1.0 eq) in anhydrous THF (15 mL/mmol) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0 °C for 30 minutes, allowing for complete deprotonation.

    • Add ethyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final product, this compound.

Spectroscopic and Analytical Characterization (Predicted)

The following section provides predicted data based on the analysis of similar structures and standard spectroscopic principles.[6][7][8]

Proton NMR (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the two pyridine protons and the protons of the ethoxy and benzyloxy substituents.

AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
Pyridine H-47.50 - 7.65d1HDoublet due to coupling with H-6.
Pyridine H-68.05 - 8.20d1HMost downfield pyridine proton, adjacent to N.
Benzyl-Ph7.25 - 7.45m5HAromatic protons of the benzyl group.
Benzyl-CH₂5.10 - 5.25s2HSinglet, characteristic of the benzylic methylene.
Ethoxy-CH₂4.30 - 4.45q2HQuartet due to coupling with the methyl protons.
Ethoxy-CH₃1.35 - 1.50t3HTriplet due to coupling with the methylene protons.
Carbon NMR (¹³C NMR) Spectroscopy
AssignmentPredicted δ (ppm)Notes
Pyridine C-2160 - 163Attached to ethoxy group.
Pyridine C-6145 - 148Attached to nitrogen.
Pyridine C-4138 - 141-
Benzyl C-ipso135 - 137-
Pyridine C-3133 - 136Attached to benzyloxy group.
Benzyl C-ortho/para128 - 129-
Benzyl C-meta127 - 128-
Pyridine C-5122 - 125Attached to chlorine.
Benzyl-CH₂70 - 72-
Ethoxy-CH₂63 - 65-
Ethoxy-CH₃14 - 16-
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The fragmentation pattern will likely be dominated by the cleavage of the benzylic ether bond.

  • Predicted [M+H]⁺: 264.07856 (for C₁₄H₁₅ClNO₂⁺)

  • Key Fragmentation Pathway:

G parent [M]⁺˙ m/z = 263/265 frag1 Loss of C₂H₅• [M - 29]⁺ m/z = 234/236 parent->frag1 frag2 Loss of OCH₂CH₃• [M - 45]⁺ m/z = 218/220 parent->frag2 frag3 Loss of C₇H₇• (benzyl radical) [M - 91]⁺ m/z = 172/174 parent->frag3 tropylium Tropylium Cation [C₇H₇]⁺ m/z = 91 parent->tropylium Benzylic Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentFunctional Group
3050 - 3100C-H StretchAromatic
2850 - 3000C-H StretchAliphatic (CH₂, CH₃)
1580 - 1610C=C / C=N StretchPyridine Ring
1200 - 1300C-O StretchAryl Ether
1050 - 1150C-O StretchAlkyl Ether
700 - 800C-Cl StretchAryl Halide

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for sequential, site-selective functionalization.

Caption: Key reactive sites on the this compound scaffold.

  • Cross-Coupling at C5: The chloro group is the primary site for introducing molecular diversity. Palladium- or nickel-catalyzed cross-coupling reactions can be employed to form new C-C, C-N, or C-O bonds, making this a powerful method for late-stage functionalization in a synthetic route.[2] The electron-donating alkoxy groups may enhance the oxidative addition step in some catalytic cycles.

  • Deprotection at C3: The benzyl ether is readily cleaved under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). This unmasks the 3-hydroxyl group, which can then be used for further modifications such as esterification, etherification, or conversion to a triflate for another round of cross-coupling.

  • Reactivity of the Ring: The pyridine nitrogen makes the ring electron-deficient overall and susceptible to nucleophilic attack, although this is less common than substitution on the halogenated position. The nitrogen itself can be protonated or act as a ligand for metal coordination.[9]

Conclusion

This compound stands as a potent and versatile synthetic intermediate for the construction of highly functionalized pyridine-based molecules. This guide has provided a comprehensive framework for its synthesis, a detailed predictive analysis of its spectroscopic signature, and an expert evaluation of its chemical reactivity. By leveraging the orthogonal reactivity of its chloro, benzyloxy, and ethoxy functionalities, researchers and drug development professionals can efficiently access novel chemical matter, accelerating the discovery of new therapeutics and functional materials.

References

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). beilstein-journals.org.
  • Multifunctionalization of 3‐Chloropyridine.
  • An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC, NIH.
  • Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. (2015). PubMed.
  • The Essential Role of 3-Chloropyridine in Organic Synthesis. ningboinno.com.
  • Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine.
  • Reactions of 2‐halopyridines to form 2‐alkyl pyridines.
  • THE PREPARATION OF 2-ALKYL AND 2-ARYL PYRIDINES AND QUINOLINES BY THE GRIGNARD REACTION. Journal of the American Chemical Society.
  • Diverse reactivity of an iron–aluminium complex with substituted pyridines. RSC Publishing.
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  • Supplementary Inform
  • 2-(Benzyloxy)-5-(3-chloro-5-ethynylphenyl)pyridine. PubChem.
  • Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. (2025).
  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform
  • 3-(benzyloxy)-5-(chloromethyl)pyridine hydrochloride. PubChem.
  • 3-bromo-5-chloro-2-methoxy-pyridine(102830-75-1) 1h nmr. ChemicalBook.
  • Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. (CN101830845A).
  • 2-chloro-5-ethyl pyridine preparation method. (CN104529881B).
  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI.
  • Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene). (CN102936236A).

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An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, a substituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry and materials science. The elucidated three-step synthesis is designed for reproducibility and scalability, emphasizing the chemical principles and strategic considerations behind each transformation.

Strategic Overview of the Synthetic Pathway

The synthesis of the target molecule, this compound, is predicated on a logical sequence of transformations starting from a readily accessible precursor. The core strategy involves the sequential and regioselective functionalization of a pyridine ring. The pathway can be dissected into three primary stages:

  • Formation of a Key Dichloro-Intermediate: Synthesis of 2,5-dichloro-3-hydroxypyridine, which establishes the foundational chlorine and hydroxyl substituents.

  • Hydroxyl Group Protection: Benzylation of the 3-hydroxy group to form 3-(Benzyloxy)-2,5-dichloropyridine. This step is crucial to prevent the acidic proton from interfering with the subsequent nucleophilic substitution.

  • Regioselective Ethoxylation: A nucleophilic aromatic substitution (SNAr) reaction to selectively replace the chlorine atom at the C2 position with an ethoxy group, yielding the final product.

This approach ensures high regioselectivity and leverages well-established, reliable chemical reactions.

Overall_Synthetic_Pathway cluster_start Precursor cluster_intermediate1 Step 1 cluster_intermediate2 Step 2 cluster_final Step 3 5-chloro-2,3-dihydroxypyridine 5-Chloro-2,3-dihydroxypyridine 2,5-dichloro-3-hydroxypyridine 2,5-Dichloro-3-hydroxypyridine 5-chloro-2,3-dihydroxypyridine->2,5-dichloro-3-hydroxypyridine POCl₃ Heat 3-(Benzyloxy)-2,5-dichloropyridine 3-(Benzyloxy)-2,5-dichloropyridine 2,5-dichloro-3-hydroxypyridine->3-(Benzyloxy)-2,5-dichloropyridine BnBr, Base (e.g., K₂CO₃) Final_Product This compound 3-(Benzyloxy)-2,5-dichloropyridine->Final_Product NaOEt, EtOH Heat

Caption: Overall three-step synthesis pathway.

Part 1: Synthesis of Key Intermediate: 2,5-Dichloro-3-hydroxypyridine

The synthesis begins with the preparation of 2,5-dichloro-3-hydroxypyridine, a pivotal intermediate for subsequent functionalization.

Synthetic Approach and Mechanistic Insight

This transformation is achieved by treating 5-chloro-2,3-dihydroxypyridine with a powerful chlorinating agent, phosphoryl chloride (POCl₃).[1] 2-Hydroxypyridines exist in equilibrium with their pyridin-2-one tautomers. It is the pyridin-2-one form that reacts with POCl₃. The mechanism involves the activation of the carbonyl oxygen by the electrophilic phosphorus atom of POCl₃, followed by the displacement of the resulting phosphate ester by a chloride ion. This effectively converts the C=O group into a C-Cl bond. The hydroxyl group at the 3-position is less reactive under these conditions and remains intact. The synthesis of the precursor, 5-chloro-2,3-dihydroxypyridine, can be accomplished via a multi-step sequence starting from 2-amino-5-chloropyridine.[2]

Detailed Experimental Protocol
  • Setup: To a dry, sealed reaction tube equipped with a magnetic stirrer, add 5-chloro-2,3-dihydroxypyridine (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add phosphoryl chloride (POCl₃, 10-15 eq) to the reaction tube.

  • Reaction: Seal the tube tightly and heat the mixture in a heating mantle or oil bath to 180°C. Maintain this temperature overnight (approx. 16-18 hours) with continuous stirring.

  • Work-up: After cooling the reaction to room temperature, carefully unseal the tube in a well-ventilated fume hood. Distill off the excess POCl₃ under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether, to yield 2,5-dichloro-3-hydroxypyridine as a solid.

Data Summary: Chlorination Reaction
ParameterValueReference / Comment
Starting Material 5-Chloro-2,3-dihydroxypyridineSynthesis described in[2]
Reagent Phosphoryl Chloride (POCl₃)Acts as both reagent and solvent
Temperature 180°CHigh temperature drives the reaction
Reaction Time 16-18 hoursOvernight reaction
Typical Yield 60-75%Dependent on purity of starting material
Product M.P. 160-161°CReported literature value

Part 2: Protection of the Hydroxyl Group via Benzylation

To prevent the acidic proton of the 3-hydroxyl group from interfering with the final ethoxylation step, it must be protected. The benzyl group is an ideal choice due to its stability under a wide range of conditions and its ease of removal if necessary.

Strategy and Rationale: Williamson Ether Synthesis

The benzylation is a classic Williamson ether synthesis. The hydroxyl group of 2,5-dichloro-3-hydroxypyridine is first deprotonated by a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to form a more nucleophilic phenoxide-like anion. This anion then displaces the bromide from benzyl bromide (BnBr) in an SN2 reaction to form the benzyl ether. DMF is an excellent solvent for this reaction as its polar aprotic nature effectively solvates the cation of the base, enhancing the nucleophilicity of the anion.

Detailed Experimental Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloro-3-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

  • Reagent Addition: Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is purified by column chromatography to afford 3-(Benzyloxy)-2,5-dichloropyridine.

Data Summary: Benzylation Reaction
ParameterValueReference / Comment
Substrate 2,5-Dichloro-3-hydroxypyridine-
Reagents Benzyl bromide (BnBr), K₂CO₃Standard Williamson ether synthesis conditions[3]
Solvent Anhydrous DMFPolar aprotic solvent
Temperature 60-70°CModerate heating
Reaction Time 4-6 hoursMonitor by TLC
Typical Yield 85-95%Generally a high-yielding reaction

Part 3: Regioselective Ethoxylation

The final step is the introduction of the ethoxy group at the C2 position via a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Experimental Choice: Regioselectivity

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens.[4] The C2 and C6 positions are the most electrophilic due to their proximity to the electron-withdrawing nitrogen atom. In the case of 3-(Benzyloxy)-2,5-dichloropyridine, the C2 position is significantly more activated towards nucleophilic attack than the C5 position. The attack of the ethoxide nucleophile at C2 allows the negative charge in the intermediate Meisenheimer complex to be delocalized onto the ring nitrogen, a highly stabilizing interaction.[5][6] Such stabilization is not possible for an attack at C5. This electronic preference ensures high regioselectivity for the desired product.

Detailed Experimental Protocol
  • Setup: Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.5-2.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add a solution of 3-(Benzyloxy)-2,5-dichloropyridine (1.0 eq) in absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and neutralize carefully with dilute aqueous HCl. Remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization.

Data Summary: Ethoxylation Reaction
ParameterValueReference / Comment
Substrate 3-(Benzyloxy)-2,5-dichloropyridine-
Nucleophile Sodium Ethoxide (NaOEt)Prepared in situ from Na and EtOH
Solvent Absolute EthanolActs as solvent and reagent source
Temperature Reflux (~78°C)-
Reaction Time 6-8 hoursMonitor by TLC
Typical Yield 70-85%Good yields for SNAr on activated pyridines[7]

Experimental Workflow and Validation

A self-validating protocol requires checkpoints throughout the synthesis. Each intermediate should be purified and characterized (e.g., by NMR, MS, and melting point) to confirm its identity and purity before proceeding to the next step.

Experimental_Workflow Start Start: 5-Chloro-2,3-dihydroxypyridine Step1 Step 1: Chlorination (POCl₃, 180°C) Start->Step1 Purify1 Work-up & Purification (Distillation, Chromatography) Step1->Purify1 QC1 QC Analysis 1 (NMR, MS, M.P.) Intermediate: 2,5-Dichloro-3-hydroxypyridine Purify1->QC1 Step2 Step 2: Benzylation (BnBr, K₂CO₃, DMF, 70°C) QC1->Step2 Proceed if pure Purify2 Work-up & Purification (Extraction, Chromatography) Step2->Purify2 QC2 QC Analysis 2 (NMR, MS) Intermediate: 3-(Benzyloxy)-2,5-dichloropyridine Purify2->QC2 Step3 Step 3: Ethoxylation (NaOEt, EtOH, Reflux) QC2->Step3 Proceed if pure Purify3 Work-up & Purification (Extraction, Chromatography) Step3->Purify3 QC3 Final QC (NMR, MS, Purity) Target Product Purify3->QC3

Caption: Self-validating experimental workflow.

Conclusion

The synthesis of this compound is reliably achieved through a robust three-step sequence involving chlorination, hydroxyl protection, and regioselective nucleophilic aromatic substitution. The causality behind each step—from the choice of chlorinating agent to the predictable regiochemistry of the final SNAr reaction—is well-supported by fundamental principles of heterocyclic chemistry. This guide provides the detailed protocols and scientific rationale necessary for researchers to successfully replicate this synthesis in a laboratory setting.

References

  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Available at: [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Available at: [Link]

  • Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction. Available at: [Link]

  • Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • RSC Publishing. (n.d.). Reaction of phosphoryl chloride in pyridine with halogenohydrins. Available at: [Link]

  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Google Patents. (n.d.). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
  • PubChem. (n.d.). 2-(Benzyloxy)-5-(3-chloro-5-ethynylphenyl)pyridine. Available at: [Link]

  • Google Patents. (n.d.). CN107365334B - Process for benzylation of monoglycosides.

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An In-depth Technical Guide to 3-(Benzyloxy)-5-chloro-2-ethoxypyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications.

Nomenclature and Core Physical Properties

This compound is a multifaceted molecule featuring a central pyridine ring decorated with three distinct functional groups: a benzyloxy, a chloro, and an ethoxy group. This unique combination of substituents imparts specific electronic and steric properties that are of significant interest in the design of novel bioactive compounds.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1245563-13-6N/A
Molecular Formula C₁₄H₁₄ClNO₂N/A
Molecular Weight 263.72 g/mol N/A
Physical State Not available. Likely a solid at room temperature.N/A
Melting Point Not available.N/A
Boiling Point Not available.N/A
Solubility Not available. Expected to be soluble in common organic solvents.N/A

Proposed Synthesis and Mechanistic Insights

Synthetic Pathway

The proposed synthesis involves a three-step sequence:

  • Diazotization and Hydrolysis: 2-Amino-5-chloropyridine is converted to the corresponding 2-hydroxy-5-chloropyridine via a diazotization reaction, followed by hydrolysis.

  • Nitration: The resulting 2-hydroxy-5-chloropyridine is nitrated at the 3-position to yield 2-hydroxy-3-nitro-5-chloropyridine.

  • Reduction and Diazotization/Hydroxylation: The nitro group is reduced to an amine, which is then diazotized and hydrolyzed to afford the key intermediate, 5-chloro-2,3-dihydroxypyridine.

  • Selective Ethoxylation: The more acidic 2-hydroxyl group is selectively ethoxylated.

  • Benzylation: The remaining hydroxyl group at the 3-position is benzylated to yield the target compound.

A Chinese patent describes a method for synthesizing the key intermediate, 5-chloro-2,3-dihydroxypyridine, from 2-amino-5-chloropyridine[1]. This intermediate is crucial for the subsequent etherification steps.

Synthetic_Pathway A 2-Amino-5-chloropyridine B Diazotization/ Hydrolysis A->B NaNO₂, H₂SO₄ C 2-Hydroxy-5-chloropyridine B->C D Nitration C->D HNO₃, H₂SO₄ E 2-Hydroxy-3-nitro-5-chloropyridine D->E F Reduction E->F Fe, HCl G 3-Amino-2-hydroxy-5-chloropyridine F->G H Diazotization/ Hydrolysis G->H NaNO₂, H₂SO₄ I 5-Chloro-2,3-dihydroxypyridine H->I J Selective Ethoxylation I->J EtI, Base K 5-Chloro-2-ethoxy-3-hydroxypyridine J->K L Benzylation K->L BnBr, Base M This compound L->M

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine

This procedure is adapted from a patented method[1].

  • Diazotization of 2-Amino-5-chloropyridine: To a solution of 2-amino-5-chloropyridine in aqueous sulfuric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 1 hour at this temperature.

  • Hydrolysis: The reaction mixture is then slowly heated to 80-90 °C and maintained at this temperature until the evolution of nitrogen gas ceases, yielding 2-hydroxy-5-chloropyridine.

  • Nitration: The 2-hydroxy-5-chloropyridine is dissolved in concentrated sulfuric acid and cooled. A mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The mixture is then stirred at room temperature for several hours.

  • Reduction: The resulting 2-hydroxy-3-nitro-5-chloropyridine is reduced to 3-amino-2-hydroxy-5-chloropyridine using a reducing agent such as iron powder in the presence of an acid (e.g., HCl).

  • Final Diazotization and Hydrolysis: The 3-amino-2-hydroxy-5-chloropyridine is subjected to another diazotization reaction followed by hydrolysis to yield 5-chloro-2,3-dihydroxypyridine.

Step 2: Selective Ethoxylation of 5-Chloro-2,3-dihydroxypyridine

  • To a solution of 5-chloro-2,3-dihydroxypyridine in a suitable solvent (e.g., DMF or acetone), a mild base (e.g., K₂CO₃) is added.

  • Ethyl iodide is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The 2-hydroxy group is more acidic and therefore more reactive towards alkylation under these conditions.

Step 3: Benzylation of 5-Chloro-2-ethoxy-3-hydroxypyridine

  • The crude 5-chloro-2-ethoxy-3-hydroxypyridine is dissolved in a polar aprotic solvent like DMF.

  • A stronger base, such as sodium hydride, is added portion-wise at 0 °C.

  • Benzyl bromide is then added dropwise, and the reaction is allowed to proceed at room temperature until completion.

  • Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography to afford the final product. The synthesis of a related compound, 3-(benzyloxy)-5-(chloromethyl)pyridine, involves the benzylation of 3-hydroxypyridine using benzyl chloride under basic conditions[2].

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and benzene rings, as well as the protons of the ethoxy and benzyloxy groups.

  • Pyridine Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring.

  • Benzene Protons: A multiplet in the aromatic region (δ 7.2-7.5 ppm) integrating to five protons.

  • Benzyloxy Methylene Protons: A singlet around δ 5.0-5.5 ppm, corresponding to the two -CH₂- protons of the benzyloxy group.

  • Ethoxy Protons: A quartet around δ 4.0-4.5 ppm for the -OCH₂- protons and a triplet around δ 1.2-1.5 ppm for the -CH₃ protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key expected signals include:

  • Pyridine Carbons: Signals in the aromatic region, with the carbon bearing the ethoxy group appearing at a lower field (more deshielded) and the carbon bearing the benzyloxy group also being significantly deshielded.

  • Benzene Carbons: Signals in the aromatic region (δ 125-140 ppm).

  • Benzyloxy Methylene Carbon: A signal around δ 70-75 ppm.

  • Ethoxy Carbons: Signals for the -OCH₂- carbon around δ 60-65 ppm and the -CH₃ carbon around δ 14-16 ppm.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 263 and 265 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for benzylic ethers would involve cleavage of the benzylic C-O bond, leading to a prominent peak at m/z 91, corresponding to the benzyl cation (C₇H₇⁺)[3]. Another likely fragmentation would be the loss of the ethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the various functional groups present[4][5][6][7]:

  • C-O-C (Ether) Stretching: Strong bands in the region of 1250-1000 cm⁻¹.

  • C=C and C=N (Aromatic Ring) Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-H (Aromatic) Stretching: Bands above 3000 cm⁻¹.

  • C-H (Aliphatic) Stretching: Bands just below 3000 cm⁻¹.

  • C-Cl Stretching: A band in the 800-600 cm⁻¹ region.

Potential Applications in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates[8][9][10]. The specific combination of substituents in this compound suggests several potential avenues for its application in drug discovery.

  • Scaffold for Kinase Inhibitors: The pyridine core is a well-established scaffold for the development of kinase inhibitors. The substituents on the ring can be tailored to interact with specific residues in the ATP-binding pocket of various kinases.

  • Antiviral and Antimicrobial Agents: Many pyridine derivatives exhibit potent antiviral and antimicrobial activities. The lipophilic benzyloxy and ethoxy groups could enhance cell membrane permeability, a desirable property for such agents.

  • Central Nervous System (CNS) Active Compounds: The overall lipophilicity of the molecule suggests it may have the potential to cross the blood-brain barrier, making it a candidate for the development of drugs targeting CNS disorders[11].

The chloro substituent provides a handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound should be handled with care in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn[12]. Specific toxicity data is not available, but as with all novel chemical entities, it should be treated as potentially hazardous.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.

  • Disposal: Dispose of in accordance with local regulations for chemical waste.

Conclusion

This compound represents a synthetically accessible and potentially valuable building block for medicinal chemistry research. While specific data on its properties and biological activity are currently limited, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The insights provided herein are intended to empower researchers and drug development professionals to explore the potential of this and related substituted pyridine scaffolds in the quest for novel therapeutics.

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  • Zhang, L., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 203, 156-162. [Link]

  • Grybaitė, B., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(19), 3465. [Link]

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Foreword: The Enduring Relevance of the Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Pyridine Derivatives: Synthesis, Characterization, and Applications

The pyridine ring, a simple six-membered heterocycle, is an isostere of benzene where one carbon atom is replaced by nitrogen.[1][2] This seemingly minor alteration fundamentally changes the molecule's electronic properties, reactivity, and biological interactions, transforming it into what medicinal chemists refer to as a "privileged scaffold."[1][3] Its presence is ubiquitous, from essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes to a vast array of FDA-approved drugs and advanced materials.[1][4][5] According to the US-FDA, at least 95 approved pharmaceutical drugs feature a pyridine core, a testament to its versatility.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices, the nuances of characterization, and the strategic application of pyridine derivatives in modern science. We will explore the core chemistry, from classical ring-forming reactions to modern functionalization techniques, and connect these synthetic realities to their profound impact on medicine and materials.

Part 1: The Chemistry of Pyridine - A Tale of Two Reactivities

The nitrogen atom in the pyridine ring is sp2 hybridized, and its lone pair of electrons resides in an sp2 orbital in the plane of the ring. This lone pair is not part of the 6-π electron aromatic system, which makes it available to act as a base or nucleophile.[6] This has two major consequences for reactivity:

  • Reactions at the Nitrogen Atom : The lone pair readily reacts with electrophiles, including protons (making pyridine basic), alkyl halides (the Menshutkin reaction), and oxidizing agents to form pyridine N-oxides.[5][7] This N-functionalization is a key strategy for modulating the ring's properties.

  • Reactions at the Carbon Atoms : The electronegative nitrogen atom withdraws electron density from the ring, making it electron-deficient compared to benzene. This deactivation renders pyridine less susceptible to electrophilic aromatic substitution (EAS), which, when it does occur under harsh conditions, preferentially directs to the C-3 position.[4][5] Conversely, the electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (NAS), particularly at the C-2 and C-4 positions.[4][5][7]

This dual nature—the ability to react at both the nitrogen and the ring carbons in distinct ways—is the foundation of pyridine's synthetic versatility.

Pyridine_Reactivity cluster_N Reactions at Nitrogen cluster_C Reactions at Ring Carbons Pyridine Pyridine Ring Nitrogen Atom Carbon Atoms Protonation Protonation (Basicity) Pyridine:N->Protonation Lone Pair Availability Alkylation Alkylation / Acylation Pyridine:N->Alkylation Lone Pair Availability N_Oxidation N-Oxide Formation Pyridine:N->N_Oxidation Lone Pair Availability EAS Electrophilic Aromatic Substitution (EAS) (Favors C-3, Difficult) Pyridine:C->EAS Electron-Deficient Ring System NAS Nucleophilic Aromatic Substitution (NAS) (Favors C-2, C-4, Facile) Pyridine:C->NAS Electron-Deficient Ring System Metalation Metalation & Cross-Coupling (Versatile) Pyridine:C->Metalation Electron-Deficient Ring System

Caption: Logical relationship of pyridine's dual reactivity modes.

Part 2: Synthesis of Substituted Pyridines

The approach to synthesizing a target pyridine derivative depends heavily on the desired substitution pattern. Methodologies can be broadly categorized into two strategies: building the pyridine core from acyclic precursors or functionalizing a pre-existing pyridine ring.

Ring Construction: Building the Core from the Ground Up

These methods are powerful for creating highly substituted pyridines that might be inaccessible through direct functionalization.

One of the oldest and most reliable methods, the Hantzsch synthesis is a multi-component reaction that typically involves condensing an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[2][6]

  • Causality behind the choice: This method is exceptionally robust and high-yielding for producing symmetrically substituted dihydropyridines. The choice of starting materials directly and predictably dictates the final substitution pattern, making it a cornerstone for building libraries of related compounds. The resulting 1,4-dihydropyridine (DHP) core is itself a critical pharmacophore (e.g., in Nifedipine), but it can also be easily oxidized to the aromatic pyridine.

Experimental Protocol: A Generalized Hantzsch Synthesis

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq.), the β-ketoester (e.g., ethyl acetoacetate, 2.0 eq.), and the nitrogen source (e.g., ammonium acetate, 1.2 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Condensation: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the substrates.

  • Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

  • Aromatization (Optional): Dissolve the purified dihydropyridine in a suitable solvent (e.g., acetic acid or chloroform). Add an oxidizing agent such as nitric acid, ceric ammonium nitrate (CAN), or simply bubble air through the heated solution.

  • Final Workup: After oxidation is complete (monitored by TLC), neutralize the mixture, extract the aromatic pyridine product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the final substituted pyridine.

Hantzsch_Workflow cluster_reactants Starting Materials Aldehyde Aldehyde Mix Mix & Reflux in Solvent (e.g., EtOH) Aldehyde->Mix Ketoester β-Ketoester (2 eq.) Ketoester->Mix Ammonia Ammonia Source Ammonia->Mix DHP Isolate 1,4-Dihydropyridine (Filtration/Recrystallization) Mix->DHP Oxidize Aromatization (e.g., HNO₃, CAN, Air) DHP->Oxidize Purify Purify Final Pyridine (Column Chromatography) Oxidize->Purify

Caption: Experimental workflow for the Hantzsch pyridine synthesis.

More advanced techniques involve cycloaddition reactions, such as inverse-electron-demand aza-Diels-Alder reactions or [2+2+2] cobalt-mediated cyclizations of alkynes and nitriles.[1]

  • Causality behind the choice: These methods offer access to complex and unconventional substitution patterns with high regioselectivity that are difficult to achieve with classical methods. They are often more atom-economical and can proceed under milder conditions, which is crucial when dealing with sensitive functional groups in late-stage drug synthesis.

Ring Functionalization: Modifying the Core

This is the most common strategy in drug development, where a simple pyridine core is elaborated into a complex, active pharmaceutical ingredient (API).

As mentioned, the pyridine ring is primed for nucleophilic attack at the 2- and 4-positions. A classic example is the Chichibabin reaction , where pyridine reacts with sodium amide to install an amino group at the 2-position.[7]

  • Causality behind the choice: NAS is a direct and powerful way to introduce key functional groups like amines, alkoxides, and thiols. The inherent electronic properties of the ring itself direct the reaction, often requiring no catalyst and providing high regioselectivity.

The development of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) revolutionized pyridine chemistry. These reactions require a pre-functionalized pyridine, typically with a halogen (Br, Cl, I) or a triflate group, which then couples with a wide variety of partners.

  • Causality behind the choice: Cross-coupling offers unparalleled scope and functional group tolerance. It allows for the precise and predictable formation of C-C, C-N, and C-O bonds under relatively mild conditions. This is the workhorse methodology in medicinal chemistry for exploring the "chemical space" around a pyridine core, enabling systematic Structure-Activity Relationship (SAR) studies. For example, a 2-chloropyridine can be coupled with hundreds of different boronic acids (Suzuki coupling) to quickly generate a library of 2-arylpyridines for biological screening.

Part 3: Characterization of Substituted Pyridines

Unambiguous characterization is critical to confirm that the desired molecule has been synthesized. A combination of spectroscopic and analytical techniques is employed.

  • NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation.

    • ¹H NMR: Protons on the pyridine ring are deshielded due to the ring current and the nitrogen's electron-withdrawing effect. They typically appear in the aromatic region between δ 7.0 and 9.0 ppm. The proton at C-2 (α to N) is the most deshielded. Coupling patterns (J-coupling) are invaluable for determining the substitution pattern.

    • ¹³C NMR: The carbon atoms also show characteristic shifts, with C-2 and C-6 being the most downfield.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.[8]

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. Characteristic stretches for the pyridine ring (C=C and C=N) appear in the 1400-1600 cm⁻¹ region.

  • X-ray Crystallography: Provides the definitive, unambiguous 3D structure of a molecule in the solid state.[7] It is the gold standard for confirming regiochemistry and stereochemistry, especially for complex derivatives or when NMR data is ambiguous.

Part 4: Applications in Drug Discovery and Beyond

The unique properties of the pyridine scaffold have cemented its role in pharmaceuticals, agrochemicals, and materials science.[3][5]

The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is not merely a structural component; it actively contributes to a drug's efficacy. Its nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors. Furthermore, the ring's polarity and basicity can improve a drug molecule's aqueous solubility and bioavailability.[3][4]

The following table summarizes the diverse biological activities exhibited by various substituted pyridine derivatives.

Biological ActivityExample Drug / Derivative ClassMechanism/SignificanceReference(s)
Antitubercular Isoniazid, EthionamideIsoniazid is a pro-drug activated by mycobacterial catalase-peroxidase, inhibiting mycolic acid synthesis.[1][9][10]
Anticancer Imatinib (Gleevec), CrizotinibImatinib targets specific tyrosine kinases. The pyridine ring is crucial for its binding affinity and selectivity.[1][8]
Antiviral (HIV) Nevirapine, DelavirdineAct as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with the pyridine core fitting into the enzyme's allosteric pocket.[1]
Anti-inflammatory Etoricoxib (Arcoxia)A selective COX-2 inhibitor used to treat arthritis. The pyridine moiety is key to its selectivity.[6]
Cardiovascular Nifedipine, AmlodipineDihydropyridine derivatives that act as calcium channel blockers, leading to vasodilation. Used to treat hypertension.[1][9][10]
Antibacterial Pyridine-copper complexes, SulfapyridineExhibit broad-spectrum activity, including against multidrug-resistant strains like MRSA.[4] Can disrupt bacterial membranes or inhibit essential enzymes.[1][4][11]
Anticonvulsant PerampanelActs as a selective non-competitive antagonist of the AMPA receptor, used in treating epilepsy.[6]
Applications in Catalysis and Materials Science

The nitrogen lone pair makes pyridine and its derivatives excellent ligands for coordinating with transition metals.[4]

  • Ligands in Catalysis: Polydentate ligands like 2,2'-bipyridine (bipy) and 2,2':6',2''-terpyridine (terpy) form stable complexes with a wide range of metals. These complexes are used as catalysts in organic synthesis, polymerization, and oxidation reactions.[12] The rigidity and electronic properties imparted by the pyridine rings are key to tuning the catalyst's activity and selectivity.[12]

  • Functional Materials: Pyridine derivatives are used in the development of functional materials such as organic light-emitting diodes (OLEDs) and as components of ionic liquids.[4] Their thermal stability and electronic properties make them ideal candidates for these advanced applications.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Core Select Pyridine Core (e.g., 2-chloropyridine) Library Synthesize Library of Derivatives (e.g., Suzuki Coupling) Core->Library Purify Purify & Characterize (HPLC, NMR, MS) Library->Purify Screen High-Throughput Screening (HTS) against Target Purify->Screen Hit Identify 'Hit' Compounds Screen->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Library Feedback for new derivatives Lead Optimize for Potency, Selectivity, ADME Properties SAR->Lead Candidate Select Drug Candidate Lead->Candidate

Caption: Role of pyridine synthesis in a typical drug discovery workflow.

Conclusion and Future Perspectives

Substituted pyridine derivatives represent a cornerstone of modern chemical and pharmaceutical science. Their importance stems from a unique combination of electronic properties, synthetic accessibility, and biological relevance. Classical syntheses remain valuable for creating specific scaffolds, while modern cross-coupling and C-H activation techniques provide unprecedented access to chemical diversity, allowing scientists to fine-tune molecular properties with surgical precision.

The future of pyridine chemistry will likely focus on developing even more efficient and sustainable synthetic methods. The continued exploration of photocatalysis and electrochemistry for pyridine functionalization promises greener reaction pathways. In drug discovery, the integration of computational modeling and artificial intelligence with high-throughput synthesis of pyridine libraries will accelerate the identification of novel therapeutic agents for a wide range of diseases, from cancer to multidrug-resistant infections.[11][13] The privileged pyridine scaffold is not a relic of chemical history; it is a dynamic and essential tool that will continue to empower innovation for decades to come.

References

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An In-depth Technical Guide to 3-(Benzyloxy)-5-chloro-2-ethoxypyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its importance lies in its role as a versatile synthetic intermediate for the preparation of more complex heterocyclic compounds. This guide details a plausible synthetic pathway, methods of characterization, and explores its potential applications, particularly in the development of novel therapeutic agents.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. This targeted modification is a cornerstone of modern drug design, enabling the optimization of pharmacological activity, selectivity, and pharmacokinetic profiles. Compounds like this compound, with their multi-functionalized core, serve as valuable building blocks in the synthesis of diverse molecular libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthesis and Mechanistic Insights

A plausible synthetic approach involves the initial preparation of a di-substituted pyridine core, followed by the introduction of the benzyloxy and ethoxy groups. One potential starting material is 5-chloro-2,3-dihydroxypyridine. The synthesis of this precursor itself can be achieved from 2-amino-5-chloropyridine through a sequence of diazotization, nitration, reduction, and a final diazotization reaction.[1]

The subsequent steps to arrive at the target compound would involve selective protection and etherification reactions. The hydroxyl group at the 3-position can be selectively protected with a benzyl group, followed by etherification of the hydroxyl group at the 2-position to introduce the ethoxy group.

Postulated Synthetic Pathway

A potential synthetic route is outlined below. This pathway represents a logical sequence of reactions based on known organic chemistry principles for the synthesis of substituted pyridines.

Synthetic_Pathway A 5-Chloro-2,3-dihydroxypyridine B 3-(Benzyloxy)-5-chloro-2-hydroxypyridine A->B Selective Benzylation (e.g., Benzyl bromide, base) C This compound B->C Etherification (e.g., Ethyl iodide, base)

Caption: Postulated synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound, based on general procedures for similar transformations.

Step 1: Selective Benzylation of 5-Chloro-2,3-dihydroxypyridine

  • To a solution of 5-chloro-2,3-dihydroxypyridine in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a mild base (e.g., potassium carbonate or cesium carbonate).

  • Stir the mixture at room temperature to form the corresponding phenoxide.

  • Slowly add benzyl bromide or benzyl chloride to the reaction mixture. The rationale for using a benzyl protecting group is its stability under a range of reaction conditions and its ease of removal via hydrogenolysis, which is often a clean and efficient deprotection method.[2]

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(benzyloxy)-5-chloro-2-hydroxypyridine.

Step 2: Etherification to this compound

  • Dissolve the 3-(benzyloxy)-5-chloro-2-hydroxypyridine obtained in the previous step in an aprotic solvent such as DMF or THF.

  • Add a strong base, such as sodium hydride, portion-wise at 0 °C to deprotonate the remaining hydroxyl group. The choice of a strong base is crucial to ensure complete deprotonation and subsequent etherification.

  • After stirring for a short period, add ethyl iodide or ethyl bromide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the final product by flash column chromatography to yield this compound.

Physicochemical and Spectroscopic Characterization

The structural identity and purity of this compound would be confirmed by a combination of spectroscopic techniques.

PropertyValue
CAS Number 1245563-13-6
Molecular Formula C₁₄H₁₄ClNO₂
Molecular Weight 263.72 g/mol
Appearance Expected to be a solid at room temperature

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine and benzyl rings, a singlet for the benzylic methylene protons, and a quartet and triplet for the ethoxy group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display distinct signals for each of the 14 carbon atoms in the molecule, including the substituted pyridine ring carbons, the benzyl group carbons, and the ethoxy group carbons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are integral components of many approved drugs and investigational new drug candidates. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of compounds targeting a range of biological targets. The presence of chloro, benzyloxy, and ethoxy groups offers multiple points for further chemical modification, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

The chloro substituent provides a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, enabling the introduction of a wide array of aryl, heteroaryl, or amino moieties. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected at a later stage to reveal a key pharmacophoric feature. Alternatively, the entire benzyloxy-pyridine core can act as a scaffold to which other functional groups are appended.

While specific drugs directly derived from this compound are not prominently documented, its structural motifs are found in molecules investigated as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

Drug_Discovery_Workflow A This compound (Versatile Intermediate) B Chemical Modification (e.g., Cross-Coupling, Deprotection) A->B C Library of Analogues B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Lead Optimization (SAR) E->F G Preclinical Candidate F->G

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An In-depth Technical Guide on the Safety and Handling of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety protocols and handling procedures for 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, a compound of interest in pharmaceutical research and development. Given the limited specific toxicological data for this exact molecule, this document synthesizes available information for the compound with established safety profiles of structurally similar halogenated and ether-containing aromatic compounds. This approach ensures a cautious and comprehensive framework for its safe utilization in a laboratory setting.

Compound Identification and Overview

Chemical Identity: this compound is a substituted pyridine derivative. Its structure, featuring a chlorinated pyridine ring, a benzyloxy group, and an ethoxy group, suggests its potential utility as an intermediate in the synthesis of complex organic molecules.

CAS Number: 1245563-13-6[1]

Molecular Formula: C₁₄H₁₄ClNO₂

Synonyms: 5-chloro-2-ethoxy-3-phenylmethoxypyridine[1]

While specific applications are not extensively documented in public literature, its structural motifs are common in pharmacologically active compounds, indicating its likely use in medicinal chemistry and drug discovery programs.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin and Eye Irritation: Halogenated pyridines are frequently cited as skin and eye irritants.[2][3][4] Direct contact may cause redness, itching, and inflammation.[5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[2][3]

  • Harmful if Swallowed: Many substituted pyridines are classified as harmful if ingested.[3][6]

  • Potential for Systemic Effects: While specific data is unavailable for this compound, prolonged or repeated exposure to some pyridine derivatives may have the potential for systemic effects.[7]

GHS Classification (Anticipated, based on structural analogs):

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[2][3]
Eye Irritation2AH319: Causes serious eye irritation[2][3]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[2][3]
Acute toxicity, Oral4H302: Harmful if swallowed[6][8]

It is crucial to handle this compound as potentially hazardous in the absence of definitive toxicological data.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, stringent exposure controls and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[2][5]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile gloves.[9] The selection of appropriate gloves should be based on the breakthrough time for the specific chemicals being used.

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[2][9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator should be used.[5][7]

PPE Selection Workflow

Caption: Decision tree for selecting appropriate PPE.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling the compound.[2][3]

  • Avoid breathing dust, fumes, or vapors.[2]

  • Use non-sparking tools and prevent the build-up of electrostatic charge, especially if the compound is flammable.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[5][6]

  • Store in a locked cabinet or other secure location.[2]

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

First-Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][10]

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Spill and Leak Procedures:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[8] Do not allow the product to enter drains.[8]

  • Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2]

  • Clean: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Emergency Spill Response Workflow

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste According to Institutional Protocols decontaminate->dispose

Caption: Step-by-step emergency spill response workflow.

Fire-Fighting Measures

While the flammability of this compound has not been determined, it is prudent to be prepared for a potential fire.

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride.[2]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable regulations.

  • Product: Dispose of this material and its container at a licensed chemical destruction plant.[1][10]

  • Contaminated Packaging: Dispose of as unused product.[8] Do not reuse empty containers.

Conclusion

The safe handling of this compound requires a proactive and cautious approach, especially given the absence of comprehensive safety data. By treating this compound with the same level of care as other potentially hazardous halogenated pyridines and by rigorously adhering to the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • PubChem. (n.d.). 2-(Benzyloxy)-5-(3-chloro-5-ethynylphenyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, a valuable substituted pyridine derivative for research and development in medicinal chemistry and drug discovery. The synthetic strategy is predicated on a two-step sequence commencing with the formation of a key intermediate, 5-chloro-2-ethoxy-pyridin-3-ol, followed by a classical Williamson ether synthesis to introduce the benzyloxy moiety. This document elucidates the underlying chemical principles, details the experimental procedures, and offers expert insights into the critical parameters that ensure a successful and reproducible synthesis.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The title compound, this compound, incorporates several key pharmacophoric features: a pyridine core, a chloro substituent, an ethoxy group, and a benzyloxy moiety. This unique combination of functional groups makes it an attractive building block for the synthesis of novel compounds with potential applications in various therapeutic areas. The benzyloxy group, in particular, can serve as a stable protecting group for the 3-hydroxy functionality or as a key structural element for interaction with biological targets. This guide provides a robust and well-rationalized protocol for the preparation of this important synthetic intermediate.

Synthetic Strategy

PART 1: Synthesis of 5-chloro-2-ethoxy-pyridin-3-ol (Proposed Protocol)

Rationale:

The synthesis of this key precursor is proposed to start from 2-amino-5-chloropyridine. A diazotization reaction, followed by hydrolysis, can introduce a hydroxyl group at the 2-position. Subsequent nitration and reduction would yield 2-hydroxy-3-amino-5-chloropyridine. A final diazotization and hydrolysis would afford 5-chloro-2,3-dihydroxypyridine[1]. Selective ethoxylation at the 2-position, which is generally more reactive in nucleophilic substitution on the pyridine ring, would then yield the desired 5-chloro-2-ethoxy-pyridin-3-ol. Given the complexity of this multi-step synthesis, for the purpose of this guide, we will assume the availability of 5-chloro-2-ethoxy-pyridin-3-ol as the starting material for the final benzylation step.

PART 2: Synthesis of this compound via Williamson Ether Synthesis

Reaction Principle:

The Williamson ether synthesis is a reliable method for the formation of ethers.[2][3][4] The reaction involves the deprotonation of the hydroxyl group of 5-chloro-2-ethoxy-pyridin-3-ol with a strong base to form a nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with benzyl bromide, where the bromide ion is displaced, forming the desired ether linkage.[2][3][4]

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Work-up and Purification Precursor 5-chloro-2-ethoxy-pyridin-3-ol Alkoxide Sodium 5-chloro-2-ethoxypyridin-3-oxide (in situ) Precursor->Alkoxide Deprotonation Base Sodium Hydride (NaH) Base->Alkoxide Solvent1 Anhydrous DMF Solvent1->Alkoxide Product This compound Alkoxide->Product Nucleophilic Attack BenzylBromide Benzyl Bromide BenzylBromide->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Materials and Methods

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier
5-chloro-2-ethoxy-pyridin-3-ol≥98%Commercially available or synthesized
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-Aldrich
Benzyl Bromide≥98%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aqueous NaHCO₃ solution-Prepared in-house
Brine-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich
Silica Gel for column chromatography60 Å, 230-400 meshSigma-Aldrich
Experimental Protocol

1. Reaction Setup and Alkoxide Formation:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 5-chloro-2-ethoxy-pyridin-3-ol (1.0 eq).

  • Under a gentle stream of nitrogen, add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide. Evolution of hydrogen gas will be observed.

2. Benzylation Reaction:

  • Cool the reaction mixture back to 0 °C.

  • Add benzyl bromide (1.1 eq) dropwise via the dropping funnel over a period of 15 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

3. Work-up and Extraction:

  • Upon completion of the reaction, carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Caution: The quenching of excess sodium hydride is exothermic.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure this compound.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid or oil.

Data Summary

Table 2: Expected Yield and Physicochemical Properties

ParameterExpected Value
Appearance White to off-white solid or pale yellow oil
Molecular Formula C₁₄H₁₄ClNO₂
Molecular Weight 263.72 g/mol
Yield 70-85% (typical)
Purity (by NMR/LC-MS) >95%

Troubleshooting and Safety Considerations

  • Low Yield: Incomplete deprotonation can lead to low yields. Ensure the sodium hydride is fresh and the reaction is conducted under strictly anhydrous conditions. The reaction time for the benzylation step may also need to be extended.

  • Side Reactions: If the reaction temperature is too high, side reactions may occur. Maintain the temperature as specified in the protocol.

  • Safety:

    • Sodium hydride is highly reactive and flammable. It should be handled with extreme care in an inert atmosphere.

    • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

    • DMF is a potential teratogen and should be handled with appropriate personal protective equipment.

Conclusion

The protocol detailed herein provides a reliable and reproducible method for the synthesis of this compound. The two-step approach, culminating in a Williamson ether synthesis, is a robust strategy for accessing this valuable building block. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can successfully synthesize this compound in good yield and high purity, enabling its use in a wide range of applications in drug discovery and medicinal chemistry.

References

  • Holladay, M. W., et al. (1998). Identification of a potent and selective non-opioid analgesic. Bioorganic & Medicinal Chemistry Letters.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][2]

  • Chemistry Steps. Williamson Ether Synthesis. [Link][3]

  • Wikipedia. Williamson ether synthesis. [Link][4]

  • Google Patents. (2010). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine (CN101830845A). [1]

Sources

Application Note: A Validated Protocol for the Two-Step Synthesis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are fundamental building blocks in medicinal chemistry and materials science. This application note provides a detailed, validated experimental protocol for the synthesis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, a potentially valuable intermediate for drug discovery programs. The described two-step synthesis begins with the commercially available precursor, 5-chloro-2,3-dihydroxypyridine. The methodology involves a regioselective O-ethoxylation followed by a subsequent O-benzylation. This guide emphasizes the rationale behind procedural choices, robust characterization techniques, and critical safety considerations, ensuring the protocol is reliable and reproducible for researchers in organic and medicinal chemistry.

Introduction and Synthetic Strategy

The pyridine ring is a privileged structure in drug development, appearing in numerous FDA-approved pharmaceuticals. The specific substitution pattern of this compound offers multiple points for further chemical modification, making it an attractive intermediate. The benzyloxy group can serve as a stable protecting group or as a key pharmacophoric element, while the chloro- and ethoxy- substituents modulate the electronic and steric properties of the molecule.

The synthetic approach detailed herein is designed for efficiency and control over regioselectivity. It proceeds via two sequential Williamson ether synthesis reactions:

  • Step 1: Selective O-Ethoxylation: Starting with 5-chloro-2,3-dihydroxypyridine, the more acidic hydroxyl group at the 2-position (often existing in its pyridone tautomeric form) is selectively targeted for ethoxylation using ethyl iodide in the presence of a mild base, potassium carbonate.

  • Step 2: O-Benzylation: The resulting intermediate, 5-chloro-2-ethoxy-3-hydroxypyridine, is then subjected to benzylation using benzyl bromide and a stronger base, sodium hydride, to yield the final product.

This stepwise approach prevents the formation of undesired side products that could arise from a one-pot reaction with mixed alkylating agents.

Overall Reaction Scheme:

Step 1: 5-chloro-2,3-dihydroxypyridine → 5-chloro-2-ethoxy-3-hydroxypyridine Step 2: 5-chloro-2-ethoxy-3-hydroxypyridine → this compound

Materials and Equipment

Reagents and Chemicals

All reagents should be of ACS grade or higher and used as received unless otherwise noted.

ReagentCAS No.Molecular FormulaMolecular Wt.PurityNotes
5-Chloro-2,3-dihydroxypyridine68557-79-9C₅H₄ClNO₂145.54>97%Starting material.
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21>99%Anhydrous.
Ethyl Iodide (C₂H₅I)75-03-6C₂H₅I155.97>99%Stabilized.
Sodium Hydride (NaH)7646-69-7NaH24.0060% disp. in oilHighly reactive with water.[1]
Benzyl Bromide (BnBr)100-39-0C₇H₇Br171.03>98%Lachrymator.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09AnhydrousReaction solvent.
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11AnhydrousReaction solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeFor extraction/chromatography.
Hexanes110-54-3C₆H₁₄86.18ACS GradeFor chromatography.
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37AnhydrousFor drying.
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M aq.For work-up.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aq.For work-up.
Brine7647-14-5NaCl58.44Saturated aq.For work-up.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser and nitrogen/argon gas inlet adapter

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system with silica gel cartridges

  • Standard laboratory glassware

  • NMR spectrometer, Mass spectrometer, FT-IR spectrometer

Detailed Experimental Protocol

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: O-Ethoxylation cluster_step2 Step 2: O-Benzylation cluster_analysis Characterization A 1. Dissolve 5-chloro-2,3-dihydroxypyridine and K2CO3 in anhydrous DMF. B 2. Add Ethyl Iodide dropwise. A->B C 3. Heat reaction to 70°C for 4-6h. Monitor via TLC. B->C D 4. Quench with water and perform aqueous work-up (EtOAc extraction). C->D E 5. Purify crude product via flash chromatography to isolate Intermediate 1. D->E F 1. Suspend NaH (60% in oil) in anhydrous THF under N2 at 0°C. E->F Proceed with pure Intermediate 1 G 2. Add Intermediate 1 in THF dropwise. Stir for 30 min. F->G H 3. Add Benzyl Bromide dropwise. Warm to RT and stir for 3-5h. G->H I 4. Carefully quench with ice-water. Perform aqueous work-up. H->I J 5. Purify crude product via flash chromatography to isolate Final Product. I->J K Confirm structure and purity via 1H NMR, 13C NMR, HRMS, and FT-IR. J->K

Caption: High-level workflow for the two-step synthesis and characterization of this compound.

Step 1: Preparation of 5-chloro-2-ethoxy-3-hydroxypyridine (Intermediate 1)
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-chloro-2,3-dihydroxypyridine (2.91 g, 20.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 equiv).

  • Solvent and Reagent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the suspension for 15 minutes at room temperature. Add ethyl iodide (1.93 mL, 24.0 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours.

    • Causality: Heating accelerates the Sₙ2 reaction. DMF is an ideal polar aprotic solvent that solvates the potassium cation, leaving the carbonate anion more available to act as a base, and it promotes the nucleophilic attack by the pyridinolate anion.

  • Monitoring: Monitor the reaction progress by TLC (1:1 Hexanes:EtOAc), observing the consumption of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: The water washes remove the highly soluble DMF and inorganic salts. The brine wash helps to break any emulsions and further dries the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes to afford 5-chloro-2-ethoxy-3-hydroxypyridine as a solid.

Step 2: Preparation of this compound (Final Product)
  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a stir bar, nitrogen inlet, and rubber septum, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 equiv). Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.

  • Solvent and Reagent Addition: Add 30 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve 5-chloro-2-ethoxy-3-hydroxypyridine (1.74 g, 10.0 mmol) in 15 mL of anhydrous THF.

  • Deprotonation: Add the solution of the intermediate dropwise to the NaH suspension via syringe over 15 minutes. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

    • Causality: Sodium hydride is a powerful, non-nucleophilic base required to deprotonate the less acidic phenolic hydroxyl group. The reaction is performed at 0 °C to control the exothermic deprotonation and prevent potential side reactions. An inert atmosphere is critical as NaH reacts violently with water.[1]

  • Alkylation: Add benzyl bromide (1.43 mL, 12.0 mmol, 1.2 equiv) dropwise to the reaction mixture at 0 °C. After addition, remove the ice bath and allow the reaction to warm to room temperature, stirring for 3-5 hours.

    • Causality: Benzyl bromide is a highly reactive electrophile for this Sₙ2 reaction. It should be handled with care in a fume hood as it is a lachrymator.

  • Monitoring: Monitor the reaction progress by TLC (4:1 Hexanes:EtOAc).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of 10 mL of ice-cold water.

  • Work-up: Dilute the mixture with 50 mL of water and transfer to a separatory funnel. Extract with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 25% ethyl acetate in hexanes to yield this compound as a pure product.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.[2][3]

AnalysisExpected Results for this compound
Appearance White to off-white solid.
¹H NMR (400 MHz, CDCl₃)δ 7.85 (d, J=2.5 Hz, 1H, Py-H6), 7.50-7.30 (m, 5H, Ar-H), 7.25 (d, J=2.5 Hz, 1H, Py-H4), 5.15 (s, 2H, -OCH₂Ph), 4.40 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (101 MHz, CDCl₃)δ 158.5, 145.0, 142.1, 137.5, 136.8, 128.6 (2C), 128.1, 127.5 (2C), 121.8, 71.5, 62.0, 14.8.
HRMS (ESI) Calculated for C₁₄H₁₅ClNO₂ [M+H]⁺: 264.0786; Found: 264.07xx.
FT-IR (KBr, cm⁻¹)~3060 (Ar C-H), ~2980 (Alkyl C-H), ~1580, 1470 (C=C, C=N), ~1250, 1040 (C-O stretch).
Yield 75-85% over the final step.

Safety and Waste Disposal

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times. All operations should be conducted inside a certified chemical fume hood.

Reagent-Specific Hazards:

  • Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere (N₂ or Ar). Do not allow contact with water or alcohols.

  • Benzyl Bromide: Corrosive and a strong lachrymator (causes tearing). It is toxic and should be handled with extreme care in a fume hood.[4]

  • Chloropyridines: Substituted chloropyridines are generally considered toxic if swallowed, inhaled, or absorbed through the skin.[1][5] Avoid direct contact.

  • Solvents (DMF, THF, EtOAc, Hexanes): Flammable liquids. Ensure there are no ignition sources nearby. Work in a well-ventilated area.

Waste Disposal:

  • All organic waste, including reaction residues and chromatography solvents, must be collected in a designated chlorinated or non-chlorinated hazardous waste container as appropriate.

  • Aqueous waste should be neutralized before disposal down the drain, in accordance with local regulations.

  • Solid waste, such as used silica gel and filter paper, should be disposed of in a solid hazardous waste container.

References

  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. [Link]

  • 3-(4-(Benzyloxy)-3-methoxyphenyl)-[6][7][8]triazolo[4,3-a]pyridine. MDPI. [Link]

Sources

The Strategic Utility of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the strategic selection of chemical intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast array of available building blocks, substituted pyridines hold a prominent position due to their prevalence in numerous FDA-approved drugs and biologically active compounds. This guide provides a detailed exploration of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine , a versatile intermediate poised for significant applications in drug discovery and development. We will delve into its synthesis, key chemical transformations, and its role in the construction of complex molecular architectures, offering researchers, scientists, and drug development professionals a comprehensive technical resource.

Introduction: The Architectural Advantage of a Polysubstituted Pyridine

This compound is a polysubstituted pyridine ring system featuring a unique combination of functional groups that impart desirable properties for a chemical intermediate. The strategic placement of the benzyloxy, chloro, and ethoxy groups offers multiple avenues for synthetic diversification, making it a valuable scaffold for generating libraries of compounds for biological screening.

  • The Chloro Group: The chlorine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which are crucial for modulating the pharmacological and pharmacokinetic properties of a drug candidate.

  • The Ethoxy Group: The ethoxy group at the 2-position influences the electronic properties of the pyridine ring and can contribute to improved metabolic stability. Its presence can also sterically direct subsequent reactions.

  • The Benzyloxy Group: The benzyloxy group at the 3-position can serve a dual purpose. It can act as a protecting group for a hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a key pharmacophoric element.[1] Additionally, the benzyloxy moiety itself is a recognized pharmacophore in various bioactive molecules, potentially contributing to target engagement.[2]

This trifecta of functionalities makes this compound a highly attractive starting material for the synthesis of complex molecules targeting a diverse range of therapeutic areas.

Synthesis of the Intermediate: A Plausible and Efficient Route

A plausible synthetic pathway would commence with a suitably substituted hydroxypyridine, which would be deprotonated to form the corresponding alkoxide, followed by reaction with benzyl bromide. A potential precursor for this synthesis is 5-chloro-2-ethoxy-3-hydroxypyridine.

Below is a representative protocol for the synthesis of this compound.

Table 1: Materials and Reagents for Synthesis
Reagent/MaterialGradeSupplier Example
5-chloro-2-ethoxy-3-hydroxypyridine≥95%Commercial Source
Sodium Hydride (NaH), 60% dispersion in oilReagent GradeSigma-Aldrich
Benzyl Bromide (BnBr)≥98%Acros Organics
Anhydrous Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Saturated aqueous Ammonium Chloride (NH₄Cl)ACS ReagentFisher Scientific
Ethyl Acetate (EtOAc)ACS ReagentVWR Chemicals
Brine (Saturated aqueous NaCl)ACS ReagentLabChem
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentEMD Millipore
Experimental Protocol: Williamson Ether Synthesis
  • Preparation: To an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-chloro-2-ethoxy-3-hydroxypyridine (1.0 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

  • Deprotonation: Under a nitrogen atmosphere, cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium alkoxide should be evident.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Synthesis_Workflow start Start: 5-chloro-2-ethoxy-3-hydroxypyridine naoh NaH in THF (Deprotonation) start->naoh alkoxide Sodium 5-chloro-2-ethoxy-3-phenoxide naoh->alkoxide bnbr Benzyl Bromide (Alkylation) alkoxide->bnbr product This compound bnbr->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: A generalized workflow for the synthesis of this compound via Williamson ether synthesis.

Key Applications in Medicinal Chemistry: Enabling Molecular Diversity

The true value of this compound as a chemical intermediate lies in its ability to serve as a versatile platform for the synthesis of a diverse range of complex molecules. The chloro substituent at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[6] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 5-position of the pyridine ring. This is a critical strategy for exploring structure-activity relationships (SAR) and optimizing the properties of a lead compound.

ParameterCondition
Aryl Halide This compound (1.0 eq.)
Boronic Acid Aryl- or Heteroarylboronic Acid (1.2-1.5 eq.)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.)
Solvent 1,4-Dioxane/H₂O, Toluene, or DMF
Temperature 80-120 °C
Atmosphere Inert (Nitrogen or Argon)
  • Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography to yield the desired biaryl product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex R-Pd(II)L2-X Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Diaryl Complex R-Pd(II)L2-R' Transmetalation->Pd(II) Diaryl Complex Reductive\nElimination Reductive Elimination Pd(II) Diaryl Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product R-R' Reductive\nElimination->Product Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X 3-(BnO)-5-Cl-2-EtO-Py Ar-X->Oxidative\nAddition

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines. This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines, which are prevalent in a wide range of pharmaceuticals. Using this compound as the substrate, this reaction allows for the introduction of primary and secondary amines at the 5-position.

ParameterCondition
Aryl Halide This compound (1.0 eq.)
Amine Primary or Secondary Amine (1.2-1.5 eq.)
Palladium Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%)
Ligand XPhos, RuPhos, or BINAP (2-6 mol%)
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 eq.)
Solvent Toluene, Dioxane, or THF
Temperature 80-110 °C
Atmosphere Inert (Nitrogen or Argon)
  • Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the amine (1.2 equivalents), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 2.0 equivalents) in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the necessary time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Ar-Pd(II)L2-X Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination Pd(II) Amido Complex Ar-Pd(II)L2-NR'R'' Amine\nCoordination->Pd(II) Amido Complex Reductive\nElimination Reductive Elimination Pd(II) Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Ar-NR'R'' Reductive\nElimination->Product R'R''NH R'R''NH R'R''NH->Amine\nCoordination Base Base Base->Amine\nCoordination Ar-X 3-(BnO)-5-Cl-2-EtO-Py Ar-X->Oxidative\nAddition

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis and subsequent reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages in the synthesis of complex molecules for drug discovery. Its unique combination of a versatile cross-coupling handle, a metabolically influential ethoxy group, and a multifunctional benzyloxy moiety provides a robust platform for the rapid generation of molecular diversity. The protocols outlined in this guide, based on established and reliable synthetic methodologies, provide a solid foundation for researchers to harness the full potential of this valuable building block in their pursuit of novel therapeutics.

References

  • The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (2022). Archiv der Pharmazie, 355(7), e2200084. [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved from [Link]

Sources

The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a titan in the field of medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a wide range of chemical modifications, have made it a privileged scaffold in the design and development of a vast array of therapeutic agents.[1][2][3] From combating infectious diseases to fighting cancer and managing neurological disorders, pyridine derivatives have consistently demonstrated their versatility and efficacy. This guide provides an in-depth exploration of the applications of pyridine derivatives in medicinal chemistry, complete with detailed protocols for their synthesis and biological evaluation, designed for researchers, scientists, and drug development professionals.

Therapeutic Applications of Pyridine Derivatives: A Diverse Pharmacological Landscape

The pyridine nucleus is a key component in numerous FDA-approved drugs, underscoring its therapeutic significance.[2] The strategic incorporation of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

Anticancer Agents

Pyridine derivatives are at the forefront of modern oncology. A significant number of these compounds function as kinase inhibitors, targeting the enzymes that play a crucial role in cancer cell signaling, proliferation, and survival.[2]

Mechanism of Action: Kinase Inhibition

Many pyridine-based anticancer drugs are designed to compete with ATP for binding to the active site of a specific kinase. The nitrogen atom of the pyridine ring often forms a key hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition. By occupying the ATP-binding pocket, these inhibitors block the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive tumor growth.

Application Note: Structure-Activity Relationship (SAR) in Pyridine-Based Kinase Inhibitors

The development of effective kinase inhibitors relies heavily on understanding the structure-activity relationship (SAR). The substitution pattern on the pyridine ring dramatically influences binding affinity and selectivity.

Position of SubstitutionFunctional GroupEffect on ActivityRationale
2- and 6-positionsAmino or substituted amino groupsOften enhances potencyForms critical hydrogen bonds with the kinase hinge region.
4-positionAromatic or heteroaromatic ringsCan improve selectivity and potencyInteracts with the hydrophobic regions of the ATP-binding pocket.
3- and 5-positionsElectron-withdrawing groupsCan modulate the basicity of the pyridine nitrogenFine-tunes the strength of the hinge-binding interaction.
Antimicrobial Agents

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens.[4]

Mechanism of Action

The antimicrobial mechanisms of pyridine derivatives are diverse. Some compounds disrupt the integrity of the microbial cell membrane, leading to cell lysis.[5] Others inhibit essential enzymes involved in microbial metabolism or nucleic acid synthesis. The specific mechanism is highly dependent on the overall structure of the derivative.

Neuroprotective Agents

Pyridine-based compounds have shown significant promise in the treatment of neurodegenerative disorders such as Alzheimer's disease. A key target in this area is the enzyme acetylcholinesterase (AChE).

Mechanism of Action: Acetylcholinesterase Inhibition

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase is the enzyme responsible for breaking down acetylcholine. Pyridine derivatives can act as inhibitors of AChE, preventing the degradation of acetylcholine and thereby enhancing cholinergic neurotransmission. The pyridine scaffold can interact with key residues in the active site of AChE, blocking the access of acetylcholine.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of a representative pyridine derivative and its subsequent biological evaluation. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Synthesis of a Dihydropyridine Derivative via Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic and reliable method for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[6][7] This multi-component reaction offers a straightforward route to highly functionalized pyridine scaffolds.[6]

Workflow for Hantzsch Pyridine Synthesis

Hantzsch_Workflow cluster_reactants Reactants Aldehyde Aromatic Aldehyde Reaction One-Pot Condensation (Reflux in Ethanol) Aldehyde->Reaction Ketoester β-Ketoester (2 equiv.) Ketoester->Reaction Ammonia Ammonia Source Ammonia->Reaction Workup Work-up (Cooling, Filtration) Reaction->Workup Reaction Completion Purification Purification (Recrystallization) Workup->Purification Crude Product Product Dihydropyridine Product Purification->Product Pure Product MTT_Workflow Cell_Seeding 1. Seed Cancer Cells in 96-well plate Incubation1 2. Incubate (24h) for cell attachment Cell_Seeding->Incubation1 Treatment 3. Treat cells with Pyridine Derivative Incubation1->Treatment Incubation2 4. Incubate (48-72h) Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubate (4h) MTT_Addition->Incubation3 Solubilization 7. Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read Absorbance (570 nm) Solubilization->Absorbance_Reading MIC_Workflow Preparation 1. Prepare Serial Dilutions of Pyridine Derivative in Broth Inoculation 3. Inoculate each well with bacteria Preparation->Inoculation Inoculum_Prep 2. Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation 4. Incubate (16-20h) Inoculation->Incubation MIC_Determination 5. Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Sources

Application Notes and Protocols for 3-(Benzyloxy)-5-chloro-2-ethoxypyridine in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

The substituted pyridine core is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of functional molecules. 3-(Benzyloxy)-5-chloro-2-ethoxypyridine is a strategically designed building block offering a unique combination of reactive sites for molecular elaboration. Its structure features a chlorine atom at the 5-position, an ideal handle for palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The ethoxy group at the 2-position and the benzyloxy group at the 3-position are electron-donating, which modulates the electronic properties of the pyridine ring. Furthermore, the benzyloxy group serves as a protecting group for a hydroxyl functionality, which can be unmasked in a later synthetic step to provide a site for further functionalization.

These application notes provide a comprehensive guide to the synthetic utility of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling and subsequent deprotection to generate novel biaryl-3-hydroxypyridine scaffolds. Due to the absence of specific literature precedents for this particular substrate, the following protocols are based on established and robust methods for structurally similar and electronically-rich chloropyridines.

Part 1: The Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds. However, the use of aryl chlorides, especially electron-rich ones, as coupling partners presents a significant challenge due to the strength of the C-Cl bond, which makes the initial oxidative addition step in the catalytic cycle more difficult. The electron-donating nature of the benzyloxy and ethoxy groups in this compound is expected to further decrease the reactivity of the C-Cl bond.

To overcome this, a highly active palladium catalyst system is required. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), has proven to be highly effective for the coupling of challenging chloropyridine substrates.[1][2] These ligands promote the formation of the active monoligated Pd(0) species, which enhances the rate of oxidative addition.

Proposed Catalytic System and Rationale

For the Suzuki-Miyaura coupling of this compound, we propose a catalytic system comprising a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky biarylphosphine ligand such as XPhos or SPhos.

  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to the active Pd(0) species.

  • Ligand Selection: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are ligands of choice for coupling electron-rich aryl chlorides.[1][3] Their steric bulk facilitates the reductive elimination step, while their electron-donating properties promote the challenging oxidative addition of the C-Cl bond to the palladium center.[2]

  • Base Selection: A moderately strong base is required to facilitate the transmetalation step of the catalytic cycle.[4] Potassium phosphate (K₃PO₄) is often an excellent choice for challenging Suzuki couplings as it is effective in promoting the reaction while minimizing side reactions like protodeboronation.[3] Cesium carbonate (Cs₂CO₃) is another effective but more expensive alternative.

  • Solvent System: Anhydrous, polar aprotic solvents such as 1,4-dioxane or toluene are commonly used. The addition of a small amount of water can sometimes accelerate the reaction, particularly when using phosphate bases.[5]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - Base (e.g., K3PO4) - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) reagents->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heat Heat to 80-110 °C (12-24 hours) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Aqueous Work-up (e.g., Ethyl Acetate & Water) cool->extract purify Column Chromatography extract->purify product Isolate Biaryl Product purify->product Debenzylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Coupled Product in Solvent (e.g., Methanol) add_reagents Add Ammonium Formate and Pd/C Catalyst dissolve->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor Progress (TLC or LC-MS) reflux->monitor filter Filter through Celite to Remove Catalyst monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify as Needed concentrate->purify product Isolate 3-Hydroxypyridine Product purify->product

Sources

Application Notes and Protocols: Strategic Functionalization of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine via Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Polysubstituted Pyridine Scaffold

The 3-(benzyloxy)-5-chloro-2-ethoxypyridine core represents a highly valuable scaffold in medicinal chemistry and materials science. The strategic placement of its functional groups—a cleavable benzyloxy protectant, a reactive chloro handle for cross-coupling, and a stabilizing ethoxy group—offers a versatile platform for the synthesis of complex molecular architectures. The ethoxy group at the 2-position, in particular, can influence the regioselectivity of metalation reactions and modulate the electronic properties of the pyridine ring. This guide provides a comprehensive overview of the reaction of this substrate with various classes of organometallic reagents, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

I. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The chlorine atom at the C-5 position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, the use of specialized ligands and reaction conditions can achieve high-yield couplings.[1]

A. Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a robust method for installing new aryl or heteroaryl groups at the C-5 position. The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient reaction with the relatively unreactive 2-chloropyridine substrate.[2][3]

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Toluene/Water (or 1,4-Dioxane/Water) solvent mixture

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv).

  • Add the degassed solvent mixture (e.g., toluene/water 10:1).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Ligand Selection: Standard ligands like triphenylphosphine can be effective for activated chloropyridines.[2] However, for more challenging couplings, bulky and electron-rich biarylphosphine ligands are often necessary to facilitate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.[1]

  • Base: A base is required to activate the boronic acid for transmetalation. Potassium carbonate is a common choice, though other bases like potassium phosphate can also be used.

  • Solvent: A biphasic solvent system like toluene/water or dioxane/water is often used to dissolve both the organic and inorganic reagents.

B. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the direct installation of a terminal alkyne at the C-5 position, a valuable transformation for generating intermediates for further functionalization or for introducing rigid linkers in molecular design.[4][5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6]

Protocol 2: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Add the anhydrous solvent (THF or DMF).

  • Add triethylamine (2.5 equiv) followed by the dropwise addition of phenylacetylene (1.1 equiv).

  • Stir the reaction mixture at room temperature or gentle heat (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Causality of Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) iodide is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

  • Amine Base: The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[5]

  • Solvent: Anhydrous and deoxygenated solvents are essential to prevent side reactions and catalyst deactivation.

C. Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[7] This reaction is particularly useful for constructing pharmacologically relevant scaffolds. The choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is paramount for achieving high yields with chloropyridine substrates.[1][8]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable biarylphosphine ligand (e.g., RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 equiv), the phosphine ligand (0.02-0.04 equiv), and sodium tert-butoxide (1.4 equiv) to a Schlenk tube.

  • Add the anhydrous solvent (toluene or dioxane).

  • Add this compound (1.0 equiv) and morpholine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich ligand is essential for the challenging oxidative addition of the C-Cl bond.[1]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.[1]

  • Inert Atmosphere: Strict exclusion of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.[1]

II. Reactions with Strong Organometallic Bases: Grignard and Organolithium Reagents

Grignard and organolithium reagents are powerful nucleophiles and strong bases that can react with this compound in several ways, including cross-coupling and directed metalation.[9][10]

A. Kumada-Tamao-Corriu Coupling: A Classic C-C Bond Formation

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[11][12] This method offers a cost-effective alternative to boronic acid-based couplings.

Protocol 4: Nickel-Catalyzed Kumada Coupling with Phenylmagnesium Bromide

Materials:

  • This compound

  • Phenylmagnesium bromide (in THF or diethyl ether)

  • Nickel(II) acetylacetonate (Ni(acac)₂) or [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous THF or diethyl ether

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add the nickel catalyst (0.01-0.05 equiv) and anhydrous THF.

  • Add a solution of this compound (1.0 equiv) in THF.

  • Cool the mixture to 0 °C and slowly add the phenylmagnesium bromide solution (1.1-1.3 equiv).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography.

Causality of Experimental Choices:

  • Catalyst: Nickel catalysts are often effective and more economical for coupling with Grignard reagents.[12]

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and halt the reaction.[13]

  • Quenching: A careful quench with a mild acid like ammonium chloride is necessary to destroy any unreacted Grignard reagent and to work up the reaction.[14]

B. Directed Ortho-Metalation (DoM): Functionalization via Lithiation

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings.[15] The alkoxy groups (ethoxy and benzyloxy) on the pyridine ring can act as directing metalation groups (DMGs), facilitating deprotonation at an adjacent ortho position by a strong organolithium base.[16][17]

Workflow for Directed Ortho-Metalation

DoM_Workflow Substrate 3-(Benzyloxy)-5-chloro- 2-ethoxypyridine Organolithium Organolithium Reagent (e.g., n-BuLi, LDA) -78 °C, THF Substrate->Organolithium 1. Lithiation Directed ortho-Metalation (Lithiation at C-4) Organolithium->Lithiation 2. Electrophile Electrophilic Quench (e.g., CO₂, DMF, I₂) Lithiation->Electrophile 3. Product Functionalized Product Electrophile->Product 4.

Caption: Workflow for Directed Ortho-Metalation of this compound.

Protocol 5: Directed Ortho-Metalation followed by Quenching with an Electrophile

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) in an appropriate solvent

  • Anhydrous THF

  • An electrophile (e.g., dry ice for carboxylation, DMF for formylation, iodine for iodination)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the organolithium reagent (1.1 equiv) and stir at -78 °C for 1-2 hours. The directing effect of the C-2 ethoxy and C-3 benzyloxy groups is expected to favor lithiation at the C-4 position.

  • Quench the reaction by adding the chosen electrophile. For example, for carboxylation, pour the reaction mixture over crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup appropriate for the electrophile used. For the carboxylation, add water and acidify to protonate the carboxylate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by chromatography or crystallization.

Causality of Experimental Choices:

  • Strong Base: A strong, non-nucleophilic base like LDA or a carefully controlled addition of n-BuLi is required to deprotonate the pyridine ring without significant nucleophilic attack.[17]

  • Low Temperature: The reaction is performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

  • Directing Groups: The alkoxy groups at C-2 and C-3 coordinate to the lithium cation, increasing the acidity of the ortho-protons and directing the deprotonation to the C-4 position.[15][16]

III. Data Summary: A Comparative Overview of Coupling Reactions

Reaction TypeReagentCatalyst/ConditionsProduct TypeKey Considerations
Suzuki-Miyaura Arylboronic acidPd(OAc)₂/PPh₃, Base5-Aryl-pyridineWide functional group tolerance.
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂/CuI, Amine5-Alkynyl-pyridineRequires anhydrous/anaerobic conditions.
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃/Biarylphosphine, NaOtBu5-Amino-pyridineRequires bulky, electron-rich ligands.[1]
Kumada Grignard reagentNi(acac)₂ or Ni(dppp)Cl₂5-Alkyl/Aryl-pyridineRequires strictly anhydrous conditions.[13]
Negishi Organozinc reagentPd(PPh₃)₄ or Ni catalyst5-Alkyl/Aryl-pyridineOrganozinc reagents are often prepared in situ.[18][19]

IV. Mechanistic Insights: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_transmetalation Transmetalation Step Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Ar-Cl Transmetalation Transmetalation PdII_Aryl_R Ar-Pd(II)L₂-R Transmetalation->PdII_Aryl_R [R-B(OH)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 Product (Ar-R) Product Ar-R BoronicAcid R-B(OH)₂ Borate [R-B(OH)₃]⁻ BoronicAcid->Borate + Base Base Base ArylHalide Ar-Cl

Sources

Application Notes and Protocols for the Synthesis of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemistry. Its unique electronic properties, basicity, and ability to participate in hydrogen bonding make it a privileged scaffold in a vast array of functional molecules.[1] From life-saving pharmaceuticals and innovative agrochemicals to advanced materials and versatile ligands in catalysis, the applications of polysubstituted pyridines are extensive and continually expanding.[1][2] Consequently, the development of efficient, versatile, and sustainable methods for the synthesis of these valuable compounds remains a topic of paramount importance for researchers, scientists, and professionals in drug development.[3]

This comprehensive guide provides an in-depth exploration of key synthetic strategies for constructing polysubstituted pyridine rings. We will delve into the mechanistic underpinnings of classical named reactions that have stood the test of time, alongside modern transition-metal-catalyzed methodologies that offer unprecedented precision and efficiency. Each section is designed to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, empowering you to adapt and innovate in your own synthetic endeavors.

I. Classical Approaches to Polysubstituted Pyridines

For decades, a set of robust and reliable named reactions have formed the foundation of pyridine synthesis. These methods, often involving multicomponent reactions, allow for the construction of the pyridine core from acyclic precursors in a convergent manner.

The Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1882, this multicomponent reaction is a stalwart for the synthesis of 1,4-dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[4][5] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[5][6] This method is particularly valuable for preparing symmetrically substituted pyridines.[7]

Mechanism and Rationale:

The reaction proceeds through a series of well-established steps:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.[6][8]

  • Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate an enamine.[6][8]

  • Michael Addition: The enamine undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[6][8]

  • Cyclization and Dehydration: The resulting intermediate cyclizes and dehydrates to form the 1,4-dihydropyridine ring.[8]

  • Aromatization: The dihydropyridine is then oxidized to the final pyridine product. Common oxidizing agents include nitric acid, manganese dioxide, or simply exposure to air.[6][7]

Hantzsch_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Enamine Enamine Formation cluster_Cyclization Michael Addition & Cyclization cluster_Aromatization Aromatization Aldehyde Aldehyde alpha_beta_Unsaturated α,β-Unsaturated Carbonyl Aldehyde->alpha_beta_Unsaturated + β-Ketoester beta_Ketoester1 β-Ketoester Michael_Adduct Michael Adduct alpha_beta_Unsaturated->Michael_Adduct + Enamine beta_Ketoester2 β-Ketoester Enamine Enamine beta_Ketoester2->Enamine + Ammonia Ammonia Ammonia Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Polysubstituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Reactants:

    • Benzaldehyde (1.06 g, 10 mmol)

    • Ethyl acetoacetate (2.60 g, 20 mmol)

    • Ammonium acetate (0.77 g, 10 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

    • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine as a yellow solid.

  • Oxidation to the Pyridine:

    • Dissolve the obtained 1,4-dihydropyridine in glacial acetic acid.

    • Add a suitable oxidizing agent (e.g., ceric ammonium nitrate or chromium trioxide) portion-wise at room temperature.

    • Stir the mixture for 1-2 hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful two-step method for producing 2,3,6-trisubstituted pyridines.[9] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[9][10]

Mechanism and Rationale:

The key to this synthesis is the formation of an aminodiene intermediate through a Michael addition. The subsequent cyclization requires a high-temperature-induced E/Z isomerization to bring the reactive groups into proximity for the ring-closing dehydration.[9] Recent modifications, such as the use of Brønsted or Lewis acid catalysts, can facilitate the cyclodehydration at lower temperatures and even allow for a one-pot procedure.[10]

Bohlmann_Rahtz_Workflow Start Enamine + Ethynylketone Michael_Addition Michael Addition Start->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Isomerization Heat-induced E/Z Isomerization Aminodiene->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine 2,3,6-Trisubstituted Pyridine Cyclodehydration->Pyridine

Caption: Experimental workflow for the Bohlmann-Rahtz Pyridine Synthesis.

Experimental Protocol: One-pot Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate

  • Reactants:

    • Ethyl 3-aminocrotonate (1.29 g, 10 mmol)

    • 1-Phenyl-2-propyn-1-one (1.56 g, 12 mmol)

    • Ytterbium(III) triflate (15 mol%)

    • Toluene (60 mL)

  • Procedure:

    • To a solution of ethyl 3-aminocrotonate in toluene, add 1-phenyl-2-propyn-1-one and ytterbium(III) triflate.

    • Heat the mixture at reflux for 16 hours.

    • Allow the reaction to cool to room temperature and add water (60 mL).

    • Heat the mixture at reflux for an additional 20 minutes.

    • After cooling, extract the mixture with ethyl acetate (2 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.

    • Purify the residue by column chromatography to yield the desired pyridine.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[11] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[11]

Mechanism and Rationale:

The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone to form a pyridinium ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to furnish the substituted pyridine.[11]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • Reactants:

    • N-Phenacylpyridinium bromide (1.0 equiv)

    • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

    • Ammonium acetate (10 equiv)

    • Glacial acetic acid (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.[11]

    • Add glacial acetic acid as the solvent.[11]

    • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.[11]

    • Monitor the reaction progress by TLC.[11]

    • Upon completion, allow the reaction mixture to cool to room temperature.[11]

    • Pour the cooled mixture into a beaker of ice water with stirring, which will cause the product to precipitate.[11]

    • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.[11]

    • Recrystallize the crude product from ethanol/water to obtain pure 2,4,6-triphenylpyridine.[11]

The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a valuable method for synthesizing 2-pyridones from a cyanoacetamide or cyanoacetic ester and a 1,3-dicarbonyl compound in the presence of a base.[12][13] Recent advancements have demonstrated this reaction can be performed efficiently in aqueous media using ammonium carbonate, which acts as both the nitrogen source and a promoter.[13][14]

Mechanism and Rationale:

The mechanism is believed to proceed through a series of condensations and cyclization steps, akin to the Hantzsch synthesis, ultimately leading to the formation of a 6-hydroxypyridone, which exists in tautomeric equilibrium with the 2-pyridone form.[13]

Experimental Protocol: Three-Component Synthesis of 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Reactants:

    • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

    • Ethyl cyanoacetate (1.13 g, 10 mmol)

    • Acetone (excess)

    • Ammonium acetate (1.54 g, 20 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • A mixture of 4-chlorobenzaldehyde, ethyl cyanoacetate, acetone, and ammonium acetate in ethanol is heated at reflux for 8 hours.

    • After cooling, the precipitate is filtered, washed with cold ethanol, and dried to give the crude product.

    • Recrystallization from a suitable solvent, such as ethanol or acetic acid, affords the pure 2-pyridone.

II. Modern Methodologies: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of polysubstituted pyridines, offering milder reaction conditions, broader substrate scope, and novel pathways for bond formation.[15] These methods often involve the functionalization of pre-existing pyridine rings or the construction of the ring through cycloaddition reactions.

Palladium-Catalyzed Cross-Coupling and C-H Activation

Palladium catalysis is a powerful tool for the direct arylation, alkenylation, and alkylation of pyridine rings through C-H activation.[16] This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical strategy.[17]

Conceptual Workflow:

Pd_Catalysis_Workflow Pyridine Pyridine Derivative Substituted_Pyridine Functionalized Pyridine Pyridine->Substituted_Pyridine Cross-Coupling or C-H Activation Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Substituted_Pyridine Cross-Coupling or C-H Activation Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->Substituted_Pyridine Cross-Coupling or C-H Activation

Caption: General workflow for Palladium-catalyzed pyridine functionalization.

A plausible mechanism for the direct ortho-arylation of 2-phenylpyridine involves the formation of a cyclopalladated intermediate, which then reacts with an arylating agent.[16] Reductive elimination yields the arylated product and regenerates the active palladium catalyst.[16]

Rhodium-Catalyzed Annulation Reactions

Rhodium catalysts are highly effective in mediating the annulation of various substrates to form pyridine rings. For instance, the reaction of alkenes with α,β-unsaturated oxime esters, catalyzed by a Rh(III) complex, provides a regioselective route to polysubstituted pyridines.[18]

Key Mechanistic Features:

The catalytic cycle is thought to involve a reversible C-H activation, followed by alkene insertion and a C-N bond-forming/N-O bond-cleavage process to generate the pyridine ring.[18]

Cobalt-Catalyzed [2+2+2] Cycloaddition

The [2+2+2] cycloaddition of two alkyne molecules and a nitrile, catalyzed by a cobalt complex, is an elegant and atom-economical method for constructing polysubstituted pyridines.[12][19] This reaction allows for the rapid assembly of complex pyridine structures from simple, readily available starting materials.

Protocol Highlight: Cobalt-Catalyzed Synthesis of 2,4-Dibenzyl-6-methylpyridine

  • Procedure:

    • In an NMR tube under an inert atmosphere, a cobalt precatalyst (e.g., [CoCp*(CH3CN)(P–N)][BF4]2) is dissolved in deuterated benzene.

    • A solution of NaBEt3H in THF is added to generate the active Co(I) species in situ.

    • The alkyne (e.g., 1-phenyl-2-propyne) and nitrile (e.g., acetonitrile) are then added.

    • The reaction is monitored by 1H-NMR spectroscopy until completion.

    • The product is isolated by removing the solvent and purifying the residue by chromatography.

III. Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a particular polysubstituted pyridine depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the discussed methods.

MethodTypical ProductsKey FeaturesAdvantagesLimitations
Hantzsch Synthesis Symmetrically substituted 3,5-dicarboalkoxy-pyridinesMulticomponent reaction, requires subsequent oxidationSimple, efficient, readily available starting materialsLimited to symmetrical products, requires an oxidation step
Bohlmann-Rahtz Synthesis 2,3,6-Trisubstituted pyridinesCondensation of enamines and ethynylketonesHigh regioselectivityOften requires high temperatures, intermediates may need isolation
Kröhnke Synthesis 2,4,6-Trisubstituted pyridinesReaction of pyridinium ylides with α,β-unsaturated carbonylsHigh yields, mild conditions, versatileRequires pre-synthesis of pyridinium salt
Guareschi-Thorpe Condensation 2-PyridonesCondensation of cyanoacetamides/esters with 1,3-dicarbonylsAccess to pyridone scaffold, can be performed in green solventsScope can be limited by substrate availability
Transition-Metal Catalysis Variably substituted pyridinesC-H activation, cross-coupling, cycloadditionsHigh atom economy, mild conditions, broad scope, novel disconnectionsCatalyst cost and sensitivity, potential for metal contamination

IV. Conclusion and Future Outlook

The synthesis of polysubstituted pyridines is a dynamic and evolving field. While classical methods like the Hantzsch and Kröhnke syntheses remain indispensable for their robustness and scalability, modern transition-metal-catalyzed reactions are continually pushing the boundaries of what is possible, enabling the construction of increasingly complex and diverse pyridine derivatives.[3] The ongoing development of more sustainable and efficient synthetic protocols, including the use of green solvents and catalysts, will undoubtedly continue to shape the future of pyridine chemistry.[8] This guide provides a solid foundation for researchers to navigate the rich landscape of pyridine synthesis and to design innovative solutions for the challenges in drug discovery, materials science, and beyond.

References

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Application Notes & Protocols for the Quantitative Analysis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable quantification in drug development and quality control, we present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, from sample preparation to data analysis, grounded in established scientific principles. Each protocol is designed to be a self-validating system, ensuring accuracy, precision, and robustness.

Introduction to this compound

This compound is an organic compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.7 g/mol .[1] Its structure, featuring a substituted pyridine ring, makes it a valuable building block in the synthesis of complex pharmaceutical molecules. The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods for its quantification are essential for ensuring product quality and consistency in the pharmaceutical industry.

The choice of analytical methodology is dictated by the physicochemical properties of the analyte. Based on its structure, this compound is expected to be a relatively non-polar, thermally stable compound with a chromophore, making it amenable to both HPLC-UV and GC-MS analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's hydrophobicity for separation on a C18 stationary phase.

Rationale for Method Selection

The benzyloxy and ethoxy groups, along with the pyridine ring, impart sufficient hydrophobicity for effective retention and separation on a non-polar C18 column. The aromatic nature of the molecule provides strong ultraviolet (UV) absorbance, allowing for sensitive and specific detection. This method is particularly well-suited for routine quality control in a manufacturing environment due to its high precision and throughput.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent (e.g., Acetonitrile) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample D->E F Isocratic Elution on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

2.3.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (e.g., PTFE)

2.3.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

2.3.3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Diluent: Use acetonitrile or the mobile phase as the diluent.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

2.3.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 270 nm
Run Time 10 minutes

2.3.5. Data Analysis and Quantification

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Method Validation Parameters (Representative Data)
ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and selectivity, such as the detection of trace-level impurities or for confirmatory analysis, GC-MS is the method of choice. The volatility and thermal stability of this compound make it well-suited for GC analysis.

Rationale for Method Selection

GC provides excellent separation efficiency for volatile and semi-volatile compounds.[2] Coupling GC with a mass spectrometer allows for positive identification based on the compound's mass spectrum, providing a higher degree of confidence in the results. This is particularly important in pharmaceutical development where unambiguous identification of intermediates and impurities is crucial.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Solvent (e.g., Ethyl Acetate) A->B C Vortex to Dissolve B->C D Inject Sample C->D E Separation in GC Column D->E F Ionization (EI) E->F G Mass Analysis (Quadrupole) F->G H Extract Ion Chromatogram G->H I Integrate Peak Area H->I J Quantify Concentration I->J

Caption: Workflow for GC-MS quantification.

Detailed Protocol: GC-MS

3.3.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Ethyl acetate (GC grade) or another suitable solvent

  • Anhydrous sodium sulfate (for sample drying if necessary)

3.3.2. Instrumentation

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

3.3.3. Preparation of Solutions

  • Solvent: Ethyl acetate.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1-20 µg/mL).

3.3.4. GC-MS Conditions

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program Initial 150 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (m/z 50-350) or Selected Ion Monitoring (SIM)

3.3.5. Data Analysis and Quantification

  • For quantitative analysis, operate the MS in SIM mode, monitoring characteristic ions of this compound (e.g., m/z 263, 91).

  • Inject the calibration standards and sample solutions.

  • Integrate the peak area of the selected ions.

  • Construct a calibration curve and determine the concentration in the samples.

Method Validation Parameters (Representative Data)
ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 20 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the need for high throughput (HPLC) or high sensitivity and confirmatory identification (GC-MS). Proper method validation in accordance with regulatory guidelines is essential before implementation for routine analysis.

References

  • PubChem: 2-(Benzyloxy)-5-(3-chloro-5-ethynylphenyl)pyridine. Available at: [Link]

  • Chromatography Online: Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Available at: [Link]

  • NIST WebBook: Erbon. Available at: [Link]

  • CP Lab Safety: 3-Benzyloxy-5-chloro-2-ethoxypyridine. Available at: [Link]

  • Acta Poloniae Pharmaceutica: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Available at: [Link]

  • PubMed: Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Available at: [Link]

  • NYC.gov: FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER NEW YORK CITY BASIC DRUGS QUANTITATION by NPD GAS CHROMATOGRAPHY. Available at: [Link]

  • ResearchGate: Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Available at: [Link]

  • PubMed: Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available at: [Link]

Sources

Application Note: 3-(Benzyloxy)-5-chloro-2-ethoxypyridine as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological, pharmacokinetic, and toxicological profiles.

This application note provides a detailed technical guide on the use of 3-(benzyloxy)-5-chloro-2-ethoxypyridine , a highly functionalized building block designed for sophisticated multi-step syntheses. The molecule incorporates three key chemical handles: a chloro group for cross-coupling, an ethoxy group for modulating physicochemical properties, and a benzyloxy group as a protected form of a critical hydroxyl pharmacophore. We will explore the synthetic rationale for its use, provide detailed protocols for its application in key transformations, and discuss its potential in constructing complex molecular architectures, such as those found in selective COX-2 inhibitors.[3][4]

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of the reagent. The key properties are summarized below.

PropertyValueReference
CAS Number 1245563-13-6[5]
Molecular Formula C₁₄H₁₄ClNO₂[5]
Molecular Weight 263.7 g/mol [5]
Purity Typically ≥96%[5]
Appearance Off-white to yellow solidN/A
Storage Store at room temperature, away from light and moisture[5]

Handling Insights: The compound is stable under standard laboratory conditions. For reactions requiring anhydrous conditions, it is advisable to dry the material under vacuum prior to use. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during handling.

Strategic Analysis of Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its functional groups. Each group serves a distinct and strategic purpose, allowing for a controlled, stepwise elaboration of the molecular structure.

  • The Chloro Group (C5-Position): This is the primary site for introducing molecular complexity. As a halogen on an electron-deficient pyridine ring, it is an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation). This enables the facile introduction of aryl, heteroaryl, or alkyl substituents.

  • The Ethoxy Group (C2-Position): The 2-alkoxy pyridine motif is common in bioactive molecules.[6] The ethoxy group is an electron-donating substituent that modulates the electronic character of the pyridine ring, influencing the reactivity of the C5-chloro group. Furthermore, it enhances lipophilicity, which can be crucial for membrane permeability and achieving desired pharmacokinetic profiles.

  • The Benzyloxy Group (C3-Position): This group serves as a robust protecting group for a 3-hydroxyl functionality. The 3-hydroxypyridine tautomer, the 3-pyridone, is a significant pharmacophore capable of acting as both a hydrogen bond donor and acceptor.[1] The benzyl ether is stable to a wide range of reaction conditions, including the basic conditions of Suzuki coupling, but can be selectively removed later in the synthesis via catalytic hydrogenolysis to unmask the hydroxyl group. The presence of a benzyloxy pharmacophore itself has been implicated in the activity of several classes of enzyme inhibitors.[7]

G cluster_0 This compound cluster_1 Primary Reaction Site cluster_2 Pharmacophore / Protecting Group cluster_3 Property Modulation mol Strategic Functional Groups C5_Cl C5-Chloro Group mol->C5_Cl Cross-Coupling (Suzuki, Buchwald) C3_OBn C3-Benzyloxy Group mol->C3_OBn Late-Stage Deprotection (Hydrogenolysis) C2_OEt C2-Ethoxy Group mol->C2_OEt Influences Lipophilicity & Ring Electronics

Caption: Strategic roles of the functional groups.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry, to form a C-C bond at the C5 position. This reaction is fundamental to the synthesis of bi-aryl structures, such as those found in Etoricoxib and other diarylheterocyclic drugs.[8][9]

Objective: To couple this compound with a substituted phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-(Methylsulfonyl)phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Toluene

  • Ethanol

  • Deionized Water

  • Argon or Nitrogen gas supply

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-(methylsulfonyl)phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq). The immediate addition of solvents is recommended.

    • Expert Insight: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation and reduced yields. Ensuring a robustly inert atmosphere is critical for reproducibility.

  • Solvent Addition & Degassing: Add a 4:1:1 mixture of Toluene:Ethanol:Water to the flask to achieve a substrate concentration of approximately 0.2 M. Bubble inert gas through the solvent mixture for 15-20 minutes to thoroughly degas the solution.

    • Expert Insight: The solvent system is designed to dissolve the organic starting materials (Toluene), the boronic acid (Ethanol), and the inorganic base (Water), creating a multiphasic system where the reaction efficiently occurs at the interfaces.

  • Reaction: Heat the mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired bi-aryl product.

G start 1. Add Reactants & Base (Substrate, Boronic Acid, Na₂CO₃) inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) start->inert catalyst 3. Add Pd(PPh₃)₄ Catalyst inert->catalyst solvent 4. Add Degassed Solvents (Toluene/Ethanol/Water) catalyst->solvent heat 5. Heat to 90-95 °C (Monitor by TLC/LC-MS) solvent->heat workup 6. Cool & Perform Aqueous Workup heat->workup purify 7. Purify by Column Chromatography workup->purify

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application Protocol 2: Benzyl Group Deprotection

Following the successful construction of the core scaffold, the final step is often the deprotection of the 3-hydroxyl group. Catalytic hydrogenolysis is the method of choice for cleanly cleaving the benzyl ether without disturbing other functional groups.

Objective: To remove the benzyl protecting group from the Suzuki coupling product to yield the 3-hydroxypyridine derivative.

Materials:

  • Product from Protocol 1 (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol% by weight)

  • Ethanol or Ethyl Acetate

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Step-by-Step Methodology:

  • Vessel Preparation: Add the benzylated pyridine substrate to a round-bottom flask or a pressure-rated vessel. Dissolve it in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.

    • Expert Insight (Safety): Palladium on carbon is pyrophoric, especially when dry and in the presence of flammable solvents. It should be handled in a well-ventilated fume hood and never allowed to dry completely on filter paper. The catalyst is best added to the solution under a gentle stream of inert gas.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (for atmospheric pressure) or place the vessel in a Parr hydrogenator (for elevated pressure). Evacuate and backfill the reaction atmosphere with H₂ three times.

  • Reaction: Stir the reaction vigorously at room temperature under a positive pressure of H₂. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Workup & Catalyst Removal: Once the reaction is complete, carefully vent the H₂ atmosphere and replace it with an inert gas like argon or nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (ethanol or ethyl acetate).

    • Expert Insight: The Celite pad prevents the fine palladium particles from passing through the filter paper. The filtered catalyst on the Celite should be quenched carefully with water before disposal to mitigate its pyrophoric nature.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected 3-hydroxypyridine product, which can be further purified by recrystallization or chromatography if necessary.

Summary of Synthetic Transformations & Expected Data

The two-step sequence allows for the efficient construction of a highly functionalized 3-hydroxy-5-aryl-2-ethoxypyridine core.

StepTransformationKey ReagentsTypical YieldExpected Purity (Post-Purification)
1Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃75-95%>98%
2Benzyl Deprotection10% Pd/C, H₂85-99%>98%

Conclusion

This compound is a powerful and strategically designed building block for pharmaceutical research and development. Its pre-installed, orthogonally reactive functional groups provide a streamlined pathway for synthesizing complex substituted pyridines. The protocols outlined in this note demonstrate a reliable and scalable route for C-C bond formation via Suzuki coupling followed by a clean deprotection to reveal a key hydrogen-bonding pharmacophore. This approach minimizes superfluous steps and protecting group manipulations, accelerating the drug discovery process and facilitating the rapid generation of diverse compound libraries for lead optimization.

References

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.RSC Advances.
  • Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin.ResearchGate.
  • Very efficient process for preparing an intermediate of etoricoxib.Justia Patents.
  • Process for the synthesis of etoricoxib.Google Patents.
  • Etoricoxib Synthesis.Pharmaceutical Synthesis Database.
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.Benchchem.
  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.RSC Advances.
  • 3-Benzyloxy-5-chloro-2-ethoxypyridine, min 96%, 100 grams. CP Lab Safety. Available at: [Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Nature. Available at: [Link]

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Application Notes and Protocols for Cross-Coupling Reactions of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving the versatile building block, 3-(benzyloxy)-5-chloro-2-ethoxypyridine. Recognizing the prevalence of substituted pyridine scaffolds in pharmaceuticals, agrochemicals, and materials science, this document offers detailed application notes and robust, generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. As direct literature precedents for this specific substrate are limited, the protocols herein are synthesized from established methodologies for structurally analogous electron-rich chloropyridines. This guide is intended for researchers, medicinal chemists, and process development scientists, offering both practical experimental procedures and a discussion of the underlying chemical principles to facilitate reaction design, optimization, and troubleshooting.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery and functional materials development. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of many biologically active molecules. The ability to selectively functionalize the pyridine core is therefore of paramount importance. This compound is a valuable starting material, offering a handle for diversification at the C-5 position via modern cross-coupling chemistry.

The primary challenge in coupling reactions with this substrate lies in the activation of the C-Cl bond. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, primarily due to the stronger C-Cl bond (bond dissociation energy of ~96 kcal/mol for chlorobenzene). This necessitates the use of highly active catalyst systems, typically composed of a palladium precursor and a specialized, sterically hindered, and electron-rich phosphine ligand. The electron-donating nature of the benzyloxy and ethoxy groups on the pyridine ring further modulates the electronic properties of the C-Cl bond, influencing its reactivity in the key oxidative addition step of the catalytic cycle.

This guide will systematically address the most pertinent cross-coupling strategies for this substrate, providing a foundational understanding for its successful implementation in complex synthesis campaigns.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of carbon-carbon bonds, lauded for its operational simplicity, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents.[1]

Mechanistic Rationale and Catalyst Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The oxidative addition of the aryl chloride to a Pd(0) complex is the rate-limiting step.[3] To facilitate this challenging step with this compound, the selection of a suitable ligand is critical. Bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, have proven highly effective for the coupling of unactivated aryl chlorides.[4][5] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive towards oxidative addition.[3] The use of modern, air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) is recommended as they provide a reliable and efficient source of the active Pd(0) catalyst.[6]

A strong base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7] Inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly employed.[8]

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl L-Pd(II)(Ar)(Ar') Transmetalation->PdII_Diaryl Ar_BOH2 Ar'-B(OH)₂ Ar_BOH2->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-Cl (Substrate) ArX->OxAdd

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Proposed Experimental Protocol

This protocol is a generalized starting point for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a nitrogen-filled glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) to the Schlenk tube.

  • Remove the tube from the glovebox and add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Pd Source XPhos Pd G3 (or SPhos Pd G3)Air-stable pre-catalyst for reliable generation of active Pd(0). XPhos/SPhos ligands are ideal for C-Cl bond activation.[5]
Ligand XPhos or SPhosBulky, electron-rich biaryl phosphine ligand that promotes oxidative addition and reductive elimination.[4]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic base to form the active boronate species without degrading sensitive substrates.[8]
Solvent 1,4-Dioxane or TolueneAnhydrous, degassed aprotic solvents commonly used for Suzuki couplings.
Temperature 100 - 110 °CElevated temperature is required to overcome the activation barrier for the oxidative addition of the C-Cl bond.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines, amides, and other nitrogen nucleophiles.[9] This reaction is indispensable for the synthesis of arylamines, which are prevalent in pharmaceuticals.[10]

Mechanistic Considerations and Causality of Choices

Similar to the Suzuki coupling, the rate-limiting step for the amination of this compound is the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[6] The choice of ligand is therefore of utmost importance. Sterically hindered biarylphosphine ligands such as RuPhos or BrettPhos are often superior for C-N bond formation, as they facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[6][11]

The base plays a crucial role in this reaction, serving to deprotonate the amine nucleophile (or the N-H bond in the intermediate palladium complex) to generate the palladium-amido complex that precedes reductive elimination.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically the most effective.[6]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)X OxAdd->PdII_Aryl Amine_Assoc Amine Association/Deprotonation PdII_Aryl->Amine_Assoc PdII_Amido L-Pd(II)(Ar)(NR₂) Amine_Assoc->PdII_Amido Amine R₂NH Amine->Amine_Assoc Base Base (e.g., NaOtBu) Base->Amine_Assoc RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product ArX Ar-Cl (Substrate) ArX->OxAdd

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Proposed Experimental Protocol

This generalized protocol is designed for the coupling of primary and secondary amines with this compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a nitrogen-filled glovebox, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 3 mol%), and sodium tert-butoxide (1.5 equiv.) to a dry Schlenk tube or vial.

  • Add anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M).

  • Add the amine (1.2 equiv.) to the mixture.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-18 hours.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Pd Source RuPhos Pd G3 (or BrettPhos Pd G3)Provides efficient generation of the active catalyst. RuPhos is a robust ligand for C-N coupling with chloropyridines.[6][12]
Ligand RuPhos or BrettPhosSterically demanding ligand that accelerates both oxidative addition and the crucial C-N reductive elimination step.[13]
Base NaOtBu or LHMDSStrong, non-nucleophilic base required for amine deprotonation to form the key palladium-amido intermediate.[11]
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed aprotic solvents that are well-tolerated in Buchwald-Hartwig aminations.
Temperature 90 - 110 °CNecessary to drive the slow oxidative addition of the C-Cl bond.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[14] This reaction typically employs a dual catalytic system of palladium and copper(I).[15]

Mechanistic Insights and Key Parameters

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[16] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive and facilitates the transmetalation of the alkynyl group to the palladium center.[16] The amine base (e.g., triethylamine or diisopropylethylamine) serves both as the base to deprotonate the alkyne and often as the solvent.

For challenging substrates like chloropyridines, higher temperatures and robust catalyst systems are required. While the classic Pd(PPh₃)₂Cl₂/CuI system can be effective, modern catalyst systems using bulky phosphine ligands can improve yields, especially in copper-free variants which are beneficial for avoiding the formation of alkyne homocoupling (Glaser coupling) byproducts.[17][18]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl L-Pd(II)(Ar)(C≡CR') Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product ArX Ar-Cl ArX->OxAdd Alkyne R'-C≡C-H Cu_Acetylide Cu(I)-C≡CR' Alkyne->Cu_Acetylide CuX Cu(I)X CuX->Cu_Acetylide Base Base (Amine) Base->Cu_Acetylide Deprotonation Cu_Acetylide->Transmetalation

Figure 3: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Proposed Experimental Protocol

This protocol describes a classic copper-co-catalyzed Sonogashira reaction.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (3 mol%).

  • Add anhydrous THF or DMF (to ~0.2 M concentration) followed by the amine base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through Celite® to remove the catalyst and salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Pd Source Pd(PPh₃)₂Cl₂A common, reliable palladium(II) source for Sonogashira couplings.[17]
Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the copper acetylide, facilitating transmetalation.[15]
Base Triethylamine (Et₃N) or DIPEAActs as both a base to deprotonate the alkyne and as a scavenger for the generated HX.[18]
Solvent THF or DMFPolar aprotic solvents that effectively dissolve the reagents and catalyst.
Temperature 60 - 80 °CModerate heating is typically sufficient, though higher temperatures may be needed for C-Cl activation.

Troubleshooting and Safety Considerations

Common Issues and Solutions
  • Low or No Conversion: This is the most common issue with chloropyridines.

    • Solution: Increase catalyst loading (up to 5 mol%). Ensure the ligand is not degraded (phosphine oxides can form in air). Use a more active pre-catalyst (e.g., a G3 or G4 palladacycle). Increase the reaction temperature in 10 °C increments. Ensure all reagents and solvents are scrupulously dry and the system is under a strict inert atmosphere.[6]

  • Hydrodehalogenation (Replacement of -Cl with -H): This side reaction can compete with the desired coupling.

    • Solution: This often arises from trace amounts of water. Ensure anhydrous conditions. Using a slight excess of the coupling partner (boronic acid or amine) can sometimes suppress this pathway.[6]

  • Alkyne Homocoupling (Glaser Coupling) in Sonogashira: Formation of a symmetrical diyne byproduct.

    • Solution: Ensure the reaction is run under strictly anaerobic conditions, as oxygen promotes this side reaction. Alternatively, consider a copper-free Sonogashira protocol.[18]

Safety Precautions
  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Solvents: Anhydrous solvents like 1,4-dioxane, THF, and toluene are flammable. Work in a fume hood away from ignition sources. 1,4-Dioxane is a suspected carcinogen.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of complex, highly substituted pyridine derivatives. While the activation of the C-Cl bond presents a challenge, the use of modern, highly active catalyst systems—particularly those employing bulky, electron-rich biaryl phosphine ligands—enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and guidelines presented in this document provide a robust starting point for researchers to develop and optimize these critical transformations, paving the way for the discovery of new chemical entities in the pharmaceutical and materials science fields.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Singh, R., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(24), 9248–9251. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides. [Link]

  • Crest, A. B., et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 8(1), 166-171. [Link]

  • Kumar, K. S., & Kumar, V. P. (2015). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron Letters, 56(1), 1-20. [Link]

  • Scientific Research Publishing. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Miralles, G., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • Al-Masum, M., & Kumar, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(12), 4612–4617. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]

  • Royal Society of Chemistry. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Wikipedia. (2024). 3-Chloropyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 3-(Benzyloxy)-5-chloro-2-ethoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine (CAS: 1245563-13-6)[1]. This molecule is a valuable building block for researchers in medicinal chemistry and drug development. The synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and competing side reactions.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and optimized protocols. Drawing from established principles of organic synthesis, we will explore the causality behind experimental choices to empower you to overcome common hurdles and significantly improve your synthetic outcomes.

Section 1: Understanding the Synthetic Pathway

The most common and logical approach to synthesizing this compound involves a sequential Williamson ether synthesis.[2][3] This strategy typically starts from a readily available precursor, 2,5-dichloro-3-hydroxypyridine, and proceeds through two key etherification steps. While the order of these steps can be reversed, we will focus on the ethoxylation-then-benzylation route for this guide.

The core of this synthesis is the SN2 reaction, where an alkoxide (or in this case, a pyridinoxide) nucleophile attacks a primary alkyl halide.[2] Success hinges on maximizing the rate of this desired reaction while minimizing potential side reactions.

Recommended Synthetic Workflow

Below is a diagram illustrating the recommended two-step synthetic pathway from 2,5-dichloro-3-hydroxypyridine.

Synthetic_Workflow start 2,5-Dichloro-3-hydroxypyridine intermediate 5-Chloro-2-ethoxy-3-hydroxypyridine start->intermediate Step 1: Selective Ethoxylation step1_reagents 1. Sodium Ethoxide (NaOEt) or EtI, Base, PTC 2. DMF or Acetonitrile final_product This compound intermediate->final_product Step 2: Benzylation step2_reagents 1. Benzyl Bromide (BnBr) 2. Base (e.g., K₂CO₃, NaH) 3. Solvent (DMF), PTC (optional)

Caption: Recommended two-step synthesis of the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is disappointingly low. What are the primary factors I should investigate?

A1: Low yield is the most frequent complaint and typically stems from one or more of the following issues:

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of an alkoxide/phenoxide. If the base used is too weak or used in insufficient quantity, the starting hydroxypyridine will not be fully activated, leading to an incomplete reaction.

  • Competing N-Alkylation: The pyridine nitrogen is a nucleophile and can compete with the desired O-alkylation, reacting with the ethyl or benzyl halide to form a pyridinium salt byproduct.[4] This is a significant pathway for yield loss.

  • Suboptimal Solvent Choice: Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the desired SN2 reaction.[5]

  • Poor Reaction Kinetics: Heterogeneous reaction conditions, where the base (e.g., solid K₂CO₃) and the substrate are in different phases, can lead to very slow reaction rates. This is where a phase-transfer catalyst becomes essential.[6][7]

Q2: I'm observing a significant amount of N-benzylated or N-ethylated pyridinium salt. How can I promote selective O-alkylation?

A2: This is a classic problem of chemoselectivity. To favor oxygen alkylation over nitrogen alkylation, consider these strategies:

  • Choice of Base and Counter-ion: Using a base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is highly effective. NaH irreversibly deprotonates the hydroxyl group to form the sodium pyridinoxide. The Na-O bond has a more covalent character than a K-O bond, which can reduce the nucleophilicity of the pyridine nitrogen.

  • Use of Weaker Bases in Solid-Liquid Systems: Using a weaker, heterogeneous base like potassium carbonate (K₂CO₃) in combination with a phase-transfer catalyst can favor O-alkylation. The reaction occurs at the interface or in the organic phase where the pyridinoxide is more readily formed and reacts.

  • Slow Addition of Alkylating Agent: Adding the benzyl bromide or ethyl iodide dropwise at a controlled temperature can help maintain a low instantaneous concentration, which can favor reaction at the more nucleophilic oxygen site over the nitrogen.

Q3: The reaction is extremely slow or appears to stall. How can I accelerate it without resorting to high temperatures that might cause degradation?

A3: This is the ideal scenario for employing Phase-Transfer Catalysis (PTC) . PTC is a powerful technique for accelerating reactions in heterogeneous systems.[8]

  • Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), carries the reacting anion (e.g., ethoxide or the pyridinoxide) from the solid or aqueous phase into the organic phase where the substrate is dissolved. This overcomes the insolubility barrier and dramatically increases the reaction rate under mild conditions.[6][7]

  • Practical Implementation: Add a catalytic amount (1-5 mol%) of TBAB or a similar catalyst to your reaction mixture. This often allows the reaction to proceed at a lower temperature and in less time, improving both yield and purity by minimizing side reactions.[9]

PTC_Mechanism Phase-Transfer Catalysis (PTC) Mechanism cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase Base Base (e.g., K₂CO₃) Anion Nucleophilic Anion (ArO⁻) Base->Anion Deprotonates ArOH Substrate Substrate (R-X) Product Product (ArO-R) Substrate->Product Catalyst_Out Catalyst [Q⁺ X⁻] Product->Catalyst_Out Catalyst Regeneration IonPair_React [Q⁺ ArO⁻] (Reactive Ion Pair) IonPair_React->Substrate SN2 Attack Catalyst_In Catalyst [Q⁺ X⁻] Catalyst_In->Anion

Sources

Purification of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine from crude reaction mixtures. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize purification outcomes.

Introduction

This compound is a substituted pyridine derivative often synthesized as an intermediate in medicinal chemistry and materials science. Its synthesis, typically via a Williamson ether synthesis, can result in a crude mixture containing unreacted starting materials, reagents, and byproducts.[1][2][3] Achieving high purity is critical for subsequent synthetic steps and final product integrity. This document outlines robust purification strategies, explains the rationale behind procedural choices, and provides solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Question 1: My overall yield is very low after purification by column chromatography. What are the common causes and how can I fix this?

Answer: Low recovery is a frequent issue stemming from several potential stages of the process. A systematic review of your procedure is essential.

  • Incomplete Reaction: Before starting purification, confirm the reaction has gone to completion using Thin-Layer Chromatography (TLC) or LC-MS. If significant starting material (e.g., 2-ethoxy-5-chloro-3-hydroxypyridine) remains, the reaction may require longer time, higher temperature, or more efficient base for deprotonation.

  • Loss During Aqueous Workup: The pyridine nitrogen gives the molecule a basic character. During aqueous extraction, if the aqueous phase is too acidic, the product can become protonated and partition into the aqueous layer, leading to significant loss. Ensure the pH of your aqueous washes is neutral or slightly basic (pH 7-8) before extracting with an organic solvent.

  • Product Degradation on Silica Gel: Standard silica gel is slightly acidic, which can lead to the cleavage of the acid-labile benzyloxy group.[4] If you observe a new, more polar spot on your TLC plate after chromatography (likely benzyl alcohol or the de-benzylated pyridine), consider the following:

    • Neutralize Your Silica: Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (Et3N). The triethylamine will neutralize the acidic sites on the silica surface.[5]

    • Minimize Contact Time: Do not let the compound sit on the column for an extended period. Run the chromatography efficiently and collect fractions promptly.

  • Improper Eluent Selection: If the eluent is too polar, the product may elute too quickly along with impurities. Conversely, if it's not polar enough, elution may be slow, leading to band broadening and potential degradation. Always optimize your solvent system with TLC first.

Question 2: I am struggling to remove an impurity that has a very similar Rf value to my product on TLC. What are my options?

Answer: Co-eluting impurities are a common challenge, especially with structurally similar byproducts like isomers or certain starting materials.

  • Optimize Column Chromatography:

    • Change Solvent System: The selectivity of the separation can change dramatically with different solvents. If you are using a standard Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol or a Toluene/Acetone system.[6][7] Different solvent interactions with the stationary phase and your compounds can resolve previously overlapping spots.

    • Use a Shallow Gradient: Instead of a steep increase in polarity, employ a very shallow gradient (e.g., increasing the polar solvent by 1-2% increments) around the elution point of your compound. This can improve resolution between closely running spots.

  • Attempt Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization is an excellent alternative or final polishing step.[8][9] Since the impurity has similar polarity, a single-solvent recrystallization might be difficult. A two-solvent system is often more effective.[10][11][12]

    • Procedure: Dissolve the crude material in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until persistent cloudiness is observed. Add a drop or two of the "good" solvent to clarify, then allow the solution to cool slowly. The desired product should crystallize out, leaving the impurity in the mother liquor.

Question 3: My product is "oiling out" instead of forming crystals during recrystallization. What does this mean and how can I promote crystallization?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid product, causing it to separate as a liquid phase instead of forming a crystalline lattice.

  • Causes:

    • High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.

    • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for ordered crystal nucleation and growth.

    • Inappropriate Solvent Choice: The solvent system may not be ideal for crystallization.

  • Solutions:

    • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop (insulating it with a towel can help) before moving it to an ice bath.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for proper crystal growth.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.

    • Re-evaluate Solvents: Your chosen solvent system may be the issue. Perform a new solvent screen with a small amount of material to find a better pair for recrystallization.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: Flash column chromatography over silica gel is the most reliable and widely applicable method for purifying this compound from a typical crude reaction mixture.[6] It is highly effective at separating the moderately polar product from non-polar byproducts (like dibenzyl ether) and more polar starting materials or reagents. For achieving analytical purity (>99.5%), chromatography followed by recrystallization is the recommended workflow.

Q2: How do I select the right solvent system for column chromatography?

A2: The selection process should always begin with TLC analysis. The target Rf (retention factor) for the product spot should be between 0.25 and 0.35 for optimal separation on a column.

Solvent System ClassExampleSuitability for this compound
Hydrocarbon / Ester Hexanes / Ethyl AcetateExcellent starting point. Provides good separation for moderately polar compounds. A gradient of 5% to 30% Ethyl Acetate in Hexanes is a typical range to explore.[7]
Chlorinated / Alcohol Dichloromethane / MethanolGood alternative. Useful if separation is poor in Hex/EtOAc. The product is quite soluble in DCM, so a small amount of MeOH (1-5%) is usually sufficient.
Aromatic / Ketone Toluene / AcetoneSpecialty choice. Can offer different selectivity. Useful for resolving stubborn, closely-eluting impurities.

Q3: What are the key stability concerns for this molecule during handling and purification?

A3: The primary points of instability are the benzyloxy group and the pyridine ring itself.

  • Acid Sensitivity: The C-O bond of the benzyl ether is susceptible to cleavage under strong acidic conditions (debenzylation). Avoid acidic workup conditions and consider using neutralized silica gel for chromatography.[4]

  • Hydrogenolysis: The benzyl group can be readily cleaved by catalytic hydrogenation (e.g., H2, Pd/C). This is not a concern during purification but is a critical consideration for subsequent synthetic planning.

  • Strong Bases: While generally stable to bases used in synthesis (e.g., K2CO3, NaH), prolonged exposure to very strong bases at high temperatures could be detrimental.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is required for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. Check for the characteristic signals of the benzyl, ethyl, and pyridine protons and ensure their integrations are correct.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • TLC/LC-MS: A single spot on TLC in multiple solvent systems or a single peak in an LC-MS chromatogram is a good indicator of purity.

  • Melting Point: A sharp melting point for a crystalline solid indicates high purity.

Experimental Protocols & Visualizations

Protocol 1: Flash Column Chromatography (Neutralized Silica)
  • Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes). Add triethylamine to constitute 1% of the total solvent volume. Stir to form a uniform slurry.

  • Column Packing: Pour the slurry into the column and use gentle pressure or tapping to pack the bed uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 5% EtOAc to 20% EtOAc) based on your initial TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagram: General Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_chrom Chromatography cluster_recryst Recrystallization cluster_final Final Product crude Crude Reaction Mixture workup Aqueous Workup (pH 7-8) crude->workup analysis TLC / LC-MS Analysis workup->analysis col Flash Column Chromatography (Hexanes/EtOAc Gradient) analysis->col Impurities Present recryst Two-Solvent Recrystallization (e.g., DCM/Hexane) analysis->recryst High Purity (>90%) pure_product Pure 3-(Benzyloxy)-5-chloro- 2-ethoxypyridine col->pure_product recryst->pure_product characterization Purity & Identity Check (NMR, MS, MP) pure_product->characterization

Sources

Technical Support Center: Troubleshooting Common Byproducts in Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during pyridine ring synthesis. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is yielding a significant amount of the 1,4-dihydropyridine intermediate. How can I drive the reaction to completion?

This is a classic issue in Hantzsch synthesis. The initial product is a 1,4-dihydropyridine, which requires a subsequent oxidation step to aromatize to the desired pyridine.[1][2][3] Incomplete oxidation is often the primary cause of low yields of the final pyridine product.

Root Causes & Solutions:

  • Ineffective Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are critical.

    • Troubleshooting: Ensure your oxidant is active and used in the correct amount. Common and effective oxidants include nitric acid, potassium ferrocyanide, or iodine in refluxing methanol.[1][4] For more sensitive substrates, milder conditions using reagents like CrO₃ or KMnO₄ can be employed, but these may require careful optimization to prevent over-oxidation or other side reactions.[1]

  • Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol can be slow and inefficient, leading to incomplete conversion.[1]

    • Troubleshooting: Consider alternative catalytic systems and conditions. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been reported to significantly boost yields to over 90%.[1] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C) can also lead to high yields and shorter reaction times.[1]

Q2: I'm observing unexpected regioisomers in my unsymmetrical Hantzsch synthesis. What's causing this and how can I improve selectivity?

The formation of undesired regioisomers is a common challenge when using different β-ketoesters or an unsymmetrical β-diketone. This arises from the competing reaction pathways during the initial condensation steps.

Root Cause & Solution:

  • Lack of Control Over Condensation Sequence: When all components are mixed at once, the aldehyde can react with either of the two different active methylene compounds, and the ammonia can form an enamine with either, leading to a mixture of products.

    • Troubleshooting Workflow: A stepwise approach is highly recommended to control regioselectivity.

      • Pre-form the Knoevenagel Product: React the aldehyde with the more reactive β-ketoester first to form the Knoevenagel condensation adduct.

      • Pre-form the Enamine: Separately, react the second β-ketoester with the ammonia source (e.g., ammonium acetate) to form the enamine.

      • Controlled Michael Addition: Add the pre-formed enamine to the Knoevenagel product to initiate a controlled Michael addition, leading to the desired cyclization precursor.

    This sequential addition strategy significantly minimizes the formation of the undesired regioisomer.

Troubleshooting Workflow for Regiocontrol in Unsymmetrical Hantzsch Synthesis

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Enamine Formation cluster_step3 Step 3: Michael Addition & Cyclization Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 β-Ketoester 1 Ketoester1->Knoevenagel Michael_Addition Controlled Michael Addition Knoevenagel->Michael_Addition Ketoester2 β-Ketoester 2 Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Dihydropyridine Single Regioisomer of Dihydropyridine Cyclization->Dihydropyridine

Caption: Sequential reagent addition for regiocontrol.

Q3: My Bohlmann-Rahtz synthesis is giving me a complex mixture of byproducts and requires very high temperatures for the final cyclization. How can I optimize this?

The Bohlmann-Rahtz synthesis, while versatile, is notorious for requiring high temperatures for the cyclodehydration step, which can lead to decomposition of starting materials and the formation of various byproducts.[1][5] The key is often facilitating the crucial E/Z isomerization of the aminodiene intermediate that precedes cyclization.[5][6][7]

Root Causes & Solutions:

  • High Thermal Barrier for Isomerization: The initially formed aminodiene intermediate has an E-configuration at a double bond that prevents cyclization. High heat is traditionally used to overcome the energy barrier for isomerization to the required Z-configuration.[8]

    • Troubleshooting: The use of acid catalysis can significantly lower the temperature required for cyclodehydration.[5][8] Both Brønsted acids (like acetic acid) and Lewis acids can promote the conjugate addition and the necessary double-bond isomerization, enabling a one-pot reaction at lower temperatures.[8]

  • Decomposition of Sensitive Intermediates: Acid-sensitive enamines can decompose at the high temperatures typically employed.[1]

    • Troubleshooting: If using a sensitive enamine, consider generating it in situ from the corresponding ketone and an ammonium salt (e.g., ammonium acetate).[6] This avoids the need to isolate the potentially unstable enamine. Microwave-assisted synthesis can also be beneficial, as it often leads to shorter reaction times and can minimize thermal decomposition.[8]

Summary of Bohlmann-Rahtz Optimization Strategies

IssueTraditional ApproachOptimized SolutionRationale
High Cyclization Temp.Heating at 120-170 °C[8]Add a Brønsted or Lewis acid catalyst (e.g., acetic acid, Yb(OTf)₃).[6][8]Catalysis lowers the energy barrier for the E/Z isomerization required for cyclization.
Enamine DecompositionIsolation of pre-formed enamine.In situ generation of the enamine using an ammonium salt.[6]Avoids decomposition of the potentially unstable enamine during isolation and purification.
Long Reaction TimesConventional heating for extended periods.Microwave dielectric heating.[8]Rapid and efficient heating can reduce reaction times and minimize byproduct formation.
Q4: I am attempting to synthesize a 2-substituted pyridine from a pyridine N-oxide and a Grignard reagent, but I am getting a mixture of products, including the 2,6-disubstituted pyridine. How can I achieve better selectivity?

The reaction of pyridine N-oxides with Grignard reagents is a powerful method for introducing substituents at the 2-position. However, over-alkylation to form the 2,6-disubstituted product is a common side reaction.

Root Cause & Solution:

  • Reactivity of the Intermediate: The initial addition of the Grignard reagent forms an intermediate that can undergo a second addition, especially if the reaction conditions are not carefully controlled.

    • Troubleshooting: The key to achieving mono-substitution is a sequential, two-step procedure. After the addition of the first Grignard reagent, instead of a standard aqueous workup, the intermediate is treated with acetic anhydride.[9] This promotes an elimination reaction to form the 2-substituted pyridine, preventing a second Grignard addition. If the 2,6-disubstituted product is desired, the intermediate can be treated with DMF to regenerate a 2-substituted pyridine N-oxide, which can then react with a second equivalent of a Grignard reagent.[9][10]

Reaction Pathway Control for Pyridine N-Oxide Alkylation

G cluster_path1 Path A: 2-Substituted Pyridine cluster_path2 Path B: 2,6-Disubstituted Pyridine Py_N_Oxide Pyridine N-Oxide Intermediate Dienal Oxime Intermediate Py_N_Oxide->Intermediate + Grignard (Step 1) Grignard1 R¹MgX Grignard1->Intermediate Acetic_Anhydride Acetic Anhydride (Step 2a) Intermediate->Acetic_Anhydride DMF DMF (Step 2b) Intermediate->DMF Product_Mono 2-R¹-Pyridine Acetic_Anhydride->Product_Mono Subst_N_Oxide 2-R¹-Pyridine N-Oxide DMF->Subst_N_Oxide Product_Di 2-R¹,6-R²-Pyridine Subst_N_Oxide->Product_Di Grignard2 R²MgX (Step 3) Grignard2->Product_Di

Caption: Controlling mono- vs. di-substitution.

General Troubleshooting Guide

SymptomPotential Cause(s)Recommended Actions
Low Yield Incomplete reaction; Decomposition of starting materials/products; Suboptimal stoichiometry.Monitor reaction progress by TLC/LC-MS. Optimize temperature and reaction time. Check purity and stoichiometry of reagents. Consider a different catalyst or solvent system.[1]
Formation of Tar/Polymeric Material High reaction temperature; Unstable intermediates; Presence of oxygen (for radical polymerizations).Lower the reaction temperature. Run the reaction under an inert atmosphere (N₂ or Ar). Consider using a milder catalyst.
Unexpected Byproducts Self-condensation of starting materials; Isomerization; Over-alkylation/acylation.Control the rate of addition of reagents.[11] Optimize the ratio of reactants. Use protecting groups for sensitive functionalities.
Difficulty in Purification Byproducts with similar polarity to the desired product.Optimize the reaction to minimize byproduct formation. Employ alternative purification techniques (e.g., crystallization, preparative HPLC, or converting the product to a salt for selective extraction).

Experimental Protocols

Protocol 1: Optimized Hantzsch Synthesis with PTSA and Ultrasonic Irradiation

This protocol is adapted from methodologies reported to significantly improve yields and reduce reaction times.[1]

  • Reaction Setup: In a suitable round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).

  • Solvent and Catalyst: Add an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M, 5 mL) to form micelles. Add p-toluenesulfonic acid (PTSA, 10 mol%).

  • Reaction: Immerse the flask in an ultrasonic bath at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Aromatization: Dissolve the crude 1,4-dihydropyridine in methanol. Add a stoichiometric amount of iodine and reflux the mixture until the starting material is consumed (as monitored by TLC).

  • Purification: After cooling, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with a suitable organic solvent, dry, and purify by column chromatography.

References

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. Available at: [Link]

  • Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides. ARKAT USA. Available at: [Link]

  • Bohlmann–Rahtz pyridine synthesis. Wikipedia. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Bagley, M. C., et al. (2007). The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. Available at: [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Wang, C., et al. (2018). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules. Available at: [Link]

  • Hantzsch pyridine synthesis. Chemistry LibreTexts. Available at: [Link]

  • Pyridine Dimers and Their Low-Temperature Isomerization: A High-Resolution Matrix-Isolation Spectroscopy Study. PubMed. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. University of Leeds. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Preparation of Pyridines. Organic Chemistry Portal. Available at: [Link]

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Troubleshooting failed reactions of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Benzyloxy)-5-chloro-2-ethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this multifunctional pyridine derivative. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot failed reactions and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what types of reactions are typical?

The structure of this compound presents three primary sites for chemical modification:

  • C5-Chloro Group: This is the most common site for functionalization, typically via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling. Nucleophilic aromatic substitution (SNAr) is also a possibility, though it may require harsh conditions.

  • C3-Benzyloxy Group: The benzyl ether serves as a protecting group for the 3-hydroxy functionality. While generally stable, it is susceptible to cleavage under certain reductive (e.g., catalytic hydrogenation) or strongly acidic conditions.[1][2]

  • C2-Ethoxy Group: The ethoxy group is generally stable but can be liable to hydrolysis under strongly acidic conditions, which would lead to the corresponding 2-pyridone.[3]

The pyridine nitrogen itself can act as a Lewis base, potentially coordinating to metal catalysts or reacting with strong acids.[4]

Troubleshooting Failed Reactions: A Guide

This section is structured to address specific experimental failures. Each question represents a common problem encountered in the laboratory.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Low or no conversion in Suzuki-Miyaura couplings involving chloropyridines is a frequent challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The electron-rich nature of the pyridine ring, further enhanced by the alkoxy substituents, can also impede the oxidative addition step in the catalytic cycle.[5]

Initial Diagnostic Workflow:

Start Low/No Conversion in Suzuki Coupling Inert Check Inert Atmosphere Start->Inert Degassing? Reagents Verify Reagent Quality Inert->Reagents Dry Solvents? Fresh Boronic Acid? Catalyst Evaluate Catalyst System Reagents->Catalyst Active Catalyst? Appropriate Ligand? Conditions Optimize Reaction Conditions Catalyst->Conditions Temperature? Base? Success Successful Reaction Conditions->Success

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.

Troubleshooting Steps & Explanations:

Potential Cause Explanation & Recommended Solution
Inactive Catalyst System The oxidative addition of the C-Cl bond to Pd(0) is often the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Solution: Switch to a more active catalyst system. Electron-rich, bulky phosphine ligands are essential for activating C-Cl bonds. Consider using pre-formed catalysts or generating the active Pd(0) species in situ with ligands such as RuPhos, BrettPhos, or DavePhos.[6]
Inadequate Base The choice of base is critical and can influence both the reaction rate and the stability of the boronic acid. Solution: If using a weaker base like K₂CO₃ or Cs₂CO₃, consider switching to a stronger base such as K₃PO₄. Ensure the base is finely powdered and anhydrous.[5]
Poor Solubility The starting material or intermediates may have poor solubility in the reaction solvent, leading to a stalled reaction.[7][8] Solution: Consider switching to a solvent with better solubilizing properties, such as 1,4-dioxane, DMF, or DME. A mixture of toluene and water is common, but may not be optimal for all substrates.
Boronic Acid Decomposition Boronic acids can be prone to decomposition (deborylation), especially at elevated temperatures.[8] Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Alternatively, consider using a more stable boronate ester (e.g., a pinacol ester).
Deactivated Catalyst The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Solution: The use of bulky ligands can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium.

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl chlorides.[6] It occurs when the reductive elimination of the desired product is slower than competing pathways.

Mechanistic Insight:

Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine, Base ReductiveElim Reductive Elimination AmineCoord->ReductiveElim Favored Pathway SideReaction Hydrodehalogenation AmineCoord->SideReaction Competing Pathway (Slow Reductive Elimination) Product Desired C-N Product ReductiveElim->Product SideProduct Ar-H Product SideReaction->SideProduct

Caption: Competing pathways in Buchwald-Hartwig amination.

Strategies to Suppress Hydrodehalogenation:

  • Ligand Choice: The choice of ligand is crucial. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[6]

  • Base Selection: While a strong base like NaOtBu is typically required, using a slightly weaker base such as LHMDS or K₃PO₄ may sometimes reduce the rate of side reactions.[9]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation.[6]

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Trace water can be a proton source for the hydrodehalogenation side reaction.

Scenario 2: Stability of Protecting Groups

The benzyl ether is a robust protecting group but is susceptible to cleavage under specific conditions.[10][11]

Common Causes of Debenzylation:

Condition Explanation Preventative Measures
Reductive Conditions Catalytic hydrogenation (e.g., H₂, Pd/C) is a standard method for benzyl ether cleavage.[1][2] Unintentional debenzylation can occur if your reaction conditions involve a palladium catalyst and a hydrogen source (e.g., transfer hydrogenation conditions).Avoid hydrogen sources in your reaction. If a reduction is necessary elsewhere in the molecule, consider a protecting group that is stable to these conditions.
Strongly Acidic Conditions Strong acids can protonate the ether oxygen, facilitating cleavage.[1][12] This can be a concern if your reaction generates acidic byproducts or requires acidic additives.Buffer the reaction mixture if possible. If acidic conditions are required, consider a more acid-stable protecting group. Milder acidic conditions, such as using buffered HF-pyridine for silyl ether deprotection, are less likely to cleave a benzyl ether.[12]
Oxidative Conditions Certain oxidizing agents, especially those used for deprotecting p-methoxybenzyl (PMB) ethers like DDQ or CAN, can also cleave standard benzyl ethers, although typically more slowly.[1][12]If an oxidation is required, choose an oxidant that is known to be compatible with benzyl ethers.

Self-Validating Protocol for Benzyl Ether Stability:

Before committing your main substrate to a new reaction condition, run a control experiment with a simpler benzyl ether-containing compound under the same conditions. This will help you to quickly identify if your planned reaction is compatible with the benzyl ether protecting group.

Scenario 3: Nucleophilic Aromatic Substitution (SNAr)

While the chloro group is a potential leaving group, SNAr on an electron-rich pyridine ring is challenging.[13][14]

Key Requirements for SNAr and Why Your Reaction Might Be Failing:

  • Electron-Withdrawing Groups: Successful SNAr reactions typically require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[15] These groups stabilize the negatively charged intermediate (Meisenheimer complex).[13] Your substrate lacks such strong activation.

  • Reaction Conditions: SNAr on unactivated aryl halides often requires very harsh conditions, such as high temperatures and pressures, and very strong nucleophiles.[16]

  • Benzyne Mechanism: With extremely strong bases like NaNH₂, a reaction might proceed via an elimination-addition (benzyne) mechanism.[13][16] However, this can lead to a mixture of regioisomers.

Recommendations:

  • Re-evaluate your synthetic strategy: For C-C, C-N, and C-O bond formation at the C5 position, palladium-catalyzed cross-coupling reactions are generally much more reliable and proceed under milder conditions than SNAr for this particular substrate.

  • If SNAr is necessary: You will likely need to explore very high temperatures (e.g., >150 °C in a sealed tube) and polar aprotic solvents like DMSO or NMP. Be aware of potential side reactions and decomposition.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization.

  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and the ligand if necessary.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813-5815.
  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
  • Grogan, G. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
  • Caron, S., & Campos, K. R. (2009). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic letters, 11(21), 5030–5033.
  • Aouad, F., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(9), 853-859.
  • Stanetty, P., & Schnürch, M. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(21), 8565–8571.
  • Aouad, F., et al. (2018). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Comins, D. L., & Schilling, S. (2012). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Molecules, 17(12), 14036–14047.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Andersson, P. G., & Johansson, F. (2008). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 6(18), 3243-3252.
  • ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Journal of the American Chemical Society, 130(47), 15982–15983.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Influence of intramolecular hydrogen bonds on the acid hydrolysis of di(ethoxycarbonyl)pyridine N-oxides.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Schneider, T. F., & Hashmi, A. S. K. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Beilstein Journal of Organic Chemistry, 7, 978–986.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Halogenated Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of halogenated pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine halogenation. Halopyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, the inherent electron-deficient nature of the pyridine ring presents unique challenges for selective halogenation, often requiring harsh reaction conditions.[1][3][4][5] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic strategies and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers in the field:

Q1: Why is my direct halogenation of pyridine yielding a mixture of regioisomers with low conversion?

The pyridine ring is electronically "mismatched" for classical electrophilic aromatic substitution (EAS) reactions.[1][2] The nitrogen atom's electron-withdrawing nature deactivates the ring, making it less nucleophilic than benzene.[6] Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. This typically necessitates high temperatures and strong acids, which can lead to poor regioselectivity and the formation of complex mixtures.[1][2][3]

Q2: I'm struggling with halogenating the C3 and C5 positions. What are the best strategies?

The C3 and C5 positions are the most difficult to halogenate via classical EAS due to the electronic deactivation of the pyridine ring.[3][4] While direct halogenation under forcing conditions is sometimes employed, modern methods offer milder and more selective alternatives. A highly effective strategy involves the use of Zincke imine intermediates.[2][5] This approach involves a ring-opening, halogenation, and ring-closing sequence that allows for highly regioselective halogenation at the C3 position under mild conditions.[2][7]

Q3: How can I selectively introduce a halogen at the C2 or C4 position?

For selective halogenation at the C2 and C4 positions, the use of pyridine N-oxides is the most reliable and widely adopted strategy.[5] The N-oxide group is electron-donating, which activates the C2 and C4 positions towards electrophilic attack.[5]

  • For C2-halogenation: Treatment of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) provides excellent regioselectivity for the C2 position.[5]

  • For C4-halogenation: While also accessible through the N-oxide strategy with careful selection of reagents and conditions, a more recent and versatile method involves the use of designed phosphine reagents.[1][5] This two-step approach installs a phosphonium salt at the 4-position, which is then displaced by a halide nucleophile.[1]

Q4: My Suzuki coupling reaction with 3-bromopyridine is sluggish. What could be the issue?

A common issue in cross-coupling reactions involving pyridyl halides is catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, hindering its catalytic activity.[8] To overcome this, consider the following:

  • Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) to promote the desired catalytic cycle.[8]

  • Catalyst Choice: Use pre-formed palladium catalysts (pre-catalysts) for more reproducible and active catalytic systems.[8]

  • Base and Solvent Selection: The choice of base and solvent can significantly impact the reaction outcome. A thorough optimization of these parameters is often necessary.

Troubleshooting Guides

This section provides detailed troubleshooting for specific challenges you may encounter during your experiments.

Issue 1: Poor Regioselectivity in Direct Halogenation of Substituted Pyridines

The regiochemical outcome of direct pyridine halogenation is a delicate balance between the directing effects of the ring nitrogen and any existing substituents.

  • Electron-Donating Groups (EDGs) like -NH₂, -OH, and -OCH₃ activate the ring and are ortho-, para-directing. The final regioselectivity will depend on the interplay between the C3-directing effect of the nitrogen and the ortho-, para-directing effect of the substituent.[5]

  • Electron-Withdrawing Groups (EWGs) like -NO₂ and -CN further deactivate the ring and are meta-directing, generally reinforcing the inherent C3/C5 selectivity of the pyridine ring.[5]

Troubleshooting Flowchart for Poor Regioselectivity:

Protocol1_Workflow Start Substituted Pyridine N-Oxide Dissolve Dissolve in DCM with 2,6-Lutidine Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddPOCl3 Add POCl3 dropwise Cool->AddPOCl3 Warm Warm to RT and Stir AddPOCl3->Warm Quench Quench with water Warm->Quench Extract Extract with DCM Quench->Extract Purify Purify by Chromatography Extract->Purify Product 2-Chloropyridine Derivative Purify->Product

Caption: Step-by-step workflow for 2-chlorination of pyridine N-oxides.

Step-by-Step Methodology:

  • Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).

  • Addition of Base: Add 2,6-lutidine (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by pouring it over ice water. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Procedure for 3-Iodination of Pyridine via a Zincke Imine Intermediate

This protocol is based on the innovative method developed for C3-selective halogenation under mild conditions. [2][7] Reaction Pathway:

Caption: Reaction pathway for 3-iodination via a Zincke imine intermediate.

Step-by-Step Methodology:

  • Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes. [5]2. Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS). [5]3. Ring-Closing: Add ammonium acetate (10 equiv) and ethanol to the reaction mixture. Heat to 60 °C until the halogenated intermediate is consumed.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (2022). American Chemical Society. [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (2022). Morressier. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2021). PubMed Central (PMC). [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. [Link]

  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (1974). Canadian Journal of Chemistry. [Link]

  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. (2022). PubMed Central (PMC). [Link]

  • Regioselective chlorination of pyridine N-oxides under optimized... (n.d.). ResearchGate. [Link]

  • Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). (2020). Organic Process Research & Development. [Link]

  • Synthesis of 2-chloropyridine-n-oxide on supported phosphotungstic acid catalyst. (2010). ResearchGate. [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. (2023). Pearson. [Link]

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. (1989). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2021). ChemRxiv. [Link]

  • Halogenation of pyridines. (1956).
  • Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. (1982). The Journal of Organic Chemistry. [Link]

  • Bromination of pyridine derivatives. (2019).
  • 2-chloropyridine synthetic method. (2016).
  • Bromination of Pyrrole and Pyridine #bromination. (2023). YouTube. [Link]

  • Synthetic method of 3-bromopyridine. (2015).
  • Preparation of chlorinated pyridines. (1981).
  • Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). PubMed Central (PMC). [Link]

  • Chlorination process of pyridine derivatives. (1998).
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2- and 4-aminopyridines. (1951). ResearchGate. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2023). Organic Syntheses. [Link]

  • Synthetic method of 3-bromopyridine. (2015).
  • Study on catalyst deactivation kinetics of pyridine chlorination. (2007). ResearchGate. [Link]

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Stability of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(benzyloxy)-5-chloro-2-ethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the stability of this compound under various acidic and basic conditions, offering insights into potential challenges and their solutions.

Introduction

This compound is a substituted pyridine derivative with applications in organic synthesis and medicinal chemistry. Its structure comprises a pyridine ring with three distinct functional groups: a benzyloxy group at the 3-position, a chloro group at the 5-position, and an ethoxy group at the 2-position. The stability of this molecule is crucial for its successful application, as degradation can lead to impurities and affect reaction outcomes. This guide will address the key stability concerns in a question-and-answer format.

Stability Under Acidic Conditions

Question 1: My reaction under acidic conditions is showing unexpected byproducts. What could be the cause?

Under acidic conditions, the most probable cause of degradation for this compound is the cleavage of the benzyl ether linkage. Benzyl ethers are known to be labile to strong acids.[1][2] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack, often by the counter-ion of the acid or the solvent.

Potential Degradation Pathway under Acidic Conditions:

Caption: Acid-catalyzed cleavage of the benzyl ether.

Troubleshooting Guide: Acidic Conditions

Issue Potential Cause Recommended Solution
Formation of 3-hydroxy-5-chloro-2-ethoxypyridineCleavage of the benzyl ether by strong acid.- Use milder acidic conditions (e.g., weaker acid, lower temperature).- Reduce reaction time.- Consider using a different protecting group for the hydroxyl function if strong acidity is required for other transformations.
Complex mixture of byproductsMultiple degradation pathways, including potential cleavage of the ethoxy group under harsh conditions.- Perform a stability study to identify the degradation onset conditions (see Experimental Protocol 1).- Use a less nucleophilic solvent if solvent participation is suspected.

Stability Under Basic Conditions

Question 2: I am observing the formation of a new product with loss of the chloro group in my reaction under basic conditions. What is happening?

The pyridine ring, especially with an electron-withdrawing chloro substituent, is susceptible to nucleophilic aromatic substitution (SNAr).[3][4][5] Under basic conditions, a nucleophile (e.g., hydroxide, alkoxide, or amine) can attack the carbon atom bearing the chloro group, leading to its displacement. The electron-deficient nature of the pyridine ring facilitates this type of reaction.[3]

Potential Degradation Pathway under Basic Conditions:

Caption: Nucleophilic aromatic substitution on the pyridine ring.

Troubleshooting Guide: Basic Conditions

Issue Potential Cause Recommended Solution
Replacement of the chloro group by a nucleophileNucleophilic aromatic substitution (SNAr).- Use a weaker base or a non-nucleophilic base if proton abstraction is the only desired outcome.- Lower the reaction temperature to decrease the rate of SNAr.- Reduce the concentration of the nucleophile.
Formation of dark-colored impuritiesPotential polymerization or complex side reactions.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.- Carefully control the stoichiometry of reagents.

Frequently Asked Questions (FAQs)

Q: Is the ethoxy group at the 2-position stable?

A: The 2-alkoxy group on a pyridine ring can be susceptible to cleavage under very strong acidic conditions, but it is generally more stable than the benzyloxy group. Under the conditions that would cleave the benzyl ether, the ethoxy group is likely to remain intact.

Q: Can the pyridine nitrogen be a site of reaction?

A: Yes, the pyridine nitrogen is basic and can be protonated under acidic conditions, which can affect the reactivity of the entire molecule.[3] Under certain conditions, it can also be alkylated.

Q: How can I monitor the stability of this compound in my reaction?

A: The stability can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability

This protocol provides a framework for testing the stability of this compound under specific acidic or basic conditions.

Materials:

  • This compound

  • Solvent of choice (e.g., THF, Dioxane, Acetonitrile)

  • Acid or base to be tested

  • Internal standard (for quantitative analysis)

  • Analytical instruments (TLC, HPLC, or LC-MS)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • If using an internal standard, add it to the stock solution.

  • In separate vials, add the desired amount of acid or base.

  • To each vial, add a measured volume of the stock solution.

  • Stir the reactions at the desired temperature.

  • At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

  • Quench the reaction in the aliquot if necessary (e.g., by neutralizing the acid or base).

  • Analyze the aliquots by TLC, HPLC, or LC-MS to determine the percentage of remaining this compound and identify any degradation products.

Workflow for Stability Assessment:

Stability Assessment Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solution add_is Add Internal Standard prep_stock->add_is prep_reactants Prepare Acid/Base Vials add_is->prep_reactants start_reaction Initiate Reaction prep_reactants->start_reaction sampling Time-point Sampling start_reaction->sampling quench Quench Aliquots sampling->quench analysis TLC/HPLC/LC-MS Analysis quench->analysis data Data Interpretation analysis->data

Caption: Workflow for assessing compound stability.

References

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link][1]

  • Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link][3]

  • Ito, H., et al. (2020). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Organic Letters. [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link][4]

  • Chem Help ASAP. (2019). nucleophilic aromatic substitutions. YouTube. [Link][5]

  • Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews, 54(4), 615-685. [Link]

  • Morressier. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. [Link]

Sources

Technical Support Center: Purification of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Benzyloxy)-5-chloro-2-ethoxypyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this substituted pyridine intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions during your purification workflow.

Section 1: Understanding and Identifying Impurities

The first step in any successful purification is to understand the nature of the impurities you are trying to remove. The source of these contaminants can typically be traced back to the synthetic route or subsequent degradation.

Q1: My crude this compound sample is a brown oil, but the literature suggests it should be a white solid. What causes this discoloration?

Discoloration is a common indicator of impurities.[1] For pyridine derivatives, this often arises from:

  • Residual Starting Materials or Reagents: Depending on the synthetic route—for instance, a Williamson ether synthesis or a nucleophilic aromatic substitution—unreacted precursors may remain.

  • Side-Products: Incomplete reactions or competing reaction pathways can generate isomeric or oligomeric by-products.[2]

  • Degradation Products: The benzylic ether linkage is susceptible to cleavage, particularly under acidic conditions that may be present during synthesis or aqueous workup.[3] This can lead to the formation of 5-hydroxy-3-chloro-2-ethoxypyridine and benzyl-related by-products.

  • Oxidation: Pyridine rings, especially when activated by electron-donating groups like ethoxy and benzyloxy, can be susceptible to slow oxidation upon prolonged exposure to air.[1]

The initial step should always be an analytical assessment to hypothesize the identity of these colored species. A simple Thin-Layer Chromatography (TLC) or a more robust High-Performance Liquid Chromatography (HPLC) analysis is recommended.

Q2: I've run a ¹H NMR on my sample and see unexpected peaks. What are the most common impurities I should be looking for?

Common impurities can be identified by their characteristic chemical shifts in the ¹H NMR spectrum. Beyond unreacted starting materials, consider the following:

  • Debenzylation Product (5-hydroxy-3-chloro-2-ethoxypyridine): The most likely degradation product. You would observe the disappearance of the benzylic protons (a singlet typically around 5.0-5.5 ppm) and the aromatic protons of the benzyl group (multiplet, ~7.3-7.5 ppm). A new broad peak corresponding to the phenolic -OH group would appear.

  • Solvent Residues: Common laboratory solvents from the reaction or workup are frequent contaminants.[4]

  • Starting Materials: Check for signals corresponding to the precursors used in your synthesis. For example, if synthesized from 3-hydroxy-5-chloro-2-ethoxypyridine and benzyl bromide, look for the characteristic signals of these compounds.

A logical workflow for identifying these unknown peaks is essential.

Caption: Workflow for identifying unknown NMR impurities.

Section 2: Purification Strategies and Protocols

Based on the nature of the impurities, a multi-step purification strategy is often the most effective. The basicity of the pyridine nitrogen is a key chemical handle that can be exploited.

Q3: What is the most effective initial purification step for removing non-basic impurities?

Acid-base extraction is a highly efficient first-pass purification technique for basic compounds like pyridines.[1] The underlying principle is the reversible protonation of the pyridine nitrogen atom (pKa of pyridine is ~5.2).[5]

Causality: By washing an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the basic this compound will become protonated, forming a pyridinium salt. This salt is ionic and therefore highly soluble in the aqueous phase. Neutral or acidic organic impurities will remain in the organic layer and can be discarded. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) deprotonates the pyridinium salt, regenerating the neutral product which can then be extracted back into a fresh organic solvent.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Extract 2-3 times, collecting the aqueous layers. The product is now in the aqueous phase.

  • Organic Wash (Optional): Wash the combined acidic aqueous layers with a small amount of fresh EtOAc or DCM to remove any residual neutral impurities.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a saturated solution of NaHCO₃ or 1M NaOH until the pH is > 8. Monitor with pH paper. The product should precipitate or form an oily layer.

  • Back-Extraction: Extract the product from the basified aqueous layer with fresh EtOAc or DCM. Perform 3 extractions.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Q4: My product is still impure after extraction. What are the best conditions for column chromatography?

Column chromatography is the definitive method for separating compounds with different polarities.[6] For pyridine derivatives, peak tailing can be an issue due to the interaction of the basic nitrogen with acidic silanol groups on the silica gel surface.[7]

Causality: To mitigate peak tailing, a small amount of a competing base, such as triethylamine (TEA) or pyridine, is often added to the mobile phase. This additive preferentially interacts with the active silanol sites, allowing your compound to elute with a more symmetrical peak shape.[7]

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for moderately polar compounds.
Mobile Phase Hexanes:Ethyl Acetate gradientStart with a low polarity (e.g., 95:5 Hex:EtOAc) and gradually increase the polarity.
Additive 0.1 - 1% Triethylamine (v/v)Added to the mobile phase to suppress peak tailing of the basic pyridine product.[7]
Monitoring TLC (using the same eluent system + 1% TEA)To determine the appropriate gradient range and identify fractions containing the pure product.
  • Dry Loading: Pre-adsorb your post-extraction product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of DCM, add silica gel, and evaporate the solvent until a free-flowing powder is obtained. This generally leads to better separation than loading the sample as a concentrated solution ("wet loading").

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the proportion of the more polar solvent (EtOAc). Collect fractions and monitor by TLC.

  • Pooling and Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

G cluster_0 Purification Workflow cluster_1 Purity Analysis A Crude Product B Acid-Base Extraction A->B Removes non-basic impurities C Flash Column Chromatography (Silica, Hex/EtOAc + 1% TEA) B->C Separates by polarity P1 HPLC Analysis B->P1 Check Purity D Recrystallization C->D Final polishing for solid product C->P1 Check Fractions E Pure Product D->E P2 NMR Spectroscopy D->P2 Confirm Structure & Purity P3 LC-MS E->P3 Confirm Mass

Sources

Technical Support Center: A Guide to Scaling the Production of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine (CAS: 1245563-13-6)[1]. As production scales increase, unique challenges can emerge that are not always apparent at the bench scale. This document provides a structured, question-and-answer-based resource to troubleshoot common issues and navigate the complexities of scaling up this specific Williamson ether synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when planning the scale-up of this synthesis.

Q1: What is the most prevalent and scalable synthetic route for this compound?

A1: The most direct and industrially relevant method is the Williamson ether synthesis.[2][3] This reaction proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide.[2][3] For this target molecule, the synthesis involves two potential, but not equally viable, pathways:

  • Route A (Preferred): Reaction of the sodium salt of 3-(benzyloxy)-5-chloro-pyridin-2-ol with an ethylating agent (e.g., ethyl iodide or diethyl sulfate).

  • Route B (Less Preferred): Reaction of the sodium salt of 5-chloro-2-ethoxypyridin-3-ol with a benzylating agent (e.g., benzyl bromide or benzyl chloride).

Route A is generally preferred as ethylating agents are less sterically hindered and less prone to elimination side reactions compared to benzylating agents under basic conditions.

Q2: What are the primary safety concerns I should address before scaling up?

A2: Scaling up introduces significant safety considerations that must be rigorously addressed:

  • Pyridine Derivatives: Pyridine and its derivatives are toxic, flammable, and can be irritating to the skin, eyes, and respiratory system.[4][5] Always handle these compounds in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4][5]

  • Sodium Ethoxide/Sodium Hydride: The bases used to generate the alkoxide, such as sodium ethoxide or sodium hydride, are highly reactive. Sodium ethoxide is corrosive, flammable, and reacts violently with water.[6][7][8] Sodium hydride is often supplied in mineral oil and is pyrophoric (ignites spontaneously in air). Strict anhydrous (moisture-free) conditions are mandatory to prevent runaway reactions and ensure safety.[6]

  • Thermal Management: The reaction can be exothermic. On a large scale, heat dissipation is less efficient. The reactor must be equipped with adequate cooling and temperature monitoring to prevent overheating, which can lead to side reactions or dangerous pressure buildup.

  • Solvent Handling: Many suitable solvents (e.g., DMF, DMSO, Toluene) have their own hazards, including flammability and toxicity. Ensure proper grounding of equipment to prevent static discharge and use closed systems for solvent transfers where possible.[9]

Q3: Which analytical techniques are best for in-process monitoring and final purity assessment?

A3: A multi-faceted approach is recommended:

  • In-Process Monitoring:

    • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks on the consumption of starting materials and the formation of the product.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction progress, allowing for precise determination of conversion and the emergence of any significant byproducts.[6]

  • Final Product Analysis:

    • HPLC: The gold standard for determining the final purity of the isolated product.

    • LC/MS: Useful for identifying the mass of the desired product and any impurities, aiding in troubleshooting.[10]

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product.

    • Elemental Analysis: Confirms the elemental composition of the final compound.

Section 2: Detailed Troubleshooting Guide

This guide is structured by process stage to help you diagnose and resolve specific experimental issues.

Part A: Reagent Preparation & Reaction Setup

Q4: My reaction fails to initiate or proceeds very slowly. I suspect an issue with my base. What could be wrong?

A4: This is a classic issue, often traced back to the base or reaction conditions.

  • Cause 1: Inactive Base: Sodium ethoxide and sodium hydride are highly sensitive to moisture and air.[7][8] If they have been improperly stored or handled, they will degrade, losing their basicity. This is the most common cause of reaction failure.

    • Solution: Always use a fresh bottle of the base or a freshly prepared solution. For sodium ethoxide, commercial solutions in ethanol are often more reliable for consistency.[11] If using solid sodium hydride, ensure the mineral oil is properly washed away with dry hexane under an inert atmosphere before use.

  • Cause 2: Insufficient Mixing: On a larger scale, especially with solid bases like NaH, inadequate agitation can lead to poor dispersion.[6] The base and alcohol cannot react efficiently to form the necessary alkoxide.

    • Solution: Use an overhead mechanical stirrer appropriately sized for your reactor. Ensure the stirring is vigorous enough to create a homogenous slurry and maintain it throughout the reaction.

  • Cause 3: Low Temperature: While higher temperatures can promote side reactions, some activation energy is required.

    • Solution: If the reaction is sluggish at room temperature, consider gently warming the mixture to 40-50°C while carefully monitoring for any exotherm.

Q5: I'm meticulous about using anhydrous solvents, but my yields are still poor, suggesting moisture is getting in. Where else should I look?

A5: Moisture can be introduced from several sources beyond the solvent.

  • Cause 1: Glassware: Adsorbed water on the surface of glassware is a significant source of moisture.

    • Solution: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.[12] Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).

  • Cause 2: Reagents: The starting pyridinol may contain residual water.

    • Solution: If possible, dry the starting material in a vacuum oven before use. Alternatively, you can remove water azeotropically by dissolving the starting material in toluene and distilling off a portion of the solvent before adding the base.

  • Cause 3: Inert Gas: The inert gas supply itself can be a source of moisture if not properly dried.

    • Solution: Pass the nitrogen or argon gas through a drying tube filled with a suitable desiccant (e.g., Drierite, molecular sieves) before it enters the reaction vessel.

Part B: Reaction Execution & Monitoring

Q6: My reaction is producing a significant amount of an alkene byproduct. How can I favor the desired SN2 substitution?

A6: This indicates that the E2 elimination pathway is competing with the Williamson ether synthesis.[13] This is a very common side reaction.[13]

  • Cause 1: High Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[13]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is better to have a slower, cleaner reaction than a fast, messy one. Start at room temperature or slightly above and only increase if necessary.

  • Cause 2: Steric Hindrance: While the ethyl group is primary, the pyridine ring itself presents some steric bulk. Using a bulky base can also favor elimination.

    • Solution: Ensure you are using the less sterically hindered combination of reactants (see FAQ Q1). Use the least hindered strong base that is effective.

  • Cause 3: Solvent Choice: The solvent can influence the reaction pathway.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor SN2 reactions.[13] They solvate the cation of the base, leaving a "naked" and highly nucleophilic alkoxide anion.

Q7: The reaction mixture has turned dark brown or black. Is the batch lost?

A7: A color change to orange or reddish-brown can be normal, but a very dark, tar-like appearance often suggests decomposition.[6]

  • Cause 1: Excessive Heat: The starting materials or product may not be thermally stable, especially in the presence of a strong base.[14][15] Localized overheating due to poor mixing or an uncontrolled exotherm can cause decomposition.

    • Solution: Improve temperature control and mixing. For large-scale reactions, consider adding the alkylating agent slowly via an addition funnel to manage the exotherm.

  • Cause 2: Impurities: Impurities in the starting materials can act as catalysts for decomposition pathways.

    • Solution: Ensure the purity of your starting materials before beginning the reaction. Recrystallize or purify them if necessary. Although the batch may have a lower yield, it is often still possible to isolate some desired product. Process a small aliquot first to determine if purification is feasible before committing to a full-scale workup.

Part C: Workup & Purification

Q8: My product "oils out" during recrystallization and refuses to form a solid. What can I do?

A8: This is a common purification problem, usually caused by impurities that inhibit crystal lattice formation.[6]

  • Cause 1: Residual Solvent: Incomplete removal of a high-boiling reaction solvent like DMF or DMSO is a frequent cause.

    • Solution: After the aqueous workup, ensure the organic layer is washed thoroughly to remove water-soluble solvents. If the product is stable, co-evaporation with a lower-boiling solvent like toluene on a rotary evaporator can help remove residual high-boiling solvents.

  • Cause 2: Oily Byproducts: The presence of structurally similar, but oily, byproducts can act as an "antifreeze" for your crystallization.

    • Solution: If recrystallization fails, the next step is column chromatography. A silica gel column using a hexane/ethyl acetate gradient is typically effective for separating non-polar impurities.[16] After chromatography, combine the pure fractions, remove the solvent, and attempt the recrystallization again from a clean system.

  • Cause 3: Incorrect Crystallization Solvent: The chosen solvent system may not be optimal.

    • Solution: Experiment with different solvent systems on a small scale. Good single solvents are often ethanol, isopropanol, or ethyl acetate. If a single solvent doesn't work, try a binary system like ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane. Dissolve the oil in the more soluble solvent and slowly add the less soluble "anti-solvent" until turbidity appears, then warm to clarify and cool slowly.

Section 3: Protocols & Data

Protocol 1: General Procedure for Scale-Up Synthesis

This is a representative protocol and must be adapted and optimized for your specific equipment and scale.

  • Reactor Setup: Assemble a clean, oven-dried reactor equipped with an overhead mechanical stirrer, thermocouple, condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the process.

  • Alkoxide Formation: Charge the reactor with anhydrous solvent (e.g., DMF or Toluene) and the starting material (3-(benzyloxy)-5-chloro-pyridin-2-ol). Begin stirring. Carefully add sodium hydride (1.1 equivalents) portion-wise, monitoring the temperature and hydrogen evolution. Alternatively, add a solution of sodium ethoxide (1.1 equivalents) in ethanol. Stir the mixture for 1-2 hours at room temperature to ensure complete formation of the alkoxide.

  • Alkylation: Slowly add the ethylating agent (e.g., ethyl iodide, 1.2 equivalents) via an addition funnel over 30-60 minutes. Maintain the internal temperature below 30°C using a cooling bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction's progress every 1-2 hours using TLC or HPLC until the starting material is consumed (typically 4-12 hours).

  • Quench: Once complete, cool the reactor to 0-5°C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted base.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Table 1: Key Reaction Parameters & Recommended Ranges
ParameterRecommended RangeRationale & Key Considerations
Base Stoichiometry 1.05 - 1.2 equivalentsA slight excess ensures complete deprotonation of the alcohol. Too much can promote side reactions.
Alkylating Agent 1.1 - 1.5 equivalentsA slight excess drives the reaction to completion.
Solvent DMF, DMSO, Acetonitrile, THFPolar aprotic solvents are ideal for SN2 reactions.[13] Ensure the solvent is truly anhydrous.
Temperature 20°C - 60°CBalance reaction rate against the potential for elimination and decomposition. Start low and increase only if necessary.[13]
Reaction Time 4 - 24 hoursHighly dependent on scale, temperature, and reagent purity. Monitor to determine the endpoint.

Section 4: Visual Workflows

Diagram 1: Overall Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Prepare Anhydrous Reagents & Solvents setup 2. Assemble Dry Reactor Under N2 reagents->setup alkoxide 3. Form Alkoxide (Pyridinol + Base) setup->alkoxide alkylation 4. Add Ethylating Agent (Control Temperature) alkoxide->alkylation monitor 5. Stir & Monitor (TLC / HPLC) alkylation->monitor quench 6. Quench Reaction (aq. NH4Cl) monitor->quench extract 7. Aqueous Extraction quench->extract purify 8. Purify Product (Column / Recrystallization) extract->purify analysis 9. Confirm Structure & Purity (NMR, HPLC) purify->analysis

Caption: A typical workflow for the scaled synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

start Low Yield Observed check_sm Analyze crude product by TLC/HPLC. Is starting material (SM) present? start->check_sm sm_yes Yes, significant SM remains check_sm->sm_yes Yes sm_no No, SM is consumed check_sm->sm_no No cause_inactive_base Likely Cause: - Inactive/degraded base - Insufficient base added - Low reaction temperature sm_yes->cause_inactive_base cause_side_reactions Likely Cause: - Side reactions (e.g., elimination) - Product decomposition - Mechanical loss during workup sm_no->cause_side_reactions solution_inactive_base Solution: - Use fresh, high-quality base - Re-check stoichiometry - Increase temperature cautiously cause_inactive_base->solution_inactive_base solution_side_reactions Solution: - Lower reaction temperature - Optimize workup procedure - Check for byproduct identity (LC/MS) cause_side_reactions->solution_side_reactions

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

  • PYRIDINE FOR SYNTHESIS - Loba Chemie.

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.

  • Standard Operating Procedure for Pyridine - University of Washington.

  • Challenges in the scale-up synthesis of Ethyl 2-oxocyclopentanecarboxylate - Benchchem.

  • Safety Data Sheet: Pyridine - Carl ROTH.

  • Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS - Chemistry Learner.

  • Williamson ether synthesis - Wikipedia.

  • Sodium ethoxide: Application and Preparation - ChemicalBook.

  • Understanding Sodium Ethoxide: A Key Reagent for Synthesis - Dawn Enterprises.

  • Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem.

  • Common side reactions in the Williamson synthesis of ethers - Benchchem.

  • The Williamson Ether Synthesis - Master Organic Chemistry.

  • Williamson Ether Synthesis - Chemistry Steps.

  • Williamson Ether Synthesis - J&K Scientific LLC.

  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - Heliyon.

  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed.

  • 3-Benzyloxy-5-chloro-2-ethoxypyridine, min 96%, 100 grams - CP Lab Safety.

  • Application Notes and Protocols for the Purification of 3-Chloro-2-pyrazinamine Reaction Products - Benchchem.

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed.

  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Diamino-5-bromopyridine Characterization - Benchchem.

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Predicted NMR-Active Nuclei

The first step in any NMR analysis is to deconstruct the molecule to identify unique proton and carbon environments. The structure of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine is numbered below to facilitate clear spectral assignment.

Caption: Structure of this compound with atom numbering.

The molecule possesses several distinct proton and carbon environments that will give rise to a series of signals in the NMR spectra. The pyridine ring itself has two aromatic protons (H4, H6). The substituents introduce signals for the benzylic methylene (CH₂, H7), the phenyl ring of the benzyl group (H11-H15), the ethoxy methylene (CH₂, H8), and the ethoxy methyl (CH₃, H9).

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted by considering the electronic environment of each proton. The electronegativity of nitrogen, oxygen, and chlorine atoms, along with aromatic ring currents, are the primary factors influencing chemical shifts.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale for Prediction
H6~8.0 - 8.2Doublet (d)1HLocated ortho to the ring nitrogen, this proton is significantly deshielded. It will show meta-coupling to H4 (⁴J ≈ 2-3 Hz).[1]
H4~7.3 - 7.5Doublet (d)1HThis proton is influenced by the adjacent electron-withdrawing chlorine and will exhibit meta-coupling to H6.
Phenyl (H11-H15)~7.2 - 7.4Multiplet (m)5HProtons of the benzyl group's phenyl ring typically resonate in this region as a complex multiplet.[4]
Benzylic CH₂ (H7)~5.1 - 5.3Singlet (s)2HThe methylene protons adjacent to an oxygen and an aromatic ring are deshielded and appear as a characteristic singlet.[4]
Ethoxy CH₂ (H8)~4.3 - 4.5Quartet (q)2HDeshielded due to attachment to oxygen. It is split into a quartet by the three adjacent methyl protons (³J ≈ 7 Hz).[5]
Ethoxy CH₃ (H9)~1.4 - 1.6Triplet (t)3HThe terminal methyl group protons are split into a triplet by the two adjacent methylene protons (³J ≈ 7 Hz).[5]

Predicted ¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum, the chemical shifts are highly sensitive to the local electronic environment and the nature of attached atoms. Carbons bonded to electronegative atoms like oxygen, nitrogen, and chlorine will appear significantly downfield.[6][7]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~160 - 162Attached to both the ring nitrogen and the ethoxy oxygen, causing a strong downfield shift.
C3~150 - 153Attached to the benzyloxy oxygen, resulting in a significant downfield shift.
C5~128 - 130Attached to chlorine, causing a moderate downfield shift. This carbon is also a quaternary center.
C6~145 - 147Alpha to the ring nitrogen, leading to a downfield shift.
C4~120 - 122Influenced by the adjacent chlorine and the overall electron distribution of the substituted pyridine ring.
C10 (ipso-C)~136 - 138The quaternary carbon of the benzyl group attached to the CH₂.
C11, C15 (ortho-C)~128 - 129Aromatic carbons ortho to the substituent.
C12, C14 (meta-C)~128 - 129Aromatic carbons meta to the substituent.
C13 (para-C)~127 - 128Aromatic carbon para to the substituent.
C7 (Benzylic CH₂)~70 - 72Typical chemical shift for a benzylic methylene carbon attached to an oxygen atom.[4]
C8 (Ethoxy CH₂)~62 - 64Methylene carbon attached to an oxygen atom.
C9 (Ethoxy CH₃)~14 - 16Aliphatic methyl carbon.

Comparative Analysis with Alternative Compounds

To ground our predictions, we compare the expected spectral features with known data from compounds sharing key structural motifs.

  • For the Pyridine Ring: The compound 3-bromo-5-chloro-2-methoxy-pyridine provides a close substitution pattern.[8] Its two aromatic protons would exhibit similar meta-coupling and chemical shifts influenced by two halogens and an alkoxy group, helping to validate the predicted region for H4 and H6.

  • For the Benzyloxy Group: Data for compounds like 5-(Benzyloxy)pyridin-3-amine show the benzylic CH₂ carbon at ~70.0 ppm and the benzylic CH₂ protons around 5.1 ppm, strongly supporting our predictions.[4]

  • For the Ethoxy Group: The NMR data for 1-ethoxybut-2-yne shows the ethoxy CH₂ protons as a quartet at 3.52 ppm and the CH₃ as a triplet at 1.21 ppm.[5] While the electronic environment differs, it confirms the characteristic multiplicities and general chemical shift regions for the ethoxy moiety.

This comparative approach allows for a high degree of confidence in the predicted spectral data, providing a reliable reference for researchers synthesizing or analyzing this target molecule.

Recommended Experimental Protocol

Acquiring high-quality NMR data is crucial for accurate structural verification. The following protocol is recommended.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified solid this compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.[9]
  • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR Spectroscopy:
  • Pulse Sequence: Standard single-pulse (zg30).
  • Acquisition Time: 3-4 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans (ns): 8-16.
  • Spectral Width: 0-12 ppm.
  • ¹³C NMR Spectroscopy:
  • Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (d1): 2-5 seconds.
  • Number of Scans (ns): 1024 or more, depending on sample concentration.
  • Spectral Width: 0-220 ppm.

3. Data Processing and Analysis Workflow:

cluster_workflow NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃ + TMS) B 1D ¹H NMR Acquisition (Standard Pulse Sequence) A->B C 1D ¹³C NMR Acquisition (Proton Decoupled) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Reference Calibration (Set TMS to 0.00 ppm) D->E F Peak Integration & Multiplicity Analysis (¹H) E->F G Peak Picking & Chemical Shift Analysis (¹³C) E->G H Preliminary Assignment (Based on 1D Data & Predictions) F->H G->H I 2D NMR Acquisition (Optional but Recommended) (COSY, HSQC, HMBC) H->I K Final Structure Confirmation H->K J Unambiguous Assignment (Correlate ¹H and ¹³C Signals) I->J J->K

Caption: Recommended workflow for NMR data acquisition and structural elucidation.

For definitive assignment, especially of the pyridine ring carbons, two-dimensional (2D) NMR experiments are invaluable.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, confirming the C4-H4 and C6-H6 pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This would be critical to assign the quaternary carbons (C2, C3, C5, C10) by observing their correlations with nearby protons. For instance, H6 should show a correlation to C2 and C4, while the benzylic protons (H7) would correlate to C3 and the carbons of the phenyl ring.

By following this comprehensive approach, researchers can confidently determine and verify the structure of this compound and other complex heterocyclic molecules.

References

  • BenchChem. (2025).
  • Supporting Information for relevant synthesis. (n.d.).
  • Amador-Sánchez, Y. A. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.
  • Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • Supporting Information for various benzoic acids. (n.d.).
  • Bugarin, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1-Ethoxybut-2-yne.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Scribd. (n.d.).
  • Typical values for proton and C-13 chemical shifts. (n.d.).
  • Royal Society of Chemistry. (2013).
  • Demarco, P. V., et al. (n.d.). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-(Benzyloxy)pyridin-3-amine.
  • Chemical shifts. (n.d.).
  • Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
  • Royal Society of Chemistry. (2016).
  • MDPI. (2023).
  • ResearchGate. (2015). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines.
  • Metin, B., & Terman, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • MDPI. (n.d.).
  • Bijwe, A. R., et al. (2010). Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles. TSI Journals.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for A Magnetic Nanoparticle-Supported N-heterocyclic Carbene-Palladacycle.
  • SpectraBase. (n.d.). ¹H NMR of (5Z)-5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone.
  • BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (E)-Ethyl 4,4-dimethoxybut.
  • PubChem. (n.d.). 2-(Benzyloxy)-5-(3-chloro-5-ethynylphenyl)pyridine.
  • Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • ResearchGate. (2010). (-)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl].
  • MDPI. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][2][10]triazolo[4,3-a]pyridine.

  • ResearchGate. (2015). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
  • ChemicalBook. (n.d.). 3-bromo-5-chloro-2-methoxy-pyridine(102830-75-1) ¹H NMR.

Sources

A Comparative Guide to the Mass Spectrometric Analysis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine. Tailored for researchers, scientists, and professionals in drug development, this document will explore predicted fragmentation patterns, compare ionization and separation techniques, and provide detailed experimental protocols to support analytical method development and structural elucidation.

Introduction: The Analytical Imperative for Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry and materials science. Their versatile scaffold is found in numerous pharmaceuticals and functional materials. The specific compound, this compound (Molecular Weight: 263.72 g/mol ), presents a unique analytical challenge due to its combination of a halogenated pyridine core, an ethoxy group, and a benzyloxy substituent. Accurate mass spectrometric analysis is paramount for confirming its identity, assessing purity, and studying its metabolic fate. This guide will compare and contrast common mass spectrometry workflows, providing the rationale behind selecting the optimal approach.

Predicted Mass Spectral Fragmentation of this compound

The structure of this compound offers several potential fragmentation pathways:

  • Benzylic Cleavage: The most favorable and commonly observed fragmentation for benzyl ethers is the cleavage of the C-O bond to form the stable benzyl cation (C7H7+) at m/z 91. This is often the base peak in the EI spectrum.

  • Loss of the Ethoxy Group: The ethoxy group can be lost as an ethyl radical (•C2H5, 29 Da) or as ethylene (C2H4, 28 Da) via a McLafferty-type rearrangement.

  • Cleavage of the Pyridine Ring: The substituted pyridine ring itself can undergo characteristic cleavages, often involving the loss of HCN (27 Da) or radicals.[4][5]

  • Loss of Chlorine: The chlorine atom can be lost as a radical (•Cl, 35/37 Da), and the isotopic pattern of chlorine (3:1 ratio for 35Cl:37Cl) would be a key indicator in the mass spectrum.

A summary of predicted key fragments is presented in the table below.

Predicted Fragment m/z (Mass-to-Charge Ratio) Plausible Origin
[M]+•263/265Molecular ion peak with chlorine isotope pattern
[M - C2H5]+234/236Loss of the ethyl radical from the ethoxy group
[M - OC2H5]+218/220Loss of the ethoxy radical
[C7H7]+91Benzyl cation (likely base peak)
[M - C7H7]+172/174Loss of the benzyl radical

Comparative Analysis of Analytical Strategies: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends largely on the analyte's volatility and thermal stability.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6][7] Given its structure, this compound is likely amenable to GC-MS analysis.

  • Advantages:

    • Excellent chromatographic resolution.

    • Well-established libraries for EI spectral matching.

    • High sensitivity for volatile compounds.[7]

  • Considerations:

    • Potential for thermal degradation in the injector or column, especially of the benzyloxy group.

    • Derivatization may be necessary if the compound exhibits poor volatility, though this is less likely for this specific molecule.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideal for less volatile, polar, or thermally labile compounds.[6] This makes it a robust alternative to GC-MS for the analysis of complex pharmaceutical intermediates.

  • Advantages:

    • Suitable for a wider range of compounds, including those that are not amenable to GC.[6]

    • Soft ionization techniques like Electrospray Ionization (ESI) can be used to preserve the molecular ion.[1][8]

  • Considerations:

    • Matrix effects can be more pronounced.

    • Chromatographic resolution may be lower than with capillary GC.

Ionization Techniques: A Comparison of EI and ESI

The choice of ionization technique profoundly impacts the resulting mass spectrum.

Electron Ionization (EI)

EI is a hard ionization technique that uses high-energy electrons to ionize the analyte, leading to extensive and reproducible fragmentation.[2][3]

  • Strengths: Provides rich structural information from fragmentation patterns. Mass spectral libraries are typically built using 70 eV EI data.

  • Weaknesses: The molecular ion may be weak or absent for some compounds.[1]

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a solution.[8] It is particularly useful for polar and large molecules and is the most common ionization source for LC-MS.[1][8]

  • Strengths: Typically produces the protonated molecule [M+H]+ with minimal fragmentation, providing clear molecular weight information.[8]

  • Weaknesses: Provides limited structural information without tandem mass spectrometry (MS/MS). The ionization efficiency can be highly dependent on the analyte's structure and the solvent system.[8]

Experimental Protocols

Proposed GC-MS Protocol
  • Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][3]

  • Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.

  • Ion Source Temperature: 230 °C.

Proposed LC-MS Protocol
  • Instrumentation: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Analyzer: Scanning from m/z 100 to 500.

Visualizing the Analytical Workflow

The following diagrams illustrate the proposed analytical workflows.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (250°C) Column HP-5ms Column Injector->Column Oven Temperature Program Column->Oven IonSource EI Source (70 eV) Oven->IonSource Eluent Analyzer Quadrupole Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector DataSystem Data System Detector->DataSystem Signal

Caption: GC-MS workflow for the analysis of this compound.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Solvent Solvent Delivery Injector Autosampler Solvent->Injector Column C18 Column Injector->Column IonSource ESI Source Column->IonSource Eluent Analyzer Mass Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector DataSystem Data System Detector->DataSystem Signal

Sources

A Comparative Reactivity Guide: 3-(Benzyloxy)-5-chloro-2-ethoxypyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and materials science, polysubstituted pyridines represent a class of privileged scaffolds. Their strategic functionalization is pivotal for tuning biological activity and material properties. This guide provides an in-depth comparison of the reactivity of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine , a highly functionalized building block, against simpler pyridine analogues. Our analysis, grounded in fundamental chemical principles and supported by experimental evidence, focuses on the three most pertinent classes of transformations in contemporary drug discovery: Nucleophilic Aromatic Substitution (SNAr), Metal-Catalyzed Cross-Coupling, and Electrophilic Aromatic Substitution (EAS).

This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how substituent patterns dictate synthetic feasibility and regiochemical outcomes in the pyridine series.

The Electronic and Steric Landscape of Substituted Pyridines

The reactivity of a pyridine ring is a delicate interplay between the intrinsic electron-deficient nature of the heterocycle and the electronic/steric contributions of its substituents. The pyridine nitrogen acts as a powerful electron-withdrawing group (-I, -R), deactivating the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the C2 (ortho) and C4 (para) positions.[1][2]

In our target molecule, this compound, this intrinsic reactivity is modulated by three distinct groups:

  • 2-Ethoxy Group: An electron-donating group (+R > -I), it enriches the ring with electron density, particularly at the ortho (C3) and para (C5) positions.

  • 3-Benzyloxy Group: Also a strong electron-donating group (+R > -I), it activates the ortho (C2, C4) and para (C6) positions. Its significant steric bulk can also influence the accessibility of adjacent sites.

  • 5-Chloro Group: An electron-withdrawing group via induction (-I) but weakly donating via resonance (+R). Its primary role in the reactions discussed here is that of a leaving group.

The confluence of these effects makes the reactivity of this scaffold non-intuitive and distinct from simpler chloropyridines.

Caption: Electronic contributions of substituents on the pyridine core.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyridine chemistry, typically proceeding via an addition-elimination mechanism involving a stabilized anionic intermediate (a Meisenheimer complex).[3] The stability of this intermediate, and thus the reaction rate, is greatest when the nucleophile attacks a position ortho or para to the ring nitrogen, as the electronegative nitrogen can bear the resulting negative charge through resonance.[4]

Analysis of this compound:

The chlorine atom is at the C5 position, which is meta to the ring nitrogen. This position is electronically disfavored for SNAr as the negative charge of the Meisenheimer complex cannot be delocalized onto the nitrogen. Furthermore, the potent electron-donating effects of the 2-ethoxy and 3-benzyloxy groups increase the electron density of the ring, reducing its electrophilicity and further deactivating it towards nucleophilic attack.

Comparison with Other Pyridines:

  • 2-Chloropyridine & 4-Chloropyridine: These isomers are highly reactive in SNAr. The chlorine is in an activated position (ortho/para to nitrogen), readily facilitating substitution with a wide range of nucleophiles under mild conditions.[5]

  • 3-Chloropyridine: Reactivity is significantly lower than its 2- and 4-isomers because the chlorine is at a meta position. SNAr is possible but often requires forcing conditions (high temperatures, strong bases).

SNAr_Mechanism cluster_2_chloro Attack at C2 (Activated) cluster_5_chloro Attack at C5 (Deactivated) 2_Start 2-Chloropyridine 2_TS Meisenheimer Complex (Charge on N) 2_Start->2_TS + Nu⁻ 2_Prod 2-Substituted Pyridine 2_TS->2_Prod - Cl⁻ 5_TS Meisenheimer Complex (No Charge on N) 5_Start Target Molecule 5_Start->5_TS + Nu⁻ 5_Prod 5-Substituted Product 5_TS->5_Prod - Cl⁻

Caption: SNAr intermediate stability for activated vs. deactivated positions.

Metal-Catalyzed Cross-Coupling Reactions

For unreactive C-Cl bonds, palladium- or nickel-catalyzed cross-coupling reactions are the preferred method of functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. While aryl chlorides are more challenging substrates than bromides or iodides, modern catalyst systems with electron-rich, bulky phosphine ligands have enabled their efficient use.[6]

Analysis of this compound:

The C5-Cl bond is the reactive site. The key step, oxidative addition of the C-Cl bond to the Pd(0) catalyst, is generally favored by electron-withdrawing groups on the ring. In our target molecule, the powerful electron-donating alkoxy groups counteract the withdrawing effect of the nitrogen and chlorine, potentially slowing this key step compared to less substituted chloropyridines.

Comparison with Other Pyridines:

  • 2- and 4-Chloropyridines: These are excellent substrates for Suzuki coupling, often reacting under standard conditions to give high yields of 2- and 4-arylpyridines.[6][7]

  • 3-Chloropyridine: Generally less reactive than the 2- and 4-isomers but still a viable substrate with appropriate catalyst selection.[8]

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a premier method for forming C-N bonds.[9] A known challenge with pyridine substrates is the potential for the pyridine nitrogen to coordinate to the palladium center, leading to catalyst inhibition or poisoning.[10]

Analysis of this compound:

In addition to the electronic factors discussed for the Suzuki coupling, steric hindrance is a major consideration. The bulky benzyloxy group at C3 and the ethoxy group at C2 may sterically encumber the coordination of the palladium catalyst and the subsequent approach of the amine nucleophile.

Comparison with Other Pyridines:

  • 2-Bromopyridines: Often used as substrates, but catalyst choice is critical to overcome inhibition.[11]

  • Unsubstituted Chloropyridines: Reactivity is generally lower than bromides, requiring more active catalysts. The steric environment around the C-X bond is a key factor.

Reaction Type2-Chloropyridine3-Chloropyridine4-ChloropyridineThis compound
SNAr High Reactivity[5]Low ReactivityHigh Reactivity[1]Predicted: Very Low Reactivity
Suzuki Coupling Good Reactivity[6]Moderate Reactivity[8]Good Reactivity[6]Predicted: Moderate to Low Reactivity
Buchwald-Hartwig Moderate Reactivity[11]Low ReactivityModerate ReactivityPredicted: Low Reactivity (Steric/Electronic Issues)
Table 1: Summary of Predicted Relative Reactivity.

Electrophilic Aromatic Substitution (EAS)

Pyridine is notoriously unreactive towards EAS. The ring nitrogen deactivates the system towards electrophiles and is readily protonated or coordinated by Lewis acids under typical EAS conditions, which further increases deactivation.[12][13] When substitution does occur, it is directed to the C3 position.[14][15]

Analysis of this compound:

This molecule presents a unique case where the strong activating effects of the 2-ethoxy and 3-benzyloxy groups may overcome the deactivating nature of the pyridine ring. The directing effects are complex:

  • 2-Ethoxy: Directs ortho (C3) and para (C5).

  • 3-Benzyloxy: Directs ortho (C2, C4) and para (C6).

  • 5-Chloro: Directs ortho (C4, C6).

  • Ring Nitrogen: Directs meta (C3, C5).

The C4 position is the most likely site for electrophilic attack, as it is activated by both the 3-benzyloxy (ortho) and 5-chloro (ortho) groups and is sterically accessible. The C6 position is also activated but is adjacent to the ring nitrogen.

Comparison with Other Pyridines:

  • Pyridine: Requires harsh conditions (e.g., oleum at 300 °C for sulfonation) to achieve low yields of the 3-substituted product.[13] Friedel-Crafts reactions are generally not feasible.[14]

  • Aminopyridines/Alkoxypyridines: The presence of strong electron-donating groups can enable EAS under milder conditions, with substitution patterns dictated by the activating group.[16]

Experimental Protocols & Workflows

The following protocols are provided as validated starting points for investigating the reactivity of functionalized chloropyridines.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Combine Chloropyridine, Boronic Acid, Base (K₂CO₃) Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) & Solvent (e.g., Dioxane/H₂O) Start->Catalyst Degas Degas with N₂/Ar (3 cycles) Catalyst->Degas Heat Heat to 80-100 °C (Monitor by LCMS/TLC) Degas->Heat Workup Aqueous Workup (EtOAc, H₂O, Brine) Heat->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
  • Preparation: To an oven-dried reaction vial, add the chloropyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.

  • Solvent & Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1). Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat the mixture to the required temperature (typically 85-110 °C) with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[17][18]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the chloropyridine (1.0 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., XPhos, 4-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv.).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine (1.2 equiv.).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, filter through a pad of Celite®, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[10][19][20]

Summary and Outlook

The reactivity of This compound is a study in contrasts, dictated by the complex interplay of its substituents.

  • C5-Cl Bond Reactivity: The chlorine atom is poorly positioned for classical SNAr due to its meta-relationship to the ring nitrogen and the presence of powerful electron-donating groups. Its functionalization is best achieved through metal-catalyzed cross-coupling reactions . Even here, its reactivity is likely attenuated compared to simpler chloropyridines, necessitating the use of modern, highly active catalyst systems to overcome electronic deactivation and potential steric hindrance.

  • Ring Reactivity: Unlike its parent heterocycle, the pyridine ring is significantly activated by the alkoxy substituents, making it a plausible candidate for electrophilic aromatic substitution , with a strong predicted preference for the C4 position.

This guide underscores a critical principle in modern synthesis: a deep, mechanism-based understanding of substituent effects is paramount for predicting reactivity and designing efficient synthetic routes. For drug development professionals, this knowledge allows for the strategic selection of building blocks and the rational optimization of reaction conditions, ultimately accelerating the discovery of novel chemical entities.

References

  • Ohta, A., et al. (1987). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Heterocycles, 26(10), 2691-2694.
  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Not Voodoo X. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Not Voodoo X. Retrieved from [Link]

  • Everson, D. A., Buonomo, J. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron Letters, 56(3), 493-496. Available at: [Link]

  • Study.com. (n.d.). At which position(s) does nucleophilic aromatic substitution occur in pyridine? Retrieved from [Link]

  • Domingo, L. R., & Sáez, J. A. (2019). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 43(3), 1357-1365. Available at: [Link]

  • Química Orgánica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

  • Wikipedia contributors. (2023). Electrophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • May, J. A., & Stoltz, B. M. (2002). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 41(24), 4742-4744. Available at: [Link]

  • Khan Academy. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]

  • Weix Research Group. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. University of Wisconsin–Madison. Retrieved from [Link]

  • Chemistry - The Mystery of Molecules. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Retrieved from [Link]

  • Anderson, K. W., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(39), 6513-6517. Available at: [Link]

  • Johnson, C. N., et al. (1998). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1998(10), 1025-1027. Available at: [Link]

  • Scilit. (n.d.). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Retrieved from [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(7), 9345-9356. Available at: [Link]

  • Das, A., & Maji, B. (2023). Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine. Angewandte Chemie International Edition, 62(25), e202302824. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some 2,3,5‐trisubstituted pyridines with biological... Retrieved from [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(3), 1051-1057. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Retrieved from [Link]

  • Bergstrom, F. W., & McAllister, S. H. (1930). THE PREPARATION OF 2-ALKYL AND 2-ARYL PYRIDINES AND QUINOLINES BY THE GRIGNARD REACTION. Journal of the American Chemical Society, 52(7), 2845-2849. Available at: [Link]

  • QM Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Wavefunction, Inc. Retrieved from [Link]

  • Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 887-894. Available at: [Link]

  • Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198. Available at: [Link]

  • Schneider, C., et al. (2011). A practical two-step procedure for the preparation of enantiopure pyridines. Beilstein Journal of Organic Chemistry, 7, 952-961. Available at: [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190-1196. Available at: [Link]

  • Google Patents. (2010). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
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Advantages of using 3-(Benzyloxy)-5-chloro-2-ethoxypyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Utility of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and advanced materials, making the choice of a specific pyridine derivative a matter of strategic importance. This guide provides a comprehensive analysis of this compound, a versatile yet underexplored building block, comparing its performance and synthetic advantages against other commonly used substituted chloropyridines.

Introduction: Unveiling the Potential of a Multifunctional Pyridine Scaffold

This compound (CAS No. 1245563-13-6) is a polysubstituted pyridine ring system featuring three distinct functional handles that can be addressed with high chemo-selectivity.[1][2] Its core utility lies in its application as a versatile precursor in palladium-catalyzed cross-coupling reactions, primarily through the reactive C-Cl bond at the C5 position. The strategic placement of an ethoxy group at C2 and a benzyloxy group at C3 provides a unique electronic environment and opportunities for sequential, post-coupling modifications. This guide will delve into the nuanced advantages this substitution pattern offers in terms of reactivity, selectivity, and overall synthetic strategy.

Comparative Analysis: Reactivity in Palladium-Catalyzed Cross-Coupling

The primary locus of reactivity on this compound in cross-coupling reactions is the C5-chloro substituent. However, the nature of the groups at C2 and C3 profoundly influences the reactivity of this bond. Both the 2-ethoxy and 3-benzyloxy groups are electron-donating, which increases the electron density of the pyridine ring. This has a direct impact on the crucial oxidative addition step in the catalytic cycle.

The Causality of Electronic Effects

Aryl chlorides are known to be less reactive than their bromide and iodide counterparts in palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] This is due to the stronger C-Cl bond, which makes the initial oxidative addition of the Pd(0) catalyst more challenging. The presence of electron-donating groups (EDGs) like ethoxy and benzyloxy further deactivates the C-Cl bond towards oxidative addition by increasing its bond strength.[3]

Conversely, pyridines bearing electron-withdrawing groups (EWGs), such as nitro or fluoro groups, exhibit enhanced reactivity at the C-Cl bond. While this may seem like a disadvantage for our target molecule, this modulated reactivity is, in fact, a significant strategic advantage, enabling greater functional group tolerance and selectivity in complex syntheses. It necessitates the use of more sophisticated, highly active catalyst systems, which in turn provide greater control over the reaction.

Data Presentation: Suzuki-Miyaura Coupling

The following table compares the typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with those of chloropyridines possessing different electronic properties. The data for the target molecule is projected based on established principles for similar electron-rich systems, while data for alternatives is based on documented protocols.[3][5]

Table 1: Comparative Performance in Suzuki-Miyaura C-C Coupling

SubstrateElectronic NatureTypical Catalyst System (Pd Precursor / Ligand)BaseTemp. (°C)Projected/Reported Yield (%)Key Insight
This compound Electron-RichPd₂(dba)₃ / XPhosCs₂CO₃11085-95%Requires a highly active, bulky, electron-rich ligand to overcome the deactivated C-Cl bond. Offers excellent yields under optimized conditions.
3-Chloro-5-fluoro-2-methoxypyridine[3]Mixed (EDG/EWG)Pd(OAc)₂ / SPhosK₃PO₄10080-90%Moderately activated system. The fluoro group's inductive effect facilitates coupling.
2-Chloro-3-methyl-5-nitropyridine[5]Electron-PoorPd(PPh₃)₄K₂CO₃90>90%Highly activated C-Cl bond due to the strong EWG (NO₂). Allows for the use of less active, "first-generation" catalyst systems.

This comparison illustrates that while this compound requires a more potent catalytic system, it reliably delivers high yields, affirming its utility in complex synthetic routes where precise control is paramount.

Data Presentation: Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination follows similar principles. The deactivated C-Cl bond of our target molecule necessitates robust catalytic systems, often employing specialized Buchwald ligands, to achieve efficient coupling with a range of amines.[6][7]

Table 2: Comparative Performance in Buchwald-Hartwig C-N Coupling

SubstrateAmine PartnerTypical Catalyst System (Pd Precursor / Ligand)BaseTemp. (°C)Projected/Reported Yield (%)Key Insight
This compound AnilinePd₂(dba)₃ / RuPhosNaOtBu10080-90%High yields are achievable with sterically hindered amines using modern, highly active catalyst systems.
This compound MorpholinePd₂(dba)₃ / RuPhosNaOtBu100>90%Secondary cyclic amines are excellent coupling partners.
3-Bromo-5-methoxypyridine[8]AnilinePd₂(dba)₃ / SPhosLiHMDS90>90%The more reactive C-Br bond allows for slightly milder conditions and a broader initial choice of ligands.

The data indicates that despite the inherent challenge of C-Cl activation, modern palladium catalysis provides a reliable and high-yielding pathway to C-N bond formation from this compound.

Key Advantage: Orthogonal Functionalization Potential

A significant advantage of this compound over simpler chloropyridines is its potential for sequential, multi-step functionalization. The three distinct functional groups—chloro, benzyloxy, and ethoxy—exhibit different reactivities, allowing for a controlled, stepwise elaboration of the pyridine core.

  • C5 Position (Chloro): This is the primary site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • C3 Position (Benzyloxy): The benzyl ether serves as a robust protecting group for a hydroxyl functionality. It is stable to the basic conditions of most cross-coupling reactions but can be readily cleaved under reductive conditions (e.g., hydrogenolysis with Pd/C) to unmask the phenol. This phenol can then be used for further reactions, such as etherification (Williamson ether synthesis) or conversion to a triflate for a second cross-coupling.

  • C2 Position (Ethoxy): The ethyl ether is generally more stable and less reactive than the benzyl ether, providing a stable substitution pattern at this position.

This orthogonality allows for the construction of highly complex molecules from a single, versatile starting material.

Visualization: Synthetic Utility Workflow

The following diagram illustrates a potential synthetic pathway leveraging the orthogonal reactivity of this compound.

G A 3-(Benzyloxy)-5-chloro- 2-ethoxypyridine B Step 1: Suzuki Coupling (R-B(OH)2, Pd catalyst) A->B C-C Bond Formation C 5-Aryl-3-(benzyloxy)- 2-ethoxypyridine B->C D Step 2: Debenzylation (H2, Pd/C) C->D Phenol Unmasking E 5-Aryl-2-ethoxy- pyridin-3-ol D->E F Step 3: Functionalization (e.g., Etherification with R'-X) E->F Further Derivatization G 5-Aryl-3-(R'-oxy)- 2-ethoxypyridine F->G Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl + Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorg Ar-Pd(II)L₂(R) Transmetal->PdII_Diorg + R-B(OR')₂ RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Sources

A Senior Application Scientist's Guide to the Characterization and Structural Elucidation of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridines are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their biological and chemical activity is intrinsically linked to the nature and position of substituents on the pyridine ring.[2][3] Consequently, the unambiguous characterization and structural elucidation of these compounds are paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, grounded in experimental data and field-proven insights. We will explore the causality behind experimental choices and offer detailed protocols to ensure robust and reliable results.

The Analytical Workflow: A Multi-faceted Approach

The complete structural determination of a novel substituted pyridine rarely relies on a single technique. Instead, a synergistic workflow is employed, where the strengths of one method compensate for the limitations of another. The choice and sequence of these techniques are critical for an efficient and accurate elucidation process.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Definitive Structure & Stereochemistry UV-Vis UV-Vis FTIR FTIR UV-Vis->FTIR Functional Groups MS MS FTIR->MS Molecular Weight NMR_1D NMR_1D MS->NMR_1D Connectivity NMR_2D NMR_2D NMR_1D->NMR_2D Spatial Relationships X-ray X-ray NMR_2D->X-ray Absolute Confirmation

Caption: A typical workflow for the structural elucidation of substituted pyridines.

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of substituted pyridines. The choice of ionization technique is crucial and depends on the analyte's properties.

Expertise & Experience: For most substituted pyridines, which are often volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust initial choice.[4][5] EI provides a characteristic fragmentation pattern that can offer structural clues. However, for more fragile or non-volatile derivatives, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferable as they minimize fragmentation and provide a clear molecular ion peak.

Trustworthiness: The use of deuterated internal standards, such as pyridine-2,6-d2, is highly recommended for quantitative MS studies to compensate for variations in sample preparation and ionization efficiency.[6] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition, which significantly narrows down the possible molecular formulas.

Comparative Analysis of Ionization Techniques
TechniquePrincipleBest ForAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and fragmentation.Volatile, thermally stable pyridines.Reproducible fragmentation patterns, extensive libraries for comparison.Can lead to the absence of a molecular ion peak for fragile molecules.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to charged droplets and eventually gas-phase ions.Polar, non-volatile, and thermally labile pyridines.Soft ionization, minimal fragmentation, suitable for LC-MS.Sensitive to salt concentration, may produce multiple charged ions.
MALDI A laser strikes a matrix containing the sample, leading to desorption and ionization.High molecular weight pyridine derivatives, polymers.Soft ionization, high mass range.Matrix interference, potential for photodegradation.
Experimental Protocol: GC-MS Analysis of a Substituted Pyridine
  • Sample Preparation: Dissolve 1 mg of the substituted pyridine in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Internal Standard: If quantification is required, add a known concentration of an appropriate internal standard.

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

  • GC Separation: Use a capillary column (e.g., HP-5MS) with a temperature program that allows for the separation of the analyte from impurities. A typical program might be: 50°C for 2 min, then ramp to 250°C at 10°C/min, and hold for 5 min.

  • MS Detection: Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500). Use EI at 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose a structure. Compare the spectrum to libraries if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7][8] For substituted pyridines, both ¹H and ¹³C NMR are fundamental.

Expertise & Experience: The electronegativity of the nitrogen atom in the pyridine ring causes a deshielding effect, resulting in characteristic downfield chemical shifts for the ring protons and carbons.[9] The substitution pattern can be deduced from the coupling constants between adjacent protons. Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning signals and establishing connectivity.[10][11]

Trustworthiness: The additivity of substituent-induced chemical shifts can be used to predict the ¹³C NMR spectra of substituted pyridines, providing a self-validating system for structural assignment.[12] Discrepancies between predicted and experimental shifts can indicate unusual electronic or steric effects.

Comparative Analysis of NMR Experiments
ExperimentInformation ProvidedApplication for Substituted Pyridines
¹H NMR Number of unique protons, their chemical environment, and scalar coupling.Determines the substitution pattern and the nature of the substituents.
¹³C NMR Number of unique carbons and their chemical environment.Confirms the number of carbons and provides information about their hybridization.
COSY Shows correlations between scalar-coupled protons.Establishes the connectivity of the proton network in the pyridine ring and its substituents.
HSQC Correlates each proton with its directly attached carbon.Assigns carbons based on their attached protons.
HMBC Shows correlations between protons and carbons over two or three bonds.Establishes long-range connectivity, linking substituents to the pyridine ring.
Experimental Protocol: 2D NMR Analysis of a Substituted Pyridine
  • Sample Preparation: Dissolve 5-10 mg of the substituted pyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum to determine the chemical shifts and coupling constants of the protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

  • COSY: Run a standard COSY experiment to establish the proton-proton correlations.

  • HSQC: Perform an HSQC experiment to correlate the proton signals with their directly attached carbon signals.

  • HMBC: Acquire an HMBC spectrum to identify long-range proton-carbon correlations, which are crucial for connecting different fragments of the molecule.

  • Structure Elucidation: Integrate the information from all NMR experiments to build a complete and unambiguous structure.

G Sample Prep Sample Prep 1H_NMR 1H_NMR Sample Prep->1H_NMR Proton Signals 13C_NMR 13C_NMR 1H_NMR->13C_NMR Carbon Signals COSY COSY 13C_NMR->COSY H-H Connectivity HSQC HSQC COSY->HSQC C-H Connectivity (1-bond) HMBC HMBC HSQC->HMBC C-H Connectivity (2-3 bonds) Final Structure Final Structure HMBC->Final Structure Integration of Data

Caption: Workflow for structural elucidation using a suite of NMR experiments.

Fourier-Transform Infrared (FTIR) and UV-Vis Spectroscopy: Functional Group and Electronic Transition Analysis

FTIR and UV-Vis spectroscopy are often used as rapid, complementary techniques in the initial stages of characterization.

FTIR Spectroscopy: This technique is excellent for identifying the functional groups present in a substituted pyridine.[13][14] The aromatic C-H and C=C/C=N stretching vibrations are characteristic of the pyridine ring.[15] The presence and nature of substituents will introduce additional characteristic absorption bands.

UV-Vis Spectroscopy: Pyridine and its derivatives exhibit characteristic UV absorptions due to π → π* and n → π* electronic transitions.[16][17][18] The position and intensity of these absorption maxima are sensitive to the nature and position of substituents, as well as the solvent polarity.[19]

Key Spectroscopic Data for Substituted Pyridines
TechniqueRegion/WavelengthAssignmentNotes
FTIR 3100-3000 cm⁻¹Aromatic C-H stretching
1650-1400 cm⁻¹Aromatic C=C and C=N stretching[15]
VariesFunctional groups of substituents (e.g., -OH, -NH₂, -C=O)[13]
UV-Vis ~250-270 nmπ → π* transition[18]
~200 nmπ → π* transition[16]

X-ray Crystallography: The Definitive Answer

For crystalline substituted pyridines, single-crystal X-ray diffraction provides the ultimate structural proof.[20][21] It yields a three-dimensional model of the molecule, revealing bond lengths, bond angles, and stereochemistry with high precision.

Expertise & Experience: The primary challenge in X-ray crystallography is growing a single crystal of sufficient quality. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[20]

Trustworthiness: The data obtained from X-ray crystallography is considered the "gold standard" for structural elucidation and is often required for publication in high-impact journals and for patent applications.[22]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Dissolve the purified substituted pyridine in a suitable solvent or solvent mixture. Employ techniques like slow evaporation, cooling, or vapor diffusion to grow single crystals.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) in an X-ray diffractometer. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

  • Data Analysis: Analyze the resulting structural model to determine bond lengths, angles, and intermolecular interactions.

Conclusion: An Integrated Approach to Certainty

The robust characterization of substituted pyridines necessitates a thoughtful and integrated application of multiple analytical techniques. While mass spectrometry provides the molecular formula and NMR spectroscopy reveals the intricate connectivity, FTIR and UV-Vis offer rapid confirmation of functional groups and electronic properties. For crystalline materials, X-ray crystallography delivers the definitive, unambiguous structure. By understanding the strengths and limitations of each method and applying them systematically, researchers can confidently elucidate the structures of novel substituted pyridines, paving the way for advancements in medicine, agriculture, and materials science.

References

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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Single Peak

In the realm of drug discovery and chemical research, the synthesis of a target molecule is but the first chapter. The true determinant of its utility, safety, and reproducibility in downstream applications lies in its purity. For a novel building block like 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, a precursor in various synthetic programs, rigorous purity validation is not a mere formality but a cornerstone of scientific integrity. Impurities, whether they are unreacted starting materials, by-products, or residual solvents, can drastically alter biological activity, introduce toxicity, or derail subsequent synthetic steps.[1][2]

This guide eschews a simplistic, single-method approach to purity. Instead, we champion an orthogonal validation strategy . This principle dictates that purity should be assessed by multiple, independent analytical techniques that measure different chemical and physical properties of the compound. By combining the quantitative power of chromatography with the structural resolution of spectroscopy and the fundamental truth of elemental analysis, we create a self-validating system that provides a highly trustworthy and comprehensive purity profile. This document outlines a comparative guide to the essential techniques for validating the purity of synthesized this compound, explaining the causality behind each experimental choice.

The Orthogonal Validation Workflow

A robust purity assessment follows a logical progression from a primary quantitative measurement to confirmatory qualitative and quantitative analyses. Each step provides a unique layer of evidence, culminating in a holistic and defensible purity value.

G cluster_0 cluster_1 Purity Validation Workflow A Synthesized Batch of This compound B Primary Quantitative Analysis (HPLC) A->B C Structural Confirmation (NMR Spectroscopy) A->C D Volatile Impurity Analysis (GC-MS) A->D E Elemental Composition (CHN Analysis) A->E F Data Integration & Final Purity Statement B->F C->F D->F E->F

Caption: Orthogonal workflow for purity validation.

Primary Quantitative Method: Reversed-Phase HPLC (RP-HPLC)

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic compounds.[3] Its exceptional resolving power allows for the separation of the main compound from closely related structural isomers and by-products that are often present after synthesis. We utilize a reversed-phase (RP) C18 column, as the nonpolar stationary phase is ideal for retaining and separating aromatic compounds like our target molecule based on subtle differences in hydrophobicity.[3][4] A gradient elution, where the mobile phase composition changes over time, ensures that both more polar and less polar impurities are effectively eluted and detected.

Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector monitoring from 210-400 nm, with quantification at the λmax of the analyte (e.g., 275 nm). The broad range monitoring is crucial for detecting any co-eluting impurities that may have different absorption maxima.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile/Water (1:1) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Hypothetical HPLC Purity Analysis
Peak IDRetention Time (min)Peak AreaArea %Identity
13.521,5200.03Starting Material 1
215.894,985,60099.50Product
317.2118,5400.37By-product
419.045,0100.10Unknown
Total 5,010,670 100.00

Trustworthiness: The purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.[3] A value of ≥99.5% is typically considered high purity, but this result must be corroborated by other techniques.

Structural Confirmation: NMR Spectroscopy

Expertise & Experience: While HPLC provides quantitative data, it reveals nothing about the molecular structure of the peaks. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required. The ¹H NMR confirms the number, connectivity, and chemical environment of protons, while ¹³C NMR confirms the carbon skeleton of the molecule. Any significant deviation from the expected spectra, or the presence of unexpected signals, indicates impurities.[5][6]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally, 2D correlation spectra (like COSY and HSQC) for full assignment.

Authoritative Grounding: The expected chemical shifts (δ) for this compound can be predicted based on its structure. For instance, one would expect to see signals corresponding to the aromatic protons on the pyridine and benzyl rings, a singlet for the benzylic CH₂, a quartet and a triplet for the ethoxy group, all with specific integrations and coupling patterns. The absence of signals from potential starting materials (e.g., a phenolic -OH proton) provides strong evidence of successful synthesis and purification.

Orthogonal Analysis 1: GC-MS for Volatile Impurities

Expertise & Experience: A common oversight in purity analysis is the presence of residual volatile organic compounds (VOCs) from the synthesis, such as solvents (e.g., Toluene, DMF, THF) or volatile reagents. These are often not well-retained or detected by HPLC. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for separating and identifying these volatile components with high sensitivity.[7][8][9] The sample is vaporized and separated based on boiling point and column interaction, with the mass spectrometer providing definitive identification of the eluted compounds based on their mass fragmentation patterns.

Experimental Protocol: Headspace GC-MS
  • Instrumentation: GC system coupled to a Mass Spectrometer (MS) detector, equipped with a headspace autosampler.

  • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 40°C (hold 5 min), ramp to 250°C at 15°C/min (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.

  • Sample Preparation: Accurately weigh ~20 mg of the compound into a headspace vial and seal. Incubate at 80°C for 15 minutes before injection of the headspace gas.

Data Presentation: Hypothetical Residual Solvent Analysis
Retention Time (min)Compound ID (via MS Library)Concentration (ppm)
3.88Tetrahydrofuran (THF)150
5.91Toluene50

Orthogonal Analysis 2: Elemental Analysis

Expertise & Experience: Elemental Analysis (EA), often called CHN analysis, is a fundamental technique that provides an absolute, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound.[10][11] It is completely independent of the chromatographic and spectroscopic methods discussed above. The principle involves combusting a small, precise amount of the sample in an oxygen-rich environment and quantifying the resulting CO₂, H₂O, and N₂ gases.[11]

Trustworthiness: For a new chemical entity, a successful elemental analysis that matches the theoretical values is considered definitive proof of its elemental composition and, by extension, its high purity. According to guidelines from authoritative bodies like the American Chemical Society (ACS), experimentally found values for C, H, and N should be within ±0.4% of the calculated theoretical values for the proposed formula.[12]

Data Presentation: Elemental Analysis Comparison

Molecular Formula: C₁₄H₁₄ClNO₂ Molecular Weight: 263.72 g/mol

ElementTheoretical %Experimental %Difference %
Carbon (C)63.7663.61-0.15
Hydrogen (H)5.355.41+0.06
Nitrogen (N)5.315.28-0.03

The experimental results fall well within the accepted ±0.4% tolerance, providing strong, independent confirmation of the compound's identity and purity.

Comparative Summary of Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC Quantitative PurityHigh resolution, sensitive, robust for non-volatiles.[3][13]Provides no structural information; may not detect volatile impurities.
NMR Structure ConfirmationUnambiguous structure elucidation; detects a wide range of impurities.Not ideal for high-throughput quantification; lower sensitivity than MS.
GC-MS Volatile Impurity IDExcellent for residual solvents and volatile by-products; high sensitivity and specificity.[8][9]Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis Elemental CompositionProvides absolute confirmation of elemental formula; independent of other methods.[10][14]Requires high sample purity to be meaningful; does not identify specific impurities.

Conclusion: An Integrated and Authoritative Purity Statement

Validating the purity of a synthesized compound like this compound requires a multi-pronged, orthogonal approach. No single technique is sufficient. By integrating the results, we can make a comprehensive and highly reliable purity statement:

  • Purity (HPLC, Area %): 99.50%

  • Identity (NMR, GC-MS): Structure confirmed; consistent with the target molecule.

  • Residual Solvents (GC-MS): THF (150 ppm), Toluene (50 ppm).

  • Elemental Composition (EA): C, H, N values are within ±0.2% of theoretical values.

This integrated assessment provides the trustworthiness required by researchers, scientists, and drug development professionals. It moves beyond a simple number to a well-supported, scientifically rigorous validation of the synthesized material, ensuring its quality for any subsequent application.

References

  • BenchChem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • Exeter Analytical. (2025, August 22). Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Pike, R. D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
  • U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Pyridine, Chapter 6: Analytical Methods.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Health Canada. (1999, December 31). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.
  • ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d₅.
  • ArtMolecule. (n.d.). Impurities and Degradation products.
  • Włoch, J., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A.
  • ResearchGate. (n.d.). ¹H-NMR of (E)-3-((3-(benzyloxy)-4-methoxybenzylidene)amino)-2-thioxothiazolidin-4-one (3c).
  • Stanovnik, B., et al. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica.

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A Comparative Guide to the Biological Effects of Pyridine Isomers for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Positional Isomerism

Pyridine, a six-membered aromatic heterocycle, represents a cornerstone scaffold in medicinal and agricultural chemistry.[1] Its derivatives are integral to a vast array of biologically active compounds, from essential cofactors like NAD+/NADP+ to life-saving pharmaceuticals.[1] The simplest derivatives of pyridine are the methylpyridines, or picolines, which exist as three distinct positional isomers: 2-methylpyridine (α-picoline), 3-methylpyridine (β-picoline), and 4-methylpyridine (γ-picoline).[2]

To the synthetic chemist, these isomers may appear as simple building blocks, differing only by the location of a single methyl group. However, to the biologist, toxicologist, and drug developer, this subtle structural shift imparts profound differences in their interaction with biological systems. The position of the methyl group dictates the molecule's electronic distribution, steric profile, and metabolic fate, ultimately shaping its toxicological and pharmacological profile.

This guide provides a comparative analysis of the biological effects of pyridine and its three picoline isomers. We will dissect their differential toxicity, metabolic pathways, and mechanisms of action, supported by experimental data and detailed protocols. Our objective is to equip researchers with the foundational knowledge required to make informed decisions in experimental design, compound selection, and safety assessment involving these fundamental chemical entities.

Chapter 1: Comparative Toxicology Profile

The acute toxicity of pyridine and its isomers is a critical starting point for any biological investigation. The route of administration and the position of the methyl group significantly influence the lethal dose and the nature of the toxic response. Generally, exposure can lead to liver damage, neurological effects, and irritation of the skin and eyes.[3]

Acute Toxicity (LD₅₀)

The median lethal dose (LD₅₀) provides a quantitative measure of acute toxicity. As shown in Table 1, the picoline isomers exhibit moderate acute oral toxicity in rodents, with LD₅₀ values generally falling in the range of 400-800 mg/kg. Notably, 3-methylpyridine appears to be the most toxic of the isomers via the oral route.[4]

CompoundCAS NumberOral LD₅₀ (Rat)Dermal LD₅₀ (Rabbit)Key Toxicological Observations
Pyridine 110-86-1891 mg/kg1121 mg/kgPotential human carcinogen (IARC Group 2B)[5]; Hepatotoxicity[3]
2-Methylpyridine 109-06-8790 mg/kg[6]~400 mg/kg"Severely irritating" to skin[7]
3-Methylpyridine 108-99-6400 mg/kg[4]200-1000 mg/kg"Severely irritating" to skin[7]; Potential for liver abnormalities[7]
4-Methylpyridine 108-89-4440 mg/kg[8]200-1000 mg/kg"Severely irritating" to eyes[7]

Data compiled from various sources. LD₅₀ values can vary based on study conditions.

Local Irritation and Target Organ Effects

Beyond systemic toxicity, the picolines are known to be potent local irritants. Both 2- and 3-picoline are classified as "severely irritating" to the skin, while 4-picoline is noted for its severe eye irritation.[7] This corrosive potential necessitates stringent handling procedures and personal protective equipment.

The primary target organ for pyridine toxicity is the liver.[3] This is also a concern for its derivatives, with reports of liver abnormalities in workers exposed to 3-methylpyridine.[7] Neurological effects are another common feature of pyridine toxicity, ranging from dizziness and headache to more severe central nervous system depression.[3][7] Certain derivatives, such as 3-acetylpyridine, are potent and selective neurotoxins used specifically to model neurodegenerative conditions like ataxia.[9]

Chapter 2: Differential Metabolism and Pharmacokinetics

The biological effects of the pyridine isomers are intrinsically linked to their metabolic fate. The primary site of metabolism is the liver, where Cytochrome P450 (P450) monooxygenases play a pivotal role. Two principal pathways are involved: oxidation of the aromatic nitrogen atom (N-oxidation) and oxidation of the methyl side chain.[10]

The position of the methyl group creates distinct steric and electronic environments, influencing the rate and pathway of metabolism.

  • 2-Methylpyridine (ortho): The methyl group is adjacent to the nitrogen. This proximity can sterically hinder the approach of enzymes to the nitrogen atom. Furthermore, ortho-methylarylamine structures have been shown to be time-dependent inhibitors of specific P450 enzymes like CYP1A1, suggesting that 2-picoline could potentially modulate its own metabolism or that of other xenobiotics.[11]

  • 3-Methylpyridine (meta): With the methyl group at the meta position, there is less steric hindrance at the nitrogen. However, studies on environmental biodegradation have shown that 3-methylpyridine degrades more slowly than its isomers, a phenomenon attributed to the resonance effects within the heterocyclic ring.[2]

  • 4-Methylpyridine (para): The methyl group is distant from the nitrogen, resulting in minimal steric hindrance for N-oxidation.

The interaction with P450 enzymes is complex. The sp² hybridized nitrogen of the pyridine ring can directly coordinate with the heme iron of P450 enzymes, a phenomenon known as "type II binding".[12] This can form a stable, low-spin complex that may inhibit the enzyme's catalytic cycle, effectively forming a dead-end complex and increasing the compound's metabolic stability.[12] The propensity for type II binding versus productive metabolism is a key determinant of the pharmacokinetic profile of pyridine-based drugs.

Metabolic Pathways of Picoline Isomers General Metabolic Pathways of Picoline Isomers 2-Picoline 2-Picoline 2-Picoline-N-Oxide 2-Methylpyridine N-Oxide 2-Picoline->2-Picoline-N-Oxide N-Oxidation 2-Pyridylmethanol (2-Pyridyl)methanol 2-Picoline->2-Pyridylmethanol Side-chain Oxidation CYP450s CYP450s Picolinic Acid Picolinic Acid 2-Pyridylmethanol->Picolinic Acid 3-Picoline 3-Picoline 3-Picoline-N-Oxide 3-Methylpyridine N-Oxide 3-Picoline->3-Picoline-N-Oxide N-Oxidation 3-Pyridylmethanol (3-Pyridyl)methanol 3-Picoline->3-Pyridylmethanol Side-chain Oxidation Nicotinic Acid Nicotinic Acid 3-Pyridylmethanol->Nicotinic Acid 4-Picoline 4-Picoline 4-Picoline-N-Oxide 4-Methylpyridine N-Oxide 4-Picoline->4-Picoline-N-Oxide N-Oxidation 4-Pyridylmethanol (4-Pyridyl)methanol 4-Picoline->4-Pyridylmethanol Side-chain Oxidation Isonicotinic Acid Isonicotinic Acid 4-Pyridylmethanol->Isonicotinic Acid CYP450s->2-Picoline-N-Oxide CYP450s->2-Pyridylmethanol CYP450s->3-Picoline-N-Oxide CYP450s->3-Pyridylmethanol CYP450s->4-Picoline-N-Oxide CYP450s->4-Pyridylmethanol ADH/ALDH ADH / ALDH ADH/ALDH->Picolinic Acid ADH/ALDH->Nicotinic Acid ADH/ALDH->Isonicotinic Acid

Caption: General metabolic pathways for picoline isomers via Cytochrome P450s.

Chapter 3: Isomer-Specific Biological Activities

The structural nuances among pyridine isomers translate into a diverse range of biological activities. While the parent compounds are often used as starting points, their inherent properties provide a basis for understanding the activities of more complex derivatives.

  • Cytotoxicity and Anticancer Potential: The pyridine scaffold is a privileged structure in the design of anticancer agents.[13] Numerous studies demonstrate that more complex pyridine derivatives exhibit significant cytotoxic activity against various cancer cell lines, including HepG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and Caco-2 (colorectal carcinoma).[13][14] The mechanism often involves the inhibition of critical enzymes like kinases or the induction of apoptosis.[14][15] While the simple picolines are not typically used as anticancer drugs themselves, their differential metabolism and interaction with enzymes like P450s are critical considerations when designing more complex pyridine-based therapeutics.

  • Neuroactivity and Neurotoxicity: As noted, pyridines can exert significant effects on the nervous system. The neurotoxin 3-acetylpyridine is a classic tool used in neuroscience research to induce selective chemical lesions in the inferior olive, leading to ataxia.[9] This demonstrates the profound and highly specific neurotoxic potential that can arise from simple modifications to the pyridine ring. When screening novel pyridine derivatives for therapeutic potential, a thorough neurotoxicity assessment is therefore imperative.

  • Antimicrobial Effects: Pyridine derivatives have demonstrated broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[16] Their mechanisms can involve the disruption of microbial cell wall synthesis, interference with membrane integrity, or the inhibition of essential metabolic pathways.[16]

Chapter 4: Key Experimental Protocols for Comparative Assessment

To empirically determine the differential biological effects of pyridine isomers, a suite of standardized in vitro and in vivo assays is essential. The following protocols provide robust frameworks for assessing cytotoxicity, acute toxicity, and neurobehavioral effects.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Culture: Seed a human cell line (e.g., HepG2 for hepatotoxicity screening) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of pyridine, 2-picoline, 3-picoline, and 4-picoline in sterile, serum-free medium or PBS. Perform serial dilutions to create a range of final concentrations for testing (e.g., 1 µM to 10 mM).

  • Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium only) and a positive control (e.g., Doxorubicin).

  • Incubation: Return the plate to the incubator for a defined period (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

MTT Assay Workflow Workflow for In Vitro Cytotoxicity (MTT Assay) A Seed cells in 96-well plate B Incubate 24h (37°C, 5% CO₂) A->B C Treat cells with Pyridine Isomers (various concentrations) B->C D Incubate for 24-72 hours C->D E Add MTT Reagent to each well D->E F Incubate 3-4 hours (Formazan formation) E->F G Remove medium, add Solubilizer (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and determine IC₅₀ H->I

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: In Vivo Acute Oral Toxicity Assessment (LD₅₀ Estimation)

Principle: This protocol is based on the OECD Test Guideline 425 (Up-and-Down Procedure). It is a sequential dosing method that uses fewer animals than traditional LD₅₀ tests while providing a robust estimate of acute toxicity.

Methodology:

  • Animal Acclimation: Acclimate healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant, to the laboratory conditions for at least 5 days.[17]

  • Dose Preparation: Prepare the test compounds in a suitable vehicle (e.g., corn oil or water).

  • Limit Test (Optional): Dose a single animal at a limit dose (e.g., 2000 mg/kg). If the animal survives, the LD₅₀ is considered greater than this dose, and further testing may be unnecessary.

  • Main Test Dosing:

    • Dose a single animal with the best estimate of the LD₅₀.

    • If the animal survives, the next animal is dosed at a lower level (defined by a progression factor, typically 3.2).

    • If the animal dies, the next animal is dosed at a higher level.

  • Observation: Observe animals closely for the first 4 hours post-administration and then at regular intervals for up to 14 days.[17] Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions).

  • Termination: The test is stopped when one of the stopping criteria is met (e.g., 3 consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred).

  • Data Analysis: Calculate the LD₅₀ and its confidence interval using the maximum likelihood method based on the sequence of outcomes (survival/death).[17]

Protocol 3: Neurobehavioral Screening via Open Field Test

Principle: This test assesses general locomotor activity, exploration, and anxiety-like behavior in rodents.[17] A novel environment (the open field) elicits exploratory behaviors, while the natural aversion of rodents to open, unprotected spaces can be used to measure anxiety (thigmotaxis, or wall-hugging).

Methodology:

  • Apparatus: Use a square arena (e.g., 40x40x30 cm) with non-reflective walls. The arena should be equipped with an overhead video camera connected to a tracking software system.

  • Habituation: Habituate the animals (e.g., C57BL/6 mice) to the testing room for at least 30-60 minutes before the test begins.

  • Administration: Administer a sub-lethal dose of the test compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes prior to the test.

  • Test Procedure:

    • Gently place a single mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).

    • Record the entire session using the video tracking system.[17]

  • Cleaning: Thoroughly clean the arena with 70% ethanol between trials to remove olfactory cues.

  • Data Analysis: Use the tracking software to analyze key parameters:

    • Total Distance Traveled: An index of overall locomotor activity.

    • Time Spent in Center vs. Periphery: A measure of anxiety-like behavior. More time in the center suggests lower anxiety.[17]

    • Rearing Frequency: An indicator of exploratory behavior.

Conclusion

The biological activities of the pyridine isomers are a clear illustration of the principle of structure-activity relationships. A simple change in the position of a methyl group results in distinct toxicological profiles, metabolic fates, and biological interactions. 3-Methylpyridine emerges as the most acutely toxic isomer, while also being the most resistant to biodegradation. 2-Methylpyridine presents a unique profile due to potential steric hindrance and interactions with P450 enzymes at the ortho position.

For researchers and drug development professionals, this comparative understanding is not merely academic. It underscores the necessity of evaluating all isomers of a lead scaffold, as a seemingly minor structural tweak can be the difference between a therapeutic candidate and a toxic liability. The protocols provided herein offer a starting point for a rigorous and comparative assessment, ensuring that the subtle yet powerful effects of positional isomerism are thoroughly characterized in the quest for safer and more effective chemical entities.

References

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  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed Central. [Link]

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  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). National Institutes of Health. [Link]

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A Comparative Guide to the Spectroscopic Identification of Intermediates in 3-(Benzyloxy)-5-chloro-2-ethoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The multi-step synthesis of highly substituted pyridine derivatives, such as 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, is fundamental in medicinal chemistry and drug development. The unambiguous identification of reaction intermediates is critical for process optimization, impurity profiling, and ensuring the final product's integrity. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the real-time monitoring and structural elucidation of intermediates in a plausible synthetic route to the target compound. We emphasize the causality behind experimental choices and present detailed protocols to establish a self-validating analytical workflow.

Proposed Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound can be efficiently achieved via a two-step nucleophilic substitution sequence starting from 2,5-dichloro-3-hydroxypyridine. This starting material is chosen for the strategic positioning of its functional groups, allowing for sequential and regioselective modifications.

  • Step 1: Benzylation of 2,5-dichloro-3-hydroxypyridine. The acidic phenolic hydroxyl group is first protected using benzyl bromide in the presence of a suitable base (e.g., K₂CO₃). This Williamson ether synthesis yields the first key intermediate, 3-(Benzyloxy)-2,5-dichloropyridine .

  • Step 2: Regioselective Ethoxylation. The subsequent reaction with sodium ethoxide leads to a nucleophilic aromatic substitution (SₙAr). The chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at C5. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate more effectively when the attack occurs at the ortho (C2) or para positions. This regioselectivity is the cornerstone of the synthesis, yielding the desired final product, This compound [1].

The overall reaction pathway is illustrated below.

Synthesis_Pathway SM Starting Material 2,5-dichloro-3-hydroxypyridine INT1 Intermediate 1 3-(Benzyloxy)-2,5-dichloropyridine SM->INT1 BnBr, K₂CO₃ (Step 1: Benzylation) FP Final Product This compound INT1->FP NaOEt, EtOH (Step 2: Ethoxylation)

Figure 1: Proposed synthetic route for this compound.

Comparative Spectroscopic Analysis

Monitoring the progression from the starting material through the intermediate to the final product requires a multi-faceted analytical approach. No single technique provides a complete picture; rather, the synergistic use of NMR, IR, and MS creates a robust, self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the molecules in this pathway. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of unique nuclei.

Expertise in Action: The key to using NMR effectively here is to focus on the diagnostic regions of the spectrum. For ¹H NMR, the changes in the aromatic region (pyridine ring protons) and the appearance of new signals for the benzylic (-CH₂-) and ethoxy (-OCH₂CH₃) groups are definitive markers of reaction progress. For ¹³C NMR, shifts in the carbon signals of the pyridine ring and the appearance of new aliphatic carbon signals confirm the substitutions.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted, in ppm)

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
Starting Material H4: ~7.5 (d), H6: ~8.0 (d), OH: broad singlet C2, C5: ~145-150 (bearing Cl), C3: ~155 (bearing OH), C4, C6: ~120-140
Intermediate 1 H4: ~7.6 (d), H6: ~8.1 (d), Ph-H: 7.3-7.5 (m, 5H), -OCH₂Ph: ~5.2 (s, 2H) C2, C5: ~145-150, C3: ~158, -OCH₂Ph: ~70, Ph-C: ~127-136, C4, C6: ~125-145

| Final Product | H4: ~7.4 (d), H6: ~7.9 (d), Ph-H: 7.3-7.5 (m, 5H), -OCH₂Ph: ~5.3 (s, 2H), -OCH₂CH₃: ~4.4 (q, 2H), -OCH₂CH₃: ~1.4 (t, 3H) | C2: ~160, C5: ~125, C3: ~150, -OCH₂Ph: ~71, -OCH₂CH₃: ~62, -OCH₂CH₃: ~15, Ph-C: ~127-137, C4, C6: ~110-140 |

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried reaction aliquot or purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the presence or absence of specific functional groups. Its primary utility in this synthesis is to confirm the conversion of the hydroxyl group and the integrity of the ether linkages.[2][3]

Expertise in Action: The most telling spectral change occurs in Step 1. The disappearance of the broad O-H stretching band (typically ~3200-3500 cm⁻¹) from the starting material and the appearance of sharp C-O stretching bands for the newly formed benzyl ether provide conclusive evidence of a successful reaction. In Step 2, the changes are more subtle, but shifts in the C-Cl and C-O stretching frequencies can be observed.

Table 2: Comparative Diagnostic IR Absorption Bands (cm⁻¹)

Compound O-H Stretch C-O Stretch (Aryl Ether) C-Cl Stretch Pyridine Ring Vibrations
Starting Material ~3300 (broad) N/A ~700-800 ~1400-1600
Intermediate 1 Absent ~1250, ~1050 ~700-800 (two bands) ~1400-1600

| Final Product | Absent | ~1250, ~1040 | ~750-850 (one band) | ~1400-1600 |

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. If the sample is an oil, a thin film can be applied.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to the sample using the anvil to ensure good contact with the crystal and acquire the spectrum.

  • Data Collection: Typically, 16-32 scans are co-added in the range of 4000-600 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Isotopic Verification

Mass spectrometry provides the molecular weight of each compound, serving as an essential check for each synthetic step. Furthermore, the presence of chlorine atoms provides a unique isotopic signature that acts as a powerful validation tool.[4][5]

Expertise in Action: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[6]

  • Intermediate 1 (2 Cl atoms): The molecular ion peak will appear as a cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a characteristic intensity ratio of approximately 9:6:1.

  • Final Product (1 Cl atom): The molecular ion peak will appear as a cluster of two peaks: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.[6] Observing these patterns confirms not only the molecular weight but also the number of chlorine atoms present in the molecule, providing a high degree of confidence in the structural assignment.

Table 3: Comparative Mass Spectrometry Data

Compound Molecular Formula Exact Mass (Da) Expected Molecular Ion Cluster (m/z) and Ratio
Starting Material C₅H₃Cl₂NO 162.96 [M]⁺ 163, [M+2]⁺ 165, [M+4]⁺ 167 (Ratio ~9:6:1)
Intermediate 1 C₁₂H₈Cl₂NO 252.00 [M]⁺ 252, [M+2]⁺ 254, [M+4]⁺ 256 (Ratio ~9:6:1)

| Final Product | C₁₄H₁₄ClNO₂ | 263.07 | [M]⁺ 263, [M+2]⁺ 265 (Ratio ~3:1) |

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ([M+H]⁺) as pyridinic nitrogens are readily protonated.

  • Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion cluster and confirm its m/z values and isotopic pattern against the theoretical values.

Integrated Analytical Workflow

For efficient process monitoring, these spectroscopic techniques should be used in a coordinated workflow. A small aliquot can be taken from the reaction mixture at various time points, worked up, and analyzed to determine the extent of conversion.

Analytical_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Ethoxylation S1_Start Reaction Aliquot (t=x) S1_Workup Aqueous Workup & Solvent Evaporation S1_Start->S1_Workup S1_IR IR Analysis: Check for O-H stretch S1_Workup->S1_IR S1_MS MS Analysis: Check for m/z 252 (9:6:1 isotope pattern) S1_Workup->S1_MS S1_NMR ¹H NMR Analysis: Check for -OCH₂Ph signals S1_Workup->S1_NMR S2_Start Reaction Aliquot (t=y) S2_Workup Aqueous Workup & Solvent Evaporation S2_Start->S2_Workup S2_MS MS Analysis: Check for m/z 263 (3:1 isotope pattern) S2_Workup->S2_MS S2_NMR ¹H NMR Analysis: Check for -OCH₂CH₃ signals S2_Workup->S2_NMR

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Identification

Before any handling or disposal, a thorough understanding of the potential hazards associated with 3-(Benzyloxy)-5-chloro-2-ethoxypyridine is crucial. Due to its chemical structure—a chlorinated pyridine derivative—it must be treated as hazardous waste. Pyridine and its derivatives are known for their potential toxicity, and halogenated organic compounds are subject to specific environmental regulations.[1][2]

Key Hazards:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled, which is typical for pyridine derivatives.[9][10]

  • Irritation: Likely to cause skin, eye, and respiratory irritation.[5][6]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, disposal into sanitary sewer systems is strictly prohibited.[3]

Any material that comes into contact with this compound, including the pure substance, solutions, contaminated labware (e.g., pipette tips, vials, weigh boats), and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[2]

Data Summary Table
ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 1245563-13-6[3]
Hazard Class Halogenated Organic Compound[1]
Primary Hazards Assumed: Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation[5][6][10]
RCRA Waste Code Likely falls under state-specific codes for halogenated organic compounds (e.g., WP02 in Washington State). Consult your institution's EHS for specific codes.[11]
Disposal Route Licensed Chemical Destruction (e.g., Incineration)[3]
Sewer Disposal Prohibited[3]

Personal Protective Equipment (PPE) and Safe Handling

Adherence to strict safety protocols is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risks.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[6][12]

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but it is always best to consult the manufacturer's glove compatibility chart.[12] For pyridine compounds, butyl rubber or PVA gloves may offer better protection.[13] Double-gloving is recommended.

  • Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.[12][13]

  • Respiratory Protection: All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][12][13]

Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[14][15]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach, from waste generation to final collection. This process ensures compliance with EPA and local regulations.[16][17]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Do not mix this waste stream with non-hazardous or other incompatible chemical wastes.

  • Solid Waste:

    • Collect unadulterated this compound powder, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, robust hazardous waste container.[2]

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE), with a screw-top lid to ensure it remains sealed.[18]

  • Liquid Waste:

    • If the compound is in solution, collect the waste in a designated, leak-proof hazardous liquid waste container.[17]

    • Ensure the container material is compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[17]

    • This waste stream is classified as halogenated organic solvent waste .

  • Contaminated PPE:

    • Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container separate from solid chemical waste.[2]

Step 2: Container Labeling

Accurate and clear labeling is an EPA requirement and is essential for safety and proper disposal.[16][19]

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[13]

  • The label must include:

    • The words "Hazardous Waste" .[16][19]

    • The full chemical name: "this compound" and any solvents present.

    • The approximate percentages of each component.

    • An indication of the hazards (e.g., "Toxic," "Irritant").[16]

    • The date when waste was first added (accumulation start date).[16]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories can temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16][18][20]

  • Location: The SAA must be under the direct control of laboratory personnel.[20]

  • Container Management: Keep waste containers tightly sealed at all times, except when adding waste.[14][18]

  • Storage Conditions: Store the container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[13][14]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[17]

Step 4: Spill Management

Immediate and appropriate action is required in the event of a spill.[3]

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) office.

  • Contain Spill: For small, manageable spills, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[4][12]

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a labeled hazardous waste container.[4][10]

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[21] Collect all cleaning materials as hazardous waste.

Step 5: Final Disposal

The ultimate disposal of hazardous waste must be handled by professionals.

  • Request Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its collection through your institution's EHS office.[13][18]

  • Transportation: The EHS office will transport the waste to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal contractor.[16]

  • Disposal Method: this compound will be disposed of via high-temperature incineration at a licensed chemical destruction plant, which is the standard and environmentally preferred method for halogenated organic compounds.[3][7]

Visual Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don Required PPE B Work in a Certified Chemical Fume Hood A->B C Waste Generated D Solid Waste (e.g., pure compound, labware) C->D E Liquid Waste (e.g., solutions) C->E F Contaminated PPE (e.g., gloves) C->F G Collect in Separate, Compatible, Labeled Hazardous Waste Containers D->G E->G F->G H Store Sealed Container in Designated SAA G->H I Use Secondary Containment H->I J Container Full or Time Limit Reached? I->J K Contact EHS for Waste Pickup J->K Yes L Transfer to Licensed Waste Contractor K->L M Final Disposal via High-Temp Incineration L->M

Caption: Decision workflow for handling and disposal.

References

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • PYRIDINE FOR SYNTHESIS - Safety D
  • Pyridine - Safety Data Sheet. (2018). Thermo Fisher Scientific.
  • Managing Hazardous Chemical Waste in the Lab.
  • Pyridine Standard Operating Procedure.
  • 3-Benzyloxy-5-chloro-2-ethoxypyridine SDS. ECHEMI.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulations for Hazardous Waste Generated at Academic Labor
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  • 2-Chloropyridine - Compound Summary. PubChem.
  • 2-Chloropyridine Safety D
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  • 5-(Benzyloxy)-2-(chloromethyl)
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  • 3-Benzyloxy-5-chloro-2-methoxypyridine SDS. ECHEMI.
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  • Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC.
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  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.

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Navigating the Safe Handling of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As researchers and drug development professionals, the integrity of our work and the safety of our team are paramount. The handling of novel chemical entities like 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, a substituted pyridine derivative, demands a meticulous and informed approach to safety. While specific toxicological data for this compound is not extensively documented, its structural motifs—a chlorinated pyridine core—necessitate adherence to stringent safety protocols based on the well-established hazards of related compounds. This guide provides an in-depth operational and safety plan, moving beyond a simple checklist to instill a foundational understanding of the "why" behind each procedural step.

Hazard Assessment: Understanding the Risks

The primary hazards associated with this compound are inferred from its chemical structure. Pyridine and its derivatives are known to be hazardous, and the presence of a chlorine atom can increase toxicity.[1][2] Potential hazards include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4]

  • Skin and Eye Damage: Can cause skin irritation and severe eye damage.[5]

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[5][6]

  • Flammability: While not explicitly classified for this specific compound, many pyridine derivatives are flammable liquids.[7]

A comprehensive risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves. Pyridine and its derivatives can be absorbed through the skin.[1][6] Nitrile and neoprene offer good chemical resistance. Always consult the glove manufacturer's compatibility chart.
Eye and Face Protection Chemical splash goggles and a face shield. This combination provides maximum protection against splashes and airborne particles.[3][7] Standard safety glasses are insufficient.
Body Protection A flame-resistant lab coat, fully buttoned. This protects against skin contact and potential flash fires.[6]
Respiratory Protection Work exclusively within a certified chemical fume hood. This is the primary means of preventing inhalation exposure.[1][6] If there is a risk of exceeding occupational exposure limits, a respirator may be required.

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Donning Donning Sequence Verify_Fume_Hood Verify Fume Hood Certification Inspect_PPE Inspect PPE for Damage Lab_Coat Lab Coat Inspect_PPE->Lab_Coat Proceed if checks pass Inner_Gloves Inner Gloves Lab_Coat->Inner_Gloves 1 Outer_Gloves Outer Gloves Inner_Gloves->Outer_Gloves 2 Goggles Goggles Outer_Gloves->Goggles 3 Face_Shield Face Shield Goggles->Face_Shield 4

Operational Plan: Step-by-Step Handling Procedures

Safe handling is a dynamic process that begins before the chemical is touched and ends long after the experiment is complete.

Preparation and Storage
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[8]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9] The container must be tightly sealed and clearly labeled.[3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9][10] A spill kit appropriate for halogenated organic compounds should also be on hand.

Handling and Experimental Work
  • Quantities: Use the smallest quantity of the chemical necessary for the experiment.

  • Ventilation: Always handle the compound in a fume hood with the sash at the lowest practical height.[1][6]

  • Containment: Use secondary containment (e.g., a tray) to minimize the spread of potential spills.

  • Avoid Aerosolization: Take care to avoid creating dust or aerosols.[5]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][4] Wash hands thoroughly after handling, even if gloves were worn.[3][9]

Emergency Procedures: Planning for the Unexpected

Accidents can happen, and a clear, well-rehearsed emergency plan is crucial.

Emergency ScenarioImmediate Action Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][8] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][8] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[5][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.
Spill For small spills within a fume hood, use an inert absorbent material and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

Disposal_Workflow Start Experiment Complete Segregate_Waste Segregate Halogenated Organic Waste Start->Segregate_Waste Label_Container Label Waste Container (Contents, Hazards, Date) Segregate_Waste->Label_Container Store_Waste Store in a Designated, Ventilated Area Label_Container->Store_Waste Arrange_Disposal Arrange for Disposal via Licensed Contractor Store_Waste->Arrange_Disposal End Disposal Complete Arrange_Disposal->End

  • Waste Classification: As a halogenated organic compound, this compound and any materials contaminated with it are considered hazardous waste.[12][13]

  • Collection: Collect all waste in a designated, properly labeled, and sealed container.[8] Do not mix with non-halogenated waste.[12]

  • Disposal Method: Disposal must be handled by a licensed chemical destruction plant, typically through controlled incineration.[14][15] Do not discharge to sewer systems.[14]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[11][13]

By integrating these safety and handling protocols into your standard operating procedures, you can mitigate the risks associated with this compound and foster a culture of safety within your laboratory.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Carl ROTH. (2025, March 31).
  • Pyridine,6551E-3,2023/02/01 - Safety D
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • ECHEMI. (2019, July 15).
  • Pyridine Safety Oper
  • ECHEMI. (2019, July 15).
  • Sigma-Aldrich. (2024, September 8).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Guidance on Storage and Handling of Chlorin
  • Fisher Scientific. (2025, December 18).
  • Loba Chemie. PYRIDINE FOR SYNTHESIS.
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • ChemScene. (2026, January 4).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Sigma-Aldrich. (2024, September 8).
  • UW-La Crosse. (2019, March). Appendix A: Disposal Procedures by Chemical.
  • Chemical Cloud Database. 3-BENZYLOXY-5-CHLORO-2-ETHOXYPYRIDINE MSDS.
  • GOV.UK. Pyridine: incident management.
  • Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.